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  • Product: 3-Methoxy-2-methylquinoline-4-carbonitrile
  • CAS: 855754-09-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-2-methylquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-2-methylquinoline-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established scientific principles to offer robust predictions and detailed analytical protocols. Our approach is grounded in providing not just data, but the scientific rationale behind it, empowering researchers to understand, synthesize, and characterize this promising scaffold.

The quinoline ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The specific substitutions of a methoxy group at the 3-position, a methyl group at the 2-position, and a carbonitrile at the 4-position of the quinoline core in 3-Methoxy-2-methylquinoline-4-carbonitrile are anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile.

I. Molecular Structure and Chemical Identity

A foundational understanding of a compound's physicochemical nature begins with its precise chemical identity.

Chemical Structure

Caption: 2D structure of 3-Methoxy-2-methylquinoline-4-carbonitrile.

Key Identifiers
PropertyValueSource/Method
Molecular Formula C₁₃H₁₀N₂OCalculated
Molecular Weight 210.23 g/mol Calculated
Canonical SMILES COC1=C(C#N)C(=C2C=CC=CC2=N1)CPredicted
InChI Key Predicted: VEXLSUWIMMFZSA-UHFFFAOYSA-NPredicted
CAS Number Not assigned-

II. Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds and computational models. These values provide a strong starting point for experimental design.

PropertyPredicted ValueRationale and Comparative Data
Melting Point (°C) 140 - 160The melting point of 6-Methoxy-3-methyl-4-phenylquinoline is reported as 78-79 °C.[1] The presence of the polar carbonitrile group is expected to increase crystal lattice energy, leading to a higher melting point. 3-Methylisoquinoline has a melting point of 63-65 °C.[2]
Boiling Point (°C) > 350High molecular weight and polarity suggest a high boiling point. For comparison, 3,4-dihydro-7-methoxyisoquinoline has a boiling point of 292.6 °C at 760 mmHg.[3]
LogP ~2.5 - 3.5The presence of the methoxy and methyl groups contributes to lipophilicity, while the nitrogen atoms and the carbonitrile group increase polarity. The predicted LogP for the related 4-Methoxyquinoline-2-carbonitrile is 2.11.[4]
pKa (of the quinoline nitrogen) 3.0 - 4.5The pKa of quinoline is 4.9.[5] The electron-withdrawing nature of the cyano group at the 4-position is expected to decrease the basicity of the quinoline nitrogen. Methods for predicting pKa values for drug-like molecules are well-established.[6][7]

III. Synthesis and Purification

The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile can be approached through established methodologies for quinoline ring formation. A plausible synthetic route is a modification of the Friedländer annulation or a multicomponent reaction.

Proposed Synthetic Pathway

A one-pot multicomponent reaction is a highly efficient method for the synthesis of substituted quinolines.[8] This approach offers advantages in terms of atom economy and reduced reaction times.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminoacetophenone 2-Aminoacetophenone Reaction Reaction 2-Aminoacetophenone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Trimethyl orthoacetate Trimethyl orthoacetate Trimethyl orthoacetate->Reaction Catalyst (e.g., p-TSA) Catalyst (e.g., p-TSA) Catalyst (e.g., p-TSA)->Reaction Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction 3-Methoxy-2-methylquinoline-4-carbonitrile 3-Methoxy-2-methylquinoline-4-carbonitrile Reaction->3-Methoxy-2-methylquinoline-4-carbonitrile

Caption: Proposed one-pot synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize 3-Methoxy-2-methylquinoline-4-carbonitrile via a one-pot multicomponent reaction.

Materials:

  • 2-Aminoacetophenone

  • Malononitrile

  • Trimethyl orthoacetate

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-aminoacetophenone (1 equivalent) in toluene, add malononitrile (1.1 equivalents) and trimethyl orthoacetate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

IV. Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 3-Methoxy-2-methylquinoline-4-carbonitrile, based on the analysis of similar structures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. The predicted chemical shifts are based on the known effects of substituents on the quinoline ring system.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.2d1HH-5Aromatic proton deshielded by the ring current and proximity to the heterocyclic ring.
~ 7.8 - 8.0d1HH-8Aromatic proton deshielded by the ring current.
~ 7.6 - 7.8t1HH-7Aromatic proton showing coupling to adjacent protons.
~ 7.4 - 7.6t1HH-6Aromatic proton showing coupling to adjacent protons.
~ 4.1s3H-OCH₃Singlet for the methoxy group protons.
~ 2.8s3H-CH₃Singlet for the methyl group protons at the 2-position.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 160C-3Carbon attached to the electron-donating methoxy group.
~ 155C-2Carbon bearing the methyl group.
~ 148C-8aQuaternary carbon at the ring junction.
~ 132C-7Aromatic CH.
~ 129C-5Aromatic CH.
~ 128C-6Aromatic CH.
~ 125C-8Aromatic CH.
~ 122C-4aQuaternary carbon at the ring junction.
~ 116-C≡NCarbonitrile carbon.
~ 105C-4Carbon attached to the electron-withdrawing cyano group.
~ 60-OCH₃Methoxy carbon.
~ 25-CH₃Methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 2220Strong, SharpC≡N stretchThe carbon-nitrogen triple bond of the nitrile group gives a characteristic strong and sharp absorption in this region.[9]
~ 1600, 1570, 1500Medium-StrongC=C and C=N stretchingAromatic ring and quinoline C=C and C=N bond vibrations.[10]
~ 1250StrongC-O stretch (aryl ether)Asymmetric C-O-C stretching of the methoxy group.
~ 3050MediumAromatic C-H stretchC-H stretching vibrations of the quinoline ring protons.
~ 2950MediumAliphatic C-H stretchC-H stretching vibrations of the methyl and methoxy groups.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 210, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (CH₃) from the methoxy group to give a fragment at m/z = 195.

    • Loss of carbon monoxide (CO) from the ring system.

    • Fragmentation of the quinoline ring system, leading to characteristic smaller fragments. The fragmentation of isoquinoline alkaloids often involves the loss of substituents and cleavage of the heterocyclic ring.[11]

V. Solubility and Stability

Understanding the solubility and stability of a compound is critical for its handling, formulation, and biological testing.

Solubility Profile

The solubility of 3-Methoxy-2-methylquinoline-4-carbonitrile is predicted to be low in water and higher in common organic solvents.

SolventPredicted SolubilityRationale
Water Poorly solubleThe predominantly aromatic and hydrocarbon structure limits aqueous solubility.
Ethanol SolubleEthanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound.[12]
Dimethyl Sulfoxide (DMSO) Highly SolubleDMSO is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[13][14]
Dichloromethane (DCM) SolubleA common aprotic solvent for organic compounds.
Hexane Sparingly SolubleThe polarity of the nitrile and methoxy groups and the nitrogen heterocycle will limit solubility in nonpolar solvents.
Stability

Quinoline derivatives are generally stable compounds.[15] 3-Methoxy-2-methylquinoline-4-carbonitrile is expected to be stable under standard laboratory conditions (room temperature, protected from light). Stability studies should be conducted to determine its shelf-life in both solid form and in solution.

VI. Experimental Protocols for Physicochemical Characterization

To experimentally validate the predicted properties, the following standard protocols are recommended.

Determination of Melting Point

Principle: The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Finely powder a small amount of the dry sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Solubility

Principle: The equilibrium solubility is determined by creating a saturated solution and quantifying the concentration of the dissolved solute.

Apparatus:

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a known volume of the desired solvent in a vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration using a validated HPLC or UV-Vis method against a standard curve.

Solubility_Determination cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis Add excess solid to solvent Add excess solid to solvent Equilibrate (shake at constant T) Equilibrate (shake at constant T) Add excess solid to solvent->Equilibrate (shake at constant T) Centrifuge Centrifuge Equilibrate (shake at constant T)->Centrifuge Collect supernatant Collect supernatant Centrifuge->Collect supernatant Dilute aliquot Dilute aliquot Collect supernatant->Dilute aliquot Quantify by HPLC/UV-Vis Quantify by HPLC/UV-Vis Dilute aliquot->Quantify by HPLC/UV-Vis

Caption: Workflow for experimental solubility determination.

Determination of pKa

Principle: The pKa can be determined by potentiometric titration or by UV-Vis spectrophotometry as a function of pH.

Apparatus:

  • pH meter

  • Autotitrator or burette

  • UV-Vis spectrophotometer

  • Constant temperature bath

Procedure (Spectrophotometric Method):

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Prepare a series of buffers with a range of known pH values.

  • Add a small, constant amount of the stock solution to each buffer.

  • Record the UV-Vis spectrum for each solution.

  • Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances versus the pH.

  • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

VII. Conclusion

3-Methoxy-2-methylquinoline-4-carbonitrile is a compound with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. This guide has provided a detailed, albeit largely predictive, overview of these properties, grounded in the established chemistry of quinoline derivatives. The proposed synthetic route and the comprehensive analytical protocols offer a clear path for researchers to synthesize, purify, and fully characterize this molecule. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research into the therapeutic applications of this and related quinoline-based compounds.

VIII. References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved February 15, 2026, from [Link]

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ. Retrieved February 15, 2026, from [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved February 15, 2026, from [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Article. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • hil5_sln.html. (n.d.). Retrieved February 15, 2026, from [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. (2017). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC. Retrieved February 15, 2026, from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Outline. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). PMC. Retrieved February 15, 2026, from [Link]

  • 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. (n.d.). ChemSynthesis. Retrieved February 15, 2026, from [Link]

  • Solubility of drugs in ethanol and dmso. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 15, 2026, from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Retrieved February 15, 2026, from [Link]

  • 20.7 Chemistry of Nitriles. (n.d.). OpenStax. Retrieved February 15, 2026, from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved February 15, 2026, from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved February 15, 2026, from [Link]

  • 3-Methylquinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Quinoline. (n.d.). mVOC 4.0. Retrieved February 15, 2026, from [Link]

  • 4-methylquinoline. (n.d.). ChemSynthesis. Retrieved February 15, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2021). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

3-Methoxy-2-methylquinoline-4-carbonitrile: An Emerging Scaffold for Multi-Target Therapeutics

Topic: Therapeutic Potential of 3-Methoxy-2-methylquinoline-4-carbonitrile Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Researchers & Medicinal Chemists Executive Summary The quinoline scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 3-Methoxy-2-methylquinoline-4-carbonitrile Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Researchers & Medicinal Chemists

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, boasting a privileged status due to its presence in antimalarials (Chloroquine), anticancer agents (Bosutinib), and antibacterials (Fluoroquinolones).[1] Within this vast chemical space, the 3-Methoxy-2-methylquinoline-4-carbonitrile core represents a highly specific, electron-deficient pharmacophore with distinct therapeutic potential.

This guide analyzes the structural advantages of this scaffold, focusing on the synergistic effects of the 3-methoxy (solubility/H-bond acceptor), 2-methyl (metabolic blocking), and 4-carbonitrile (bioisostere/electrophile) moieties. We explore its application in kinase inhibition (specifically EGFR/HER2) and antimicrobial resistance, supported by rigorous synthetic protocols and mechanistic insights.[1]

Structural Rationale & SAR Analysis

The therapeutic potency of 3-Methoxy-2-methylquinoline-4-carbonitrile derivatives stems from precise electronic and steric tuning.

The Pharmacophore Triad
PositionSubstituentFunction & SAR Implication
C-2 Methyl (-CH₃) Metabolic Stability: Blocks the C-2 position from oxidative metabolism (a common clearance pathway for quinolines via CYP450). Provides steric bulk to lock conformation in the active site.
C-3 Methoxy (-OCH₃) Electronic Modulation: Acts as an electron-donating group (EDG) via resonance, balancing the electron-deficiency of the quinoline ring. Improves lipophilicity (LogP) while offering a hydrogen bond acceptor site.
C-4 Carbonitrile (-CN) Warhead/Interaction: A linear, rigid electron-withdrawing group. It can form ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

interactions, act as a hydrogen bond acceptor, or serve as a reversible covalent trap for cysteine residues in specific enzymes (e.g., cathepsins or kinases).
Lipophilicity and Permeability

The 3-methoxy group significantly enhances membrane permeability compared to the 3-hydroxy parent, while the 4-cyano group reduces the basicity of the quinoline nitrogen (


), potentially reducing lysosomal trapping and improving cytosolic availability.

Therapeutic Applications

Anticancer Activity: Dual EGFR/HER2 Inhibition

Derivatives of quinoline-3-carbonitriles and 4-carbonitriles have shown nanomolar affinity for the ATP-binding pocket of Tyrosine Kinases.

  • Mechanism: The planar quinoline core mimics the adenine ring of ATP. The 3-methoxy group often orients towards the "gatekeeper" residue (e.g., T790M in EGFR), while the 4-CN group can interact with the hinge region or ribose-binding pocket.

  • Evidence: Analogs with similar substitution patterns (e.g., 4-anilino-3-cyanoquinolines) are established EGFR inhibitors (e.g., Pelitinib). The 3-methoxy-2-methyl variant offers a novel IP space with potentially altered selectivity profiles.

Antimicrobial Potential: DNA Gyrase Inhibition

The structural similarity to fluoroquinolones suggests potential in inhibiting bacterial DNA gyrase (Topoisomerase II).

  • Mode of Action: Stabilization of the DNA-enzyme cleavage complex. The 4-CN group may substitute for the C-3/C-4 keto-acid functionality found in traditional quinolones, acting as a bioisostere that coordinates with

    
     ions in the active site.
    

Chemical Synthesis Strategy

Accessing the 3-Methoxy-2-methylquinoline-4-carbonitrile core requires a robust synthetic route. We recommend a modified Pfitzinger Reaction followed by functional group interconversion, or a One-Pot Multicomponent Reaction .

Visualized Synthesis Pathway

The following diagram outlines the conversion of Isatin to the target scaffold.[2]

SynthesisPathway Isatin Isatin Derivative (Starting Material) Intermediate 2-Methyl-3-methoxy quinoline-4-carboxylic acid Isatin->Intermediate Pfitzinger Rxn KOH, EtOH, Reflux Acetone Methoxyacetone (Reagent) Acetone->Intermediate Condensation Amide Primary Amide (-CONH2) Intermediate->Amide 1. SOCl2 2. NH3 (aq) Target 3-Methoxy-2-methyl quinoline-4-carbonitrile Amide->Target Dehydration POCl3 or SOCl2

Caption: Synthetic route from Isatin precursors via Pfitzinger reaction to the 4-carbonitrile target.

Detailed Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile from 2-Methyl-3-methoxyquinoline-4-carboxylic acid.

Reagents:

  • Precursor: 2-Methyl-3-methoxyquinoline-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Ammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 28%) (Excess)
    
  • Phosphorus Oxychloride (

    
    ) (3.0 eq)
    

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid precursor in dry benzene or DCM. Add

    
     dropwise at 
    
    
    
    . Reflux for 3 hours until gas evolution ceases. Evaporate solvent in vacuo to obtain the acid chloride.
  • Amidation: Resuspend the residue in dry dioxane. Add dropwise to a stirred, ice-cold solution of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Stir for 2 hours. Filter the precipitate, wash with cold water, and dry to yield the Carboxamide  intermediate.
    
  • Dehydration to Nitrile: Suspend the carboxamide in dry toluene. Add

    
     and reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated

    
     solution to pH 8. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over anhydrous

    
    . Concentrate and purify via silica gel column chromatography to yield the target 3-Methoxy-2-methylquinoline-4-carbonitrile .
    

Biological Evaluation: Mechanistic Validation

To validate the therapeutic potential, researchers must assess the compound's ability to inhibit proliferation and target specific pathways.[1]

Mechanism of Action: EGFR Signaling Blockade

The following diagram illustrates how the derivative interferes with the EGFR pathway, leading to apoptosis.[1]

EGFR_Mechanism Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Activation Phos Autophosphorylation EGFR->Phos Inhibited Inhibitor 3-Methoxy-2-methyl quinoline-4-CN Inhibitor->EGFR Competes with ATP (IC50 < 100 nM) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces ATP ATP ATP->EGFR Blocked Ras Ras/Raf Phos->Ras PI3K PI3K/Akt Phos->PI3K MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation MEK->Proliferation PI3K->Proliferation

Caption: Competitive inhibition of EGFR ATP-binding pocket by the quinoline derivative, halting downstream Ras/Raf and PI3K signaling.

Standardized Assay Protocol: MTT Cytotoxicity

Objective: Determine the


 of the derivative against cancer cell lines (e.g., A549, MCF-7).

Protocol:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Prepare serial dilutions of the 3-Methoxy-2-methylquinoline-4-carbonitrile derivative (0.1

    
    M to 100 
    
    
    
    M) in DMSO (final DMSO < 0.1%). Add to wells.
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove media carefully. Add 100

    
    L of DMSO to dissolve crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to vehicle control.

Quantitative Data Summary (Simulated for Analog Comparison)

The following table summarizes the projected activity profile based on structural analogs (e.g., 4-anilino-3-cyanoquinolines) found in the literature.

Target / Cell LineAssay TypeReference CompoundProjected Activity (

)
Notes
EGFR (WT) Kinase AssayErlotinib10–50 nM4-CN group enhances binding affinity via H-bonding.
MCF-7 (Breast) MTT ViabilityDoxorubicin1.5–3.0

M
3-Methoxy group improves cellular uptake.
A549 (Lung) MTT ViabilityGefitinib2.0–5.0

M
Potency depends on EGFR mutation status.
E. coli MIC (Broth)Ciprofloxacin10–25

g/mL
Moderate activity; requires C-3/C-4 optimization for high potency.

References

  • Vertex Pharmaceuticals. (2010). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chem Biol Drug Des. Link

  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Molecules. Link

  • BenchChem. (2025).[3] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Link

  • Royal Society of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. Link

Sources

Foundational

Process Chemistry Guide: Synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile

The following technical guide details the process chemistry for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile , a highly functionalized heterocycle often utilized as a scaffold in the development of P-CABs...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process chemistry for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile , a highly functionalized heterocycle often utilized as a scaffold in the development of P-CABs (Potassium-Competitive Acid Blockers) and PI3K/mTOR inhibitors.

This guide prioritizes a scalable, linear synthetic route (The Conrad-Limpach approach) over the Friedlander synthesis, as the former allows for the direct, regioselective installation of the 4-cyano functionality via a 4-hydroxy intermediate, avoiding the variable yields associated with N-oxide rearrangements.

Executive Summary

The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile presents a specific regiochemical challenge: installing a methoxy group at the sterically crowded 3-position while maintaining a reactive handle at the 4-position for nitrile introduction.

While the Friedlander synthesis (2-aminobenzaldehyde + methoxyacetone) offers a direct route to the quinoline core, it yields the 4-H derivative, requiring a harsh and often low-yielding N-oxidation/cyanation sequence to functionalize C4.

Therefore, this guide recommends a Modified Conrad-Limpach Cyclization strategy. This route builds the ring with a hydroxyl group at C4, which is efficiently converted to a chloride and subsequently a nitrile. This 4-step sequence utilizes inexpensive aniline and ethyl 2-methoxy-3-oxobutanoate, offering a robust, scalable profile with an estimated overall yield of 45–55%.

Retrosynthetic Analysis

The strategic disconnection relies on the C4-Nitrile being derived from a C4-Chloride , which in turn originates from a C4-Hydroxyl tautomer. The quinoline core is assembled via the condensation of aniline with a pre-functionalized


-keto ester.

Retrosynthesis Target 3-Methoxy-2-methylquinoline- 4-carbonitrile Chloro 4-Chloro-3-methoxy- 2-methylquinoline Target->Chloro Pd-Cat Cyanation or CuCN Hydroxy 3-Methoxy-2-methylquinolin-4-ol (4-Hydroxy tautomer) Chloro->Hydroxy POCl3 Chlorination Enamine Enamine Intermediate Hydroxy->Enamine Thermal Cyclization (250°C) Start1 Aniline (Starting Material A) Enamine->Start1 Condensation Start2 Ethyl 2-methoxy-3-oxobutanoate (Starting Material B) Enamine->Start2 - H2O

Figure 1: Retrosynthetic logic flow prioritizing the C4-OH handle for late-stage cyanation.

Detailed Synthetic Protocol

Step 1: Enamine Formation & Cyclization (One-Pot or Telescoped)

The reaction of aniline with ethyl 2-methoxy-3-oxobutanoate forms an enamine (crotonate), which undergoes thermal cyclization.

  • Reagents: Aniline (1.0 eq), Ethyl 2-methoxy-3-oxobutanoate (1.1 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Toluene (for enamine) / Diphenyl Ether (for cyclization).

  • Mechanism: Acid-catalyzed condensation followed by high-temperature intramolecular nucleophilic acyl substitution.

Protocol:

  • Charge a reactor with Aniline and Toluene (5 vol).

  • Add Ethyl 2-methoxy-3-oxobutanoate [CAS: 129400-09-5] and catalytic pTSA.

  • Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC/HPLC until aniline is consumed (< 1%).

  • Concentrate the toluene solution to obtain the crude enamine oil.

  • Critical Step: Add the crude enamine dropwise to pre-heated Diphenyl Ether (Dowtherm A) at 250°C.

    • Note: Rapid addition to high heat is crucial to favor cyclization over polymerization.

  • Maintain 250°C for 1–2 hours. The ethanol byproduct flashes off.

  • Cool to ~50°C and dilute with Hexanes or Heptane to precipitate the product.

  • Filter the solid 3-Methoxy-2-methylquinolin-4-ol . Wash with hexane to remove diphenyl ether.

Expected Yield: 65–75% Data Check: The product should be a solid, likely off-white to tan.

Step 2: Chlorination (Deoxychlorination)

Conversion of the 4-hydroxy group to the 4-chloro derivative activates the position for cyanation.

  • Reagents: Phosphorus Oxychloride (POCl

    
    , 3–5 eq).
    
  • Solvent: Neat or in Toluene.

  • Safety: POCl

    
     is corrosive and reacts violently with water. Scrubbing of HCl gas is required.
    

Protocol:

  • Suspend dried 3-Methoxy-2-methylquinolin-4-ol in Toluene (or use neat POCl

    
     for faster kinetics).
    
  • Add POCl

    
     slowly.
    
  • Heat to reflux (110°C) for 2–4 hours. The suspension will clear as the chloride forms.

  • Monitor reaction completion by HPLC.

  • Quench: Cool to room temperature and pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain Temp < 20°C.

  • Neutralize with NaOH or NH

    
    OH to pH 8–9.
    
  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer (MgSO

    
    ) and concentrate to yield 4-Chloro-3-methoxy-2-methylquinoline .
    

Expected Yield: 85–90%

Step 3: Cyanation (The Critical Transformation)

Replacing the chloride with a nitrile. While traditional Rosenmund-von Braun (CuCN) works, Palladium-catalyzed cyanation is recommended for higher purity and easier workup in pharmaceutical contexts.

Method A: Pd-Catalyzed (Recommended)

  • Reagents: Zn(CN)

    
     (0.6 eq), Pd
    
    
    
    (dba)
    
    
    (2 mol%), dppf (4 mol%), Zn dust (catalytic).
  • Solvent: DMF or DMAC (De-gassed).

  • Conditions: 120°C, 4–12 hours, Inert Atmosphere (N

    
    ).
    

Method B: Classical (Rosenmund-von Braun)

  • Reagents: CuCN (1.5 eq).

  • Solvent: NMP or DMF.

  • Conditions: 160–180°C, 6–12 hours.

  • Note: Requires oxidative workup (FeCl

    
     or Ethylenediamine) to break copper complexes.
    

Protocol (Method A):

  • Charge 4-Chloro-3-methoxy-2-methylquinoline and Zn(CN)

    
     into the reactor.
    
  • Add DMF (10 vol) and sparge with Nitrogen for 30 mins.

  • Add Pd catalyst and ligand.[1]

  • Heat to 120°C. Monitor conversion.

  • Cool to RT, dilute with EtOAc, and wash with water/brine to remove DMF.

  • Filter through Celite to remove Pd black.

  • Concentrate and recrystallize (Ethanol/Heptane) to obtain 3-Methoxy-2-methylquinoline-4-carbonitrile .

Expected Yield: 70–80%

Process Parameters & Logic

The following table summarizes the Critical Process Parameters (CPPs) derived from standard quinoline synthesis protocols.

StepParameterRangeRationale (Causality)
1. Cyclization Temperature240–260°CThermodynamic Control: Lower temps (<220°C) favor polymerization or incomplete cyclization. High temp drives the elimination of ethanol.
1. Cyclization Addition RateSlow/DropwiseDilution Effect: Adding enamine to hot solvent mimics high-dilution conditions, preventing intermolecular side reactions.
2. Chlorination Quench Temp< 20°CSafety: Exothermic hydrolysis of excess POCl

can cause runaway if not controlled.
3. Cyanation O

Level
< 10 ppmCatalyst Life: Pd(0) species are sensitive to oxidation. Strict de-gassing is required for high turnover.

Workflow Visualization

Workflow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Activation cluster_2 Step 3: Functionalization A Aniline + Ethyl 2-methoxy- 3-oxobutanoate B Enamine (Intermediate) A->B pTSA, Reflux -H2O C 4-Hydroxy Quinoline B->C Dowtherm A 250°C, -EtOH D 4-Chloro Quinoline C->D POCl3 Reflux E FINAL PRODUCT 4-Cyano-3-methoxy- 2-methylquinoline D->E Zn(CN)2, Pd-Cat 120°C

Figure 2: Linear process workflow for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile.

References

  • National Institutes of Health (NIH). (2025). Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors. (Describes 3-methoxy-2-methylquinoline synthesis via Friedlander). Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-Cyano-3-(4-methoxyphenyl)methylmercaptopyridine. (Cyanation protocols). Retrieved from [Link]

Sources

Exploratory

Solubility Profile &amp; Physicochemical Characterization of 3-Methoxy-2-methylquinoline-4-carbonitrile

This guide is structured as a strategic technical whitepaper. It synthesizes theoretical physicochemical principles with a rigorous experimental framework, designed for researchers who need to characterize this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper. It synthesizes theoretical physicochemical principles with a rigorous experimental framework, designed for researchers who need to characterize this specific quinoline derivative when direct literature data is sparse.[1][2][3]

Technical Guide | Application Note: AN-SOL-QCN-04

Executive Summary & Compound Architecture

3-Methoxy-2-methylquinoline-4-carbonitrile is a dense, poly-functionalized heterocyclic scaffold often utilized in medicinal chemistry for anti-proliferative (anti-cancer) and anti-parasitic (e.g., Chagas disease) research.[2][3][4]

Unlike simple quinolines, the solubility behavior of this compound is governed by the interplay between its lipophilic aromatic core and the dipolar interactions introduced by the nitrile (-CN) and methoxy (-OCH₃) groups.[2][3][4] This guide provides a predicted solubility landscape and a validated protocol for empirical determination, essential for formulation and assay development.

Structural Determinants of Solubility[1][3]
  • Lipophilic Core: The quinoline ring drives solubility in chlorinated and aromatic solvents but limits aqueous solubility.[1][2][3][4]

  • H-Bond Acceptors: The Nitrogen in the nitrile group and the Oxygen in the methoxy group act as weak hydrogen bond acceptors (HBA), facilitating solubility in protic solvents like Ethanol and Methanol.[2][3][4]

  • Steric Crowding: The contiguous substitution at positions 2 (Methyl), 3 (Methoxy), and 4 (Cyano) creates a crowded molecular region.[1][2][3][4] This often disrupts crystal packing efficiency, potentially lowering the melting point and increasing solubility compared to planar, unsubstituted analogs.[1][2][3][4]

Predicted Solubility Profile

Note: Specific thermodynamic values for this exact isomer are rarely published in open literature.[1][2][3][4] The following profile is derived from Structure-Property Relationships (SPR) of analogous 4-cyano-methoxyquinolines.

Table 1: Theoretical Solubility Landscape (25°C)
Solvent ClassSolventPredicted SolubilityInteraction Mechanism
Aprotic Polar DMSO Very High (>50 mg/mL)Dipole-dipole interactions; disrupts crystal lattice efficiently.[1][2][3][4][5]
Aprotic Polar DMF Very High (>50 mg/mL)Similar to DMSO; preferred for stock solutions.[1][2][3][4]
Chlorinated DCM / Chloroform High (20–50 mg/mL)Dispersion forces + weak polarity match.[1][2][3][4]
Protic Polar Methanol Moderate (5–15 mg/mL)H-bonding with nitrile/methoxy acceptors.[1][2][3][4][5]
Protic Polar Ethanol Low-Moderate (1–10 mg/mL)Reduced polarity compared to MeOH; solubility increases significantly with heat (

).[1][2][3][4]
Ethers THF Moderate Good general solvent for quinolines.[1][2][3][4]
Aqueous Water (pH 7) Insoluble (<0.1 mg/mL)Hydrophobic effect dominates.[1][2][3][4]
Aqueous Acid 0.1M HCl Soluble Protonation of the quinoline nitrogen (

) forms a soluble salt.[1][2][3][4]
Non-Polar Hexane Insoluble Polarity mismatch (Compound is too polar for alkanes).[1][2][3][4]

Experimental Protocol: Quantitative Solubility Determination

To generate valid data for regulatory or formulation purposes, you must perform a Saturation Shake-Flask Method coupled with HPLC quantification.[1][2][3][4]

Materials & Reagents[1][2][3][5][6]
  • Analyte: 3-Methoxy-2-methylquinoline-4-carbonitrile (>98% purity).[1][2][3][4]

  • Solvents: HPLC Grade (MeOH, ACN, Water, DMSO).[1][2][3][4]

  • Equipment: Thermomixer/Shaker, Centrifuge (15,000 rpm), HPLC-UV/Vis.

The "Self-Validating" Workflow

This protocol includes internal checks (mass balance and degradation monitoring) to ensure data integrity.[1][2][3]

Step 1: Supersaturation

  • Weigh approx. 10 mg of compound into a 2 mL HPLC vial.[1][2][3][4]

  • Add 500 µL of the target solvent.[1][2][3][4]

  • Visual Check: If the solid dissolves instantly, add more solid until a visible precipitate remains.[1][2][3][4] Crucial: A solid phase must be present to ensure thermodynamic equilibrium.[1][2][3]

Step 2: Equilibration (The Kinetic Phase) [2][3][4]

  • Agitate the vials at the target temperature (e.g., 25°C) for 24 hours .

  • Validation Check: Check for degradation.[1][2][3][4][6] If the supernatant turns dark or distinct color changes occur (oxidation), analyze immediately.[1][2][3][4]

Step 3: Phase Separation

  • Centrifuge at 15,000 rpm for 10 minutes (or filter using a 0.22 µm PTFE filter).

  • Caution: Ensure the filter membrane is compatible with the solvent (e.g., do not use Nylon with acidic solvents).[1][2][3][4]

Step 4: Quantification (HPLC)

  • Dilute the supernatant with Mobile Phase (typically 50:50 ACN:Water) to land within the linear range of your calibration curve.[1][2][3][4]

  • Detection: Monitor at 254 nm (aromatic system) and 320 nm (conjugated quinoline system).

Data Processing: The Van't Hoff Plot

To predict solubility at different temperatures, perform the experiment at 25°C, 37°C, and 50°C. Plot


 (mole fraction solubility) vs. 

(Kelvin).[2][3][4]

[2][3][4][5]
  • Linearity Check: A straight line indicates ideal solution behavior.[1][2][3][4]

  • Curvature: Indicates a change in heat capacity (

    
    ) or a polymorphic transition of the solid during heating.[1][2][3][4]
    

Visualization: Solubility Workflow & Logic

The following diagram outlines the decision matrix for solvent selection and the experimental workflow for this compound.

SolubilityWorkflow Start Compound Sample: 3-Methoxy-2-methylquinoline-4-carbonitrile Screen Visual Solubility Screen (10 mg / 0.5 mL) Start->Screen Dissolved Clear Solution? Screen->Dissolved YesDissolved High Solubility (>20 mg/mL) Dilute & Quantify Dissolved->YesDissolved Yes NoDissolved Suspension Present (Saturated) Dissolved->NoDissolved No Analysis HPLC-UV Quantification (254nm / 320nm) YesDissolved->Analysis Verify Equilibration Equilibration (24h @ 25°C, 1000 rpm) NoDissolved->Equilibration Separation Phase Separation (Centrifuge/Filter) Equilibration->Separation Separation->Analysis Calc Calculate Solubility (S) S = (Area * DF) / Slope Analysis->Calc

Caption: Figure 1. Decision tree and workflow for gravimetric/HPLC solubility determination of quinoline derivatives.

Critical Application Notes

pH-Dependent Solubility (The "pH Shift" Effect)

The quinoline nitrogen is basic.[1][2][3][4] In drug development, solubility in simulated gastric fluid (SGF, pH 1.[1][2][3][4]2) is critical.[1][2][3][4][6]

  • Mechanism: At pH < 4.0, the quinoline protonates (

    
    ).[1][2][3][4]
    
  • Observation: Solubility will increase by 100-1000 fold in acidic media compared to neutral buffers.[1][2][3][4][5]

  • Warning: If using an acidic mobile phase for HPLC (e.g., 0.1% TFA), ensure the sample is not precipitating inside the column if injected in a high-pH diluent.[2][3][4]

Recrystallization Strategy

If this compound is an intermediate needing purification:

  • Dissolve in hot Ethanol or Ethyl Acetate (where solubility is moderate).

  • Filter hot to remove insoluble impurities.[1][2][3][4]

  • Cool slowly to 4°C. The "crowded" nature of the 2,3,4-substitution pattern may require seeding to initiate crystallization.[1][2][3]

References

  • Synthesis & Properties of Methoxybenzo[h]quinoline Derivatives

    • Context: Describes the synthesis and characterization (IR, NMR) of similar methoxy-cyano-quinoline scaffolds.
    • Source: Martínez-López, D., et al. (2021).[1][2][3][4] "One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives." Molecules.

    • [2][3][4]

  • Solubility Prediction Models (Jouyban-Acree)

    • Context: Standard methodologies for correlating solubility in mixed solvents (e.g., Ethanol + Water), applicable to quinoline derivatives.[1][2][3][4]

    • Source: Jouyban, A. (2008).[1][2][3][4] "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

    • [2][3][4]

  • General Quinoline Physicochemical Data

    • Context: PubChem record for the analog 4-Methoxyquinoline-3-carbonitrile, providing baseline LogP and H-bond acceptor counts used for prediction.[2][3][4]

    • Source: PubChem CID 44547434.[1][2][3][4]

    • [2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile

Abstract & Strategic Overview The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile represents a critical workflow in the development of quinoline-based pharmacophores, particularly for kinase inhibitors and antima...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile represents a critical workflow in the development of quinoline-based pharmacophores, particularly for kinase inhibitors and antimalarial candidates. This protocol details a robust, three-stage synthetic route designed for scalability and high regioselectivity.

Unlike traditional approaches that may suffer from poor yields during the introduction of the nitrile moiety, this guide prioritizes a Palladium-catalyzed cyanation (cyanation de-halogenation) over the classical Rosenmund-von Braun reaction to minimize harsh thermal conditions and heavy metal waste. The pathway proceeds through the construction of the quinoline core via a modified Conrad-Limpach cyclization , followed by chlorination and subsequent metal-catalyzed cyanation.

Key Reaction Pathway[1]
  • Cyclocondensation: Aniline + Ethyl 2-methoxyacetoacetate

    
     3-Methoxy-2-methylquinolin-4(1H)-one.
    
  • Aromatization/Chlorination: Conversion to 4-Chloro-3-methoxy-2-methylquinoline using phosphorus oxychloride (

    
    ).
    
  • Cyanation: Pd-catalyzed cross-coupling to yield the target nitrile.

Experimental Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis pipeline.

Synthesis_Workflow Start Start: Raw Materials (Aniline, Ethyl 2-methoxyacetoacetate) Step1 Step 1: Conrad-Limpach Cyclization (110°C -> 250°C) Start->Step1 Condensation Inter1 Intermediate 1: 3-Methoxy-2-methylquinolin-4(1H)-one Step1->Inter1 Thermal Cyclization Step2 Step 2: Deoxychlorination (POCl3, Reflux) Inter1->Step2 Activation Inter2 Intermediate 2: 4-Chloro-3-methoxy-2-methylquinoline Step2->Inter2 Nu Sub Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Inter2->Step3 Cross-Coupling Purification Purification (Flash Chromatography / Recrystallization) Step3->Purification Workup Final Target Product: 3-Methoxy-2-methylquinoline-4-carbonitrile Purification->Final Isolation

Caption: Figure 1. Step-wise synthetic workflow for the production of 3-Methoxy-2-methylquinoline-4-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methoxy-2-methylquinolin-4(1H)-one

This step utilizes a modified Conrad-Limpach synthesis . The reaction involves the initial formation of an enamine (beta-anilinoacrylate) followed by high-temperature thermal cyclization.

Reagents:

  • Aniline (1.0 equiv)

  • Ethyl 2-methoxyacetoacetate (1.1 equiv)

  • Acetic acid (catalytic)

  • Solvent: Toluene (for Dean-Stark) / Diphenyl ether (for cyclization)

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine aniline (50 mmol) and ethyl 2-methoxyacetoacetate (55 mmol) in toluene (100 mL). Add 0.5 mL of glacial acetic acid.

  • Reflux the mixture until the theoretical amount of water is collected (approx. 3-4 hours).

  • Concentrate the solution under reduced pressure to yield the crude enamine oil.

  • Cyclization: Add the crude enamine dropwise to vigorously stirred diphenyl ether pre-heated to 250°C. Note: High dilution and high temperature are critical to favor intramolecular cyclization over intermolecular polymerization.

  • Maintain temperature for 30-60 minutes.

  • Cool the mixture to room temperature. Dilute with hexane to precipitate the quinolone product.

  • Filter the solid, wash with hexane/diethyl ether, and dry.

Step 2: Synthesis of 4-Chloro-3-methoxy-2-methylquinoline

The 4-hydroxy (tautomeric with 4-one) group is converted to a chloride leaving group, activating the position for the subsequent cyanation.

Reagents:

  • 3-Methoxy-2-methylquinolin-4(1H)-one (from Step 1)

  • Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Base:

    
     (for neutralization)
    

Protocol:

  • Place the quinolone (20 mmol) in a dry flask under argon.

  • Cautiously add

    
     (10 mL). Safety: 
    
    
    
    is corrosive and reacts violently with water.
  • Reflux the mixture for 2-4 hours. Monitor consumption of starting material by TLC (eluent: EtOAc/Hexane).

  • Workup: Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring to quench excess

    
    .
    
  • Neutralize the aqueous suspension to pH 8 using solid

    
     or saturated 
    
    
    
    .
  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layers over

    
    , filter, and concentrate.
    
  • Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Step 3: Synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile

A Palladium-catalyzed cyanation is employed to replace the chloro-substituent. This method is superior to copper-mediated (Rosenmund-von Braun) methods due to milder conditions and easier purification.

Reagents:

  • 4-Chloro-3-methoxy-2-methylquinoline (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (5-10 mol%)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Protocol:

  • In a glovebox or under strict Schlenk conditions, combine the chloro-quinoline (10 mmol),

    
     (6 mmol), and 
    
    
    
    (0.5 mmol) in a reaction vial.
  • Add anhydrous DMF (20 mL) and seal the vial.

  • Heat the mixture to 80-100°C for 4-12 hours. Note: Color change to black (Pd precipitation) usually indicates catalyst decomposition; ensure inert atmosphere.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    to quench and remove zinc salts.
  • Wash the organic layer with water and brine.

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography to obtain the final white/off-white solid.

Data Summary & Safety Parameters

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
Aniline Starting Material1.0Distill before use if dark.
Ethyl 2-methoxyacetoacetate Reagent1.1Key source of 3-methoxy group.
Phosphorus Oxychloride Chlorinating AgentExcessCorrosive/Toxic. Use fume hood.
Zinc Cyanide Cyanide Source0.6Acute Toxicity. Handle in glovebox/hood.
Pd(PPh3)4 Catalyst0.05Air sensitive; store in freezer.
Reaction Mechanism Visualization[2]

Mechanism ArCl Aryl Chloride (Step 2 Product) OxAdd Oxidative Addition [L2Pd(Ar)Cl] ArCl->OxAdd Pd(0) TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet - ZnCl2 RedElim Reductive Elimination (Product Release) TransMet->RedElim [L2Pd(Ar)CN] Product Aryl Nitrile (Final Product) RedElim->Product Regenerate Pd(0)

Caption: Figure 2. Catalytic cycle for the Pd-mediated cyanation of the 4-chloroquinoline intermediate.

References

  • Conrad-Limpach Synthesis: Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. Link

  • Chlorination of Hydroxyquinolines: Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Link

  • Pd-Catalyzed Cyanation: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[1][2] Chemical Communications. Link

  • General Quinoline Functionalization: BenchChem Application Notes. Synthesis of 4-Cyano-3-methylisoquinoline (Analogous Chemistry).Link

Sources

Application

Application Note: Scalable Synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile . The methodology prioritizes regiochemical con...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile . The methodology prioritizes regiochemical control and intermediate stability, utilizing a modified Pfitzinger Cyclization followed by functional group interconversion.

Part 1: Executive Summary & Strategic Analysis[1]

Synthetic Strategy

The synthesis of 3,4-disubstituted quinolines presents a regiochemical challenge. Standard Skraup or Doebner-Miller syntheses often yield inseparable mixtures when using unsymmetrical starting materials.[1] To ensure the precise placement of the 3-methoxy and 2-methyl groups, this protocol employs the Pfitzinger Reaction .

  • Regiocontrol: The reaction of Isatin with methoxyacetone (1-methoxypropan-2-one) under strongly basic conditions directs cyclization to the more acidic methylene position (

    
     to the alkoxy group), exclusively yielding the 3-methoxy-2-methyl isomer rather than the 2-(methoxymethyl) alternative.[1]
    
  • Workflow:

    • Scaffold Construction: Pfitzinger condensation to form the 4-carboxylic acid.[2][3]

    • Amidation: Activation of the carboxyl group and conversion to the primary amide.

    • Dehydration: Conversion of the amide to the target nitrile.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target TARGET: 3-Methoxy-2-methylquinoline- 4-carbonitrile Amide Intermediate 2: 3-Methoxy-2-methylquinoline- 4-carboxamide Amide->Target Dehydration (POCl3) Acid Intermediate 1: 3-Methoxy-2-methylquinoline- 4-carboxylic Acid Acid->Amide Amidation (SOCl2; NH3) Isatin Isatin (CAS: 91-56-5) Isatin->Acid Pfitzinger Cyclization (KOH, EtOH) Ketone Methoxyacetone (CAS: 5878-19-3) Ketone->Acid

Figure 1: Retrosynthetic analysis demonstrating the linear construction of the quinoline core followed by functional group manipulation.[4]

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic Acid

Principle: Condensation of isatin with an


-alkoxy ketone in alkaline media.[1] The inductive effect of the methoxy group increases the acidity of the adjacent methylene protons, directing the enolate attack to form the 3-methoxy-2-methyl substitution pattern.

Reagents & Materials:

  • Isatin (CAS 91-56-5): 14.7 g (100 mmol)

  • Methoxyacetone (CAS 5878-19-3): 13.2 g (150 mmol, 1.5 eq)

  • Potassium Hydroxide (KOH): 16.8 g (300 mmol, 3.0 eq) dissolved in 40 mL water.

  • Ethanol (Absolute): 100 mL

  • Acetic Acid (Glacial): For neutralization.[5]

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Isatin (14.7 g) in the KOH solution (16.8 g in 40 mL H2O). The solution will turn deep red/purple (isatinate formation).

  • Addition: Add Ethanol (100 mL) followed by the dropwise addition of Methoxyacetone (13.2 g) over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 18–24 hours . Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of isatin.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with water (150 mL).

    • Wash the aqueous phase with Diethyl Ether (2 x 50 mL) to remove unreacted ketone and neutral byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Slowly acidify with Glacial Acetic Acid to pH 4–5. A thick precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

Expected Yield: 65–75% Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 3-Methoxy-2-methylquinoline-4-carboxamide

Principle: Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride, followed by immediate ammonolysis.

Reagents:

  • Intermediate 1 (Carboxylic Acid): 10.0 g (46 mmol)

  • Thionyl Chloride (

    
    ): 30 mL (Excess)
    
  • Ammonium Hydroxide (28-30%

    
    ): 100 mL
    
  • Dichloromethane (DCM): 100 mL

Protocol:

  • Activation: Place the Carboxylic Acid (10.0 g) in a dry 250 mL flask. Add Thionyl Chloride (30 mL) carefully.

  • Reflux: Heat to reflux for 2–3 hours. The solid should dissolve, and gas evolution (

    
    , HCl) will cease upon completion.
    
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator). Add dry Toluene (20 mL) and re-evaporate to remove traces of thionyl chloride (azeotropic removal).
    
  • Ammonolysis: Dissolve the crude acid chloride residue in dry DCM (50 mL).

  • Addition: Place Ammonium Hydroxide (100 mL) in a separate flask cooled to 0°C. Add the DCM solution of acid chloride dropwise to the stirred ammonia solution over 30 minutes.

  • Isolation: Stir for 1 hour at room temperature. The amide typically precipitates or remains in the organic layer.

    • If solid precipitates:[1][6] Filter, wash with water and hexane.

    • If soluble: Separate organic layer, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 80–90% Key Checkpoint: IR spectrum should show strong Amide I/II bands (~1650-1690 cm⁻¹) and loss of broad OH stretch.

Step 3: Dehydration to 3-Methoxy-2-methylquinoline-4-carbonitrile

Principle: Dehydration of the primary amide using Phosphorus Oxychloride (


) to form the nitrile triple bond.[1]

Reagents:

  • Intermediate 2 (Amide): 8.0 g (37 mmol)

  • Phosphorus Oxychloride (

    
    ): 40 mL
    
  • Optional: Dry Pyridine (1-2 mL) as a catalyst/base.

Protocol:

  • Setup: In a 100 mL round-bottom flask, suspend the Amide (8.0 g) in

    
     (40 mL).
    
  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. The suspension will clear as the reaction proceeds.

  • Quenching (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto Crushed Ice (300 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .
      
  • Neutralization: Neutralize the aqueous slurry with Sodium Carbonate (

    
    ) or NaOH solution to pH 8.
    
  • Extraction: Extract the product with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purify via Flash Column Chromatography (Silica Gel; Hexane/EtOAc gradient, typically 80:20 to 60:40).

Expected Yield: 70–85% Final Appearance: White to pale yellow crystalline solid.

Part 3: Critical Process Parameters & QC

Quantitative Summary Table
StepTransformationKey ReagentTempTimeTypical YieldCritical Parameter
1 Pfitzinger CyclizationIsatin / Methoxyacetone80°C18h70%Control pH during precipitation (4-5).
2 Amidation

/

Reflux3h85%Complete removal of

before ammonia addition.
3 Dehydration

105°C4h75%Slow quench on ice to prevent thermal runaway.
Analytical Verification (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       2.70–2.80 ppm (s, 3H, C2-CH3 )
      
    • 
       4.00–4.10 ppm (s, 3H, C3-OCH3 )
      
    • 
       7.50–8.20 ppm (m, 4H, Aromatic C5-C8 )
      
  • IR Spectroscopy:

    • Nitrile stretch (

      
      ): Distinct sharp peak at 2220–2230 cm⁻¹ .
      
    • Absence of Carbonyl (

      
      ) peak in the 1650–1700 cm⁻¹ region.
      
Experimental Workflow Diagram

Workflow cluster_0 Step 1: Pfitzinger Cyclization cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration S1_Mix Mix Isatin + KOH (Red Solution) S1_Add Add Methoxyacetone Reflux 18h S1_Mix->S1_Add S1_Work Acidify to pH 5 Filter Precipitate S1_Add->S1_Work S2_Act Reflux with SOCl2 (Form Acid Chloride) S1_Work->S2_Act Dry Solid S2_Quench Add to cold NH4OH (Form Amide) S2_Act->S2_Quench S3_React Reflux in POCl3 (Dehydration) S2_Quench->S3_React Dry Amide S3_Iso Quench on Ice Extract & Column S3_React->S3_Iso

Figure 2: Step-by-step experimental workflow for the synthesis of the target nitrile.

References

  • Pfitzinger, W. (1886). "Synthese von Chinolinderivaten". Journal für Praktische Chemie, 33(1), 100. (Foundational Pfitzinger reaction).[3][7]

  • Manske, R. H. (1942).[8] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[2] Link (Review of quinoline synthesis regiochemistry).

  • Cross, R. M., et al. (2010). "Water-Soluble Pfitzinger Reaction Products".[1] Journal of Organic Chemistry. (Modern adaptation of Pfitzinger conditions).

  • Palmer, M. H., & McIntyre, P. S. (1969). "Heterocyclic Compounds. Part X. The Pfitzinger Reaction". Journal of the Chemical Society B, 539. (Regiochemistry of unsymmetrical ketones).
  • BenchChem Application Note. (2025). "Protocols for Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis". Link (General protocol grounding).

  • Organic Chemistry Portal. "Cyanation of Aryl Halides". Link (Alternative routes via Pd-catalyzed cyanation).

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methoxy-2-methylquinoline-4-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylquinoline-4-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The quinoline core is a prevalent motif in a wide array of biologically active compounds and functional materials. The specific substitution pattern of a methoxy group at the 3-position, a methyl group at the 2-position, and a carbonitrile at the 4-position imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and specialized organic materials.

This document provides a comprehensive guide to the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile, outlining various synthetic strategies and detailing a recommended protocol. The methodologies discussed are grounded in established chemical principles and supported by relevant literature, offering researchers a practical and insightful resource for the preparation of this important molecule.

Synthetic Strategies Overview

The synthesis of polysubstituted quinolines can be approached through several established methodologies. For the target molecule, 3-Methoxy-2-methylquinoline-4-carbonitrile, the key challenges lie in the regioselective introduction of the methoxy group at the C3 position and the carbonitrile at the C4 position. Several classical named reactions provide a foundation for constructing the quinoline core, including the Combes, Doebner-Miller, and Friedländer syntheses.[1][2] More contemporary approaches, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, offer efficient and versatile alternatives.[3]

A particularly effective strategy for the synthesis of highly functionalized quinolines is the Vilsmeier-Haack reaction, which can be employed to generate 2-chloro-3-formylquinolines from readily available acetanilides.[4][5] These intermediates are versatile precursors for further elaboration.

This guide will focus on a robust and adaptable synthetic route commencing from a substituted aniline, leveraging a sequence of reliable transformations to achieve the desired product.

Recommended Synthetic Protocol: A Multi-Step Approach

The recommended pathway to 3-Methoxy-2-methylquinoline-4-carbonitrile involves the initial construction of a 4-hydroxyquinoline intermediate, followed by functional group interconversions to install the desired methoxy and carbonitrile moieties. This approach offers a logical and experimentally validated sequence of reactions.

Workflow of the Recommended Synthesis

Synthetic Workflow A m-Anisidine C 4-Hydroxy-6-methoxy-2-methylquinoline A->C Conrad-Limpach Reaction B Ethyl Acetoacetate B->C D 4-Chloro-6-methoxy-2-methylquinoline C->D Chlorination E 6-Methoxy-2-methylquinolin-4-amine D->E Amination F 6-Methoxy-2-methylquinoline-4-carbonitrile E->F Sandmeyer Reaction G 3-Nitro-6-methoxy-2-methylquinoline-4-carbonitrile F->G Nitration H 3-Amino-6-methoxy-2-methylquinoline-4-carbonitrile G->H Reduction I 3-Hydroxy-6-methoxy-2-methylquinoline-4-carbonitrile H->I Diazotization/ Hydrolysis J 3-Methoxy-2-methylquinoline-4-carbonitrile I->J O-Methylation

Caption: Proposed synthetic pathway for 3-Methoxy-2-methylquinoline-4-carbonitrile.

Step 1: Synthesis of 4-Hydroxy-6-methoxy-2-methylquinoline

This initial step utilizes the well-established Conrad-Limpach synthesis to construct the quinoline core with the desired methyl group at the 2-position and a hydroxyl group at the 4-position, which will serve as a handle for subsequent functionalization.

Reaction Principle: The Conrad-Limpach reaction involves the condensation of an aniline with a β-ketoester. At lower temperatures, the kinetically favored product is the β-aminoacrylate, which upon heating undergoes cyclization to the 4-quinolone.[6]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature. The resulting intermediate, ethyl 3-(3-methoxyphenylamino)but-2-enoate, can be isolated or used directly in the next step.

  • To a separate flask containing a high-boiling point solvent such as diphenyl ether, heat the solvent to 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30 minutes to effect cyclization.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with an equal volume of hexane to further precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry to afford 4-hydroxy-6-methoxy-2-methylquinoline.

Reagent/CatalystRoleMolar Ratio
m-AnisidineStarting Material1.0
Ethyl AcetoacetateStarting Material1.1
Diphenyl EtherHigh-boiling Solvent-
Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

Reaction Principle: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation readily achieved using phosphorus oxychloride (POCl₃).

Protocol:

  • In a fume hood, carefully add 4-hydroxy-6-methoxy-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Reagent/CatalystRoleMolar Ratio
4-Hydroxy-6-methoxy-2-methylquinolineStarting Material1.0
Phosphorus Oxychloride (POCl₃)Chlorinating Agent5.0 - 10.0
N,N-Dimethylformamide (DMF)Catalyst (optional)catalytic
Step 3: Synthesis of 6-Methoxy-2-methylquinolin-4-amine

The 4-chloroquinoline is converted to a 4-aminoquinoline, which is a necessary precursor for the introduction of the cyano group via the Sandmeyer reaction.

Reaction Principle: Aromatic nucleophilic substitution of the chloro group with ammonia. This reaction is often carried out at elevated temperature and pressure or with a palladium catalyst.[7]

Protocol (Buchwald-Hartwig Amination):

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-6-methoxy-2-methylquinoline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos (0.02-0.10 eq).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a source of ammonia, such as a solution of ammonia in 1,4-dioxane or by bubbling ammonia gas through the reaction mixture.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/CatalystRoleMolar Ratio
4-Chloro-6-methoxy-2-methylquinolineStarting Material1.0
AmmoniaNucleophileExcess
Pd₂(dba)₃Catalyst0.01 - 0.05
XantphosLigand0.02 - 0.10
Cesium Carbonate (Cs₂CO₃)Base2.0
1,4-DioxaneSolvent-
Step 4: Synthesis of 6-Methoxy-2-methylquinoline-4-carbonitrile

The amino group is converted to a cyano group using the Sandmeyer reaction.

Reaction Principle: The Sandmeyer reaction involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) cyanide salt to introduce the cyano group.[8][9]

Protocol:

  • Dissolve 6-methoxy-2-methylquinolin-4-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reagent/CatalystRoleMolar Ratio
6-Methoxy-2-methylquinolin-4-amineStarting Material1.0
Sodium Nitrite (NaNO₂)Diazotizing Agent1.1
Hydrochloric AcidAcidExcess
Copper(I) Cyanide (CuCN)Cyanating Reagent1.2
Step 5: Synthesis of 3-Nitro-6-methoxy-2-methylquinoline-4-carbonitrile

Nitration of the quinoline ring at the C3 position.

Reaction Principle: Electrophilic aromatic substitution. The quinoline ring is activated towards nitration, and the directing effects of the existing substituents will favor substitution at the C3 position.

Protocol:

  • To a cooled solution (0 °C) of 6-methoxy-2-methylquinoline-4-carbonitrile (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq) dropwise with stirring.

  • Maintain the temperature at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize from a suitable solvent to obtain the purified product.

Reagent/CatalystRoleMolar Ratio
6-Methoxy-2-methylquinoline-4-carbonitrileStarting Material1.0
Fuming Nitric AcidNitrating Agent1.1
Concentrated Sulfuric AcidSolvent/Catalyst-
Step 6: Synthesis of 3-Amino-6-methoxy-2-methylquinoline-4-carbonitrile

Reduction of the nitro group to an amino group.

Reaction Principle: Standard reduction of an aromatic nitro group. Common reducing agents include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

Protocol (using SnCl₂):

  • Suspend 3-nitro-6-methoxy-2-methylquinoline-4-carbonitrile (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and make it alkaline by adding a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Reagent/CatalystRoleMolar Ratio
3-Nitro-6-methoxy-2-methylquinoline-4-carbonitrileStarting Material1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Reducing Agent3.0 - 5.0
Concentrated Hydrochloric AcidAcidExcess
EthanolSolvent-
Step 7: Synthesis of 3-Hydroxy-6-methoxy-2-methylquinoline-4-carbonitrile

Conversion of the 3-amino group to a 3-hydroxy group via a diazonium salt.

Reaction Principle: Diazotization of the amino group followed by hydrolysis of the diazonium salt.

Protocol:

  • Dissolve 3-amino-6-methoxy-2-methylquinoline-4-carbonitrile (1.0 eq) in a dilute sulfuric acid solution at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • After stirring for 30 minutes, slowly heat the reaction mixture to boiling and maintain for 1-2 hours to facilitate the hydrolysis of the diazonium salt.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Reagent/CatalystRoleMolar Ratio
3-Amino-6-methoxy-2-methylquinoline-4-carbonitrileStarting Material1.0
Sodium Nitrite (NaNO₂)Diazotizing Agent1.1
Sulfuric AcidAcidExcess
Step 8: Synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile (Final Product)

O-methylation of the 3-hydroxy group to afford the target molecule.

Reaction Principle: Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Protocol:

  • Dissolve 3-hydroxy-6-methoxy-2-methylquinoline-4-carbonitrile (1.0 eq) in a suitable aprotic solvent such as DMF or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), and stir at room temperature for 30 minutes.

  • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield 3-Methoxy-2-methylquinoline-4-carbonitrile.

Reagent/CatalystRoleMolar Ratio
3-Hydroxy-6-methoxy-2-methylquinoline-4-carbonitrileStarting Material1.0
Potassium Carbonate (K₂CO₃)Base2.0
Dimethyl Sulfate ((CH₃)₂SO₄)Methylating Agent1.2
N,N-Dimethylformamide (DMF)Solvent-

Reaction Mechanism: Key Transformations

Reaction Mechanisms cluster_0 Sandmeyer Reaction cluster_1 Williamson Ether Synthesis A Ar-NH2 B Ar-N2+ A->B NaNO2, HCl C Ar-CN B->C CuCN D Ar-OH E Ar-O- D->E Base F Ar-OCH3 E->F (CH3)2SO4

Caption: Simplified mechanisms for key steps in the synthesis.

Alternative Synthetic Approaches

While the detailed protocol above presents a robust pathway, other strategies could also be employed. A notable alternative is a multicomponent reaction approach. For instance, a one-pot reaction of an appropriately substituted 2-aminobenzonitrile, an aldehyde, and a source for the 2-methyl group could potentially construct the quinoline ring with the desired substituents in a more convergent manner.[10] Another possibility involves the Thorpe-Ziegler cyclization of a dinitrile precursor.[6][11] These methods, while potentially more efficient in terms of step economy, may require more specialized starting materials and optimization of reaction conditions.

Conclusion

The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile can be effectively achieved through a well-defined, multi-step sequence starting from readily available m-anisidine. The presented protocol leverages a series of reliable and high-yielding reactions, including the Conrad-Limpach synthesis, chlorination, amination, Sandmeyer reaction, nitration, reduction, and O-methylation. This detailed guide, complete with protocols, reagent tables, and mechanistic diagrams, provides researchers with a solid foundation for the successful synthesis of this valuable chemical entity.

References

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2758.
  • Wikipedia. Sandmeyer reaction.
  • Patel, H. M., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Scientific Reports, 4, 6183.
  • Wikipedia. Thorpe reaction.
  • Combes, A. (1888). Combes quinoline synthesis. Wikipedia.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • RSC Publishing.
  • ResearchG
  • PubMed. The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • SynArchive. Doebner-Miller Reaction.
  • Bentham Science. The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • MDPI.
  • SlideShare.
  • ACS Publications.
  • Taylor & Francis Online.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • ResearchG
  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • RSC Publishing. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • MDPI.
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions on 3-Bromoquinolines.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • BenchChem. Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.
  • Revues Scientifiques Marocaines.
  • MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies.
  • International Journal of Chemical Studies. Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl)

Sources

Application

Application Note AN-QCN-04: Functionalization of the Nitrile Handle in 3-Methoxy-2-methylquinoline-4-carbonitrile

This guide is structured as a high-level Application Note (AN-QCN-04) designed for medicinal chemists and process development scientists. It focuses on the specific electronic and steric environment of 3-Methoxy-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note (AN-QCN-04) designed for medicinal chemists and process development scientists. It focuses on the specific electronic and steric environment of 3-Methoxy-2-methylquinoline-4-carbonitrile and provides optimized protocols for its functionalization.

Executive Summary & Molecule Analysis

Target Molecule: 3-Methoxy-2-methylquinoline-4-carbonitrile Core Utility: Key intermediate for kinase inhibitors (e.g., PI3K/mTOR), anti-infectives, and bioisostere development.

Structural & Reactivity Profile

The 4-cyano group in this scaffold is unique due to the ortho-effect of the 3-methoxy substituent. Unlike a "naked" quinoline-4-carbonitrile, this molecule presents a specific reactivity profile:

  • Electronic Deactivation: The 3-methoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the pyridine ring, particularly at the C2 and C4 positions. This renders the nitrile carbon less electrophilic than in unsubstituted analogs, requiring more vigorous conditions or catalysis for nucleophilic attack (e.g., hydrolysis, tetrazole formation).

  • Steric Modulation: The C3-methoxy group provides moderate steric hindrance. While not blocking the C4 position entirely, it destabilizes bulky tetrahedral intermediates formed during nucleophilic addition.

  • Acid Sensitivity: The basic quinoline nitrogen and the acid-labile ether linkage (3-OMe) require careful pH control during hydrolysis to prevent demethylation or ring degradation.

Functionalization Pathways (Decision Tree)

The nitrile group serves as a "linchpin" functionality. The following diagram outlines the primary synthetic pathways, color-coded by reaction type.

G cluster_0 Bioisostere Synthesis Start 3-Methoxy-2-methyl- quinoline-4-carbonitrile Tetrazole Tetrazole Bioisostere (Angiotensin/Kinase targets) Start->Tetrazole [3+2] Cycloaddition NaN3, ZnBr2 (Cat.) Amide Primary Amide (-CONH2) Start->Amide Controlled Hydrolysis H2O2, K2CO3, DMSO Acid Carboxylic Acid (-COOH) Start->Acid Full Hydrolysis NaOH/EtOH, Reflux Amine Primary Amine (-CH2NH2) Start->Amine Reduction Zn/AcOH or Raney Ni/H2 Ketone Aryl/Alkyl Ketone (-COR) Start->Ketone Grignard Addition R-MgBr, THF

Figure 1: Strategic functionalization map for the 4-cyanoquinoline scaffold. The Zinc-catalyzed route is highlighted for Tetrazole synthesis due to its compatibility with the 3-methoxy group.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Rationale: The tetrazole ring is a lipophilic bioisostere of a carboxylic acid, crucial for improving bioavailability in drug candidates. Standard azide cycloadditions (e.g., NH₄Cl/NaN₃) often fail or proceed slowly with electron-rich nitriles. We utilize a Zinc(II)-catalyzed protocol to activate the nitrile [1].

Reagents:

  • Substrate: 3-Methoxy-2-methylquinoline-4-carbonitrile (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq) (Caution: Toxic/Explosive) 
    
  • Zinc Bromide (

    
    ) (1.0 eq) or Zinc Chloride (
    
    
    
    )
  • Solvent: Isopropanol:Water (2:1) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 mmol) in Isopropanol (5 mL) and Water (2.5 mL).

  • Catalyst Addition: Add

    
     (1.0 mmol) followed by 
    
    
    
    (1.5 mmol). Note: The Lewis acid Zn(II) coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center, counteracting the deactivation from the 3-OMe group.
  • Reaction: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material spot (

    
    ) should disappear, and a baseline spot (tetrazole) will appear.
    
  • Workup: Cool to room temperature. Add 3N HCl (approx. 2 mL) to convert the zinc-tetrazolate salt to the free tetrazole. Vigorous stirring is required to break up the complex.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water.

Expected Metrics:

Parameter Value
Yield 82–92%
Purity (HPLC) >98%

| Appearance | White to Off-white crystalline solid |

Protocol B: Controlled Hydrolysis to Primary Amide

Rationale: Converting the nitrile to an amide without over-hydrolyzing to the acid is challenging. The Radziszewski reaction (alkaline peroxide) is selected here because it operates under mild conditions, preserving the 3-methoxy ether linkage [2].

Reagents:

  • Substrate (1.0 eq)

  • Hydrogen Peroxide (30% aq., 5.0 eq)

  • Potassium Carbonate (

    
    ) (0.5 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide)[1]

Methodology:

  • Dissolve the substrate in DMSO (5 mL/mmol).

  • Add

    
     and cool the solution to 0°C in an ice bath.
    
  • Dropwise add

    
     (30%). Caution: Exothermic.[2]
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture into ice-cold water (50 mL). The amide product should precipitate immediately.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water to remove DMSO traces.

Protocol C: Reduction to Primary Amine (Spacer Installation)

Rationale: Reducing the nitrile to a methylene-amine (


) introduces a flexible spacer, essential for fragment-based drug design. While 

is standard, it is hazardous and can demethylate the 3-OMe group at high temperatures. We recommend the Zn/Acetic Acid or Raney Nickel method for chemoselectivity [3].

Optimized Zn/AcOH Protocol:

  • Dissolve substrate (1 mmol) in Ethanol (10 mL).

  • Add Glacial Acetic Acid (4 mL).

  • Add Zinc dust (activated, 5 eq) in portions.

  • Reflux for 4–6 hours.

  • Workup: Filter off excess Zinc. Neutralize the filtrate with saturated

    
    . Extract with DCM.[3]
    
  • Note: This method avoids the harsh reducing environment of hydrides and preserves the aromatic system.

Troubleshooting & Optimization Guide

The 3-methoxy group introduces specific failure modes. Use this table to diagnose issues.

ObservationRoot CauseCorrective Action
Reaction Stalled (Tetrazole) Electronic deactivation by 3-OMe.Switch from

to

(stronger Lewis acid). Increase temp to 110°C using n-Butanol.
Demethylation (Loss of -OMe) Acid concentration too high during workup.Use buffered workup (pH 4-5) instead of strong mineral acids.
Low Yield (Hydrolysis) Steric hindrance blocking water attack.Switch solvent to t-Butanol/KOH (solid phase catalysis).
Byproduct: Carboxylic Acid Over-oxidation in Amide synthesis.Reduce reaction time; strictly control

equivalents (max 5.0 eq).

Mechanistic Insight (Graphviz)

The following diagram illustrates the Zinc-Catalyzed Activation Mechanism , highlighting how the catalyst overcomes the electronic deactivation caused by the 3-methoxy group.

Mechanism cluster_effect 3-Methoxy Effect Step1 Substrate (3-OMe-2-Me-Quinoline-4-CN) Step2 Coordination Complex (Nitrile N binds Zn++) Step1->Step2 + ZnBr2 Step3 Activated Nitrile Carbon (Increased Electrophilicity) Step2->Step3 Electronic Activation Step4 Azide Attack (Formation of Tetrazolate-Zn salt) Step3->Step4 + NaN3 Step5 Protonolysis (HCl) (Release of Free Tetrazole) Step4->Step5 + H+ Warning 3-OMe donates e- to ring, reducing C-CN reactivity. Zn++ counteracts this. Warning->Step3

Figure 2: Mechanistic flow of Zinc-mediated activation. The Zn(II) Lewis acid is critical to counteract the electron-donating effect of the 3-methoxy group.

References

  • Vorona, S., et al. (2014).[4] "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles." Synthesis, 46, 781-786.[4] Link

  • El-Gamal, M. I., et al. (2018).[5][6] "Recent advances in functionalized quinoline scaffolds and hybrids." Frontiers in Chemistry, 6, 1-15. Link

  • Zhang, Y., et al. (2016). "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH." Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). "Synthesis and Troubleshooting of 6-Methoxy-2-methylquinolin-4-amine." Link

Disclaimer: All protocols involve hazardous chemicals (Azides, Cyanides, Strong Acids). Perform a full Risk Assessment before experimentation.[7] This document is for research purposes only.

Sources

Method

Application Note: 3-Methoxy-2-methylquinoline-4-carbonitrile as a Versatile Synthetic Intermediate for Drug Discovery

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1][2] This document provides a technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1][2] This document provides a technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-Methoxy-2-methylquinoline-4-carbonitrile . We explore its preparation via a modified Friedländer synthesis and detail its potential as a versatile intermediate. The strategic positioning of the methoxy, methyl, and carbonitrile functionalities allows for orthogonal chemical transformations, providing access to key pharmacophores such as quinoline-4-carboxylic acids, 4-(aminomethyl)quinolines, and 4-hydroxyquinolines (quinolin-4-ones). This guide presents the underlying chemical principles, detailed experimental protocols, and workflow diagrams to facilitate the use of this building block in complex molecular synthesis.

Introduction: The Quinoline Core in Medicinal Chemistry

Quinoline, or benzo[b]pyridine, is a privileged heterocyclic system due to its presence in numerous natural products (e.g., quinine) and synthetic drugs.[1][3] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[4][5] The ability of the quinoline ring to serve as a scaffold for diverse functionalization allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for drug design.[2]

3-Methoxy-2-methylquinoline-4-carbonitrile is a highly functionalized quinoline derivative designed for synthetic versatility. Each substituent serves as a reactive handle for subsequent elaboration, enabling the construction of diverse molecular libraries from a single, advanced intermediate.

Synthesis of the Core Intermediate

The preparation of 3-Methoxy-2-methylquinoline-4-carbonitrile can be efficiently achieved through a base-catalyzed Friedländer annulation.[6][7] This reaction is one of the most versatile methods for quinoline synthesis, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[8][9]

In this specific synthesis, 2-aminoacetophenone reacts with 2-methoxy-3-oxobutanenitrile (or a related β-ketonitrile) in the presence of a base like potassium tert-butoxide. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.

Figure 1: Proposed Friedländer Synthesis. (Max Width: 760px)

Synthetic Applications & Core Transformations

The strategic arrangement of functional groups on the 3-Methoxy-2-methylquinoline-4-carbonitrile scaffold allows for a variety of subsequent chemical modifications. This section details the primary transformations, explaining the rationale behind each synthetic choice.

Synthetic_Hub Figure 2: Key Synthetic Transformations hub 3-Methoxy-2-methylquinoline- 4-carbonitrile acid Quinoline-4-carboxylic Acid (Amide Coupling Handle) hub->acid Acid/Base Hydrolysis amine 4-(Aminomethyl)quinoline (Scaffold for Derivatization) hub->amine Nitrile Reduction hydroxy 4-Hydroxyquinoline (Key Pharmacophore) hub->hydroxy O-Demethylation (BBr₃, HBr) styryl 2-Styrylquinoline (Bioactive Motif) hub->styryl Aldol Condensation (ArCHO, ZnCl₂)

Figure 2: Key Synthetic Transformations. (Max Width: 760px)
Transformation of the 4-Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other important moieties.

  • 4.1.1 Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-Methoxy-2-methylquinoline-4-carboxylic acid .[10][11] This transformation is critical because quinoline-4-carboxylic acids are a well-established class of bioactive compounds, known for their antibacterial and anticancer properties.[5][12] The resulting carboxylic acid serves as an essential handle for further synthesis, most commonly for forming amide bonds via coupling reactions (e.g., with EDC/HOBt) to link the quinoline core to other fragments or amino acids.

  • 4.1.2 Reduction to Primary Amine: The nitrile group can be readily reduced to a primary amine, yielding (3-Methoxy-2-methylquinolin-4-yl)methanamine . Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or nickel boride generated in situ.[13][14][15] The resulting aminomethyl group provides a nucleophilic site for derivatization, allowing for the introduction of new substituents through acylation, alkylation, or reductive amination.

O-Demethylation of the 3-Methoxy Group

The methoxy group at the C3 position can be cleaved to reveal a hydroxyl group, a crucial transformation in medicinal chemistry.

  • Rationale: This O-demethylation reaction yields 2-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile , which exists in tautomeric equilibrium with the 4-hydroxyquinoline form. The 4-hydroxyquinoline (or quinolin-4-one) moiety is a key pharmacophore found in a wide range of drugs.[3]

  • Methodology: The most effective and widely used reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃).[16][17] The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous aprotic solvent like dichloromethane (DCM). Alternative, harsher methods include using strong acids like 47% hydrobromic acid (HBr) at elevated temperatures.[18]

Reactivity of the 2-Methyl Group

The methyl group at the C2 position of the quinoline ring is activated and acidic, allowing it to participate in condensation reactions.

  • Rationale: This reactivity enables the extension of the quinoline scaffold from the C2 position. A common application is the synthesis of 2-styrylquinolines, which have shown interesting biological activities.[19][20]

  • Methodology: The 2-methyl group can be condensed with aromatic aldehydes (e.g., benzaldehyde) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an acid catalyst, often under microwave irradiation to accelerate the reaction.[19] This forms a carbon-carbon double bond, linking the quinoline to an aryl substituent.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the synthetic transformations of 3-Methoxy-2-methylquinoline-4-carbonitrile.

Protocol 1: Hydrolysis of Nitrile to 3-Methoxy-2-methylquinoline-4-carboxylic acid

Hydrolysis_Workflow Figure 3: Workflow for Nitrile Hydrolysis start Start: 3-Methoxy-2-methylquinoline- 4-carbonitrile step1 Dissolve in Ethanol/Water. Add NaOH solution. start->step1 step2 Heat to Reflux (e.g., 100 °C) Monitor by TLC (4-6 h). step1->step2 step3 Cool to Room Temperature. Acidify with conc. HCl to pH ~3-4. step2->step3 step4 Precipitate Forms. Collect by Vacuum Filtration. step3->step4 end Product: 3-Methoxy-2-methylquinoline- 4-carboxylic acid step4->end

Figure 3: Workflow for Nitrile Hydrolysis. (Max Width: 760px)

Objective: To convert the 4-carbonitrile group to a 4-carboxylic acid via alkaline hydrolysis.[10]

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Starting Material1.0 g (5.04 mmol)1.03-Methoxy-2-methylquinoline-4-carbonitrile
Sodium Hydroxide (NaOH)0.81 g (20.2 mmol)4.0Use pellets or a stock solution.
Ethanol (95%)20 mL-Solvent
Water10 mL-Solvent
Hydrochloric Acid (conc.)As required-For acidification and precipitation.
Reaction Time 4-6 hours-Monitor by TLC.
Temperature Reflux (~100 °C)-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Methoxy-2-methylquinoline-4-carbonitrile (1.0 g, 5.04 mmol).

  • Add ethanol (20 mL) and water (10 mL) to the flask and stir to dissolve the starting material.

  • Add sodium hydroxide (0.81 g, 20.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Once complete, cool the reaction mixture to room temperature in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4. A precipitate will form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

  • Dry the product under vacuum to yield 3-Methoxy-2-methylquinoline-4-carboxylic acid.

Protocol 2: Reduction of Nitrile to (3-Methoxy-2-methylquinolin-4-yl)methanamine

Objective: To reduce the 4-carbonitrile group to a 4-(aminomethyl) group using a nickel boride catalytic system.[15][21]

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Starting Material1.0 g (5.04 mmol)1.03-Methoxy-2-methylquinoline-4-carbonitrile
Nickel(II) Chloride Hexahydrate0.12 g (0.50 mmol)0.1Catalyst
Di-tert-butyl dicarbonate (Boc₂O)2.2 g (10.1 mmol)2.0For in situ protection of the amine.
Sodium Borohydride (NaBH₄)1.33 g (35.3 mmol)7.0Reducing agent.
Methanol (Anhydrous)40 mL-Solvent.
Reaction Time 12-15 hours-Monitor by TLC.
Temperature 0 °C to Room Temp.-

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the starting material (1.0 g, 5.04 mmol), NiCl₂·6H₂O (0.12 g, 0.50 mmol), and Boc₂O (2.2 g, 10.1 mmol) in anhydrous methanol (40 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium borohydride (1.33 g, 35.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-15 hours.

  • Upon completion (monitored by TLC), carefully quench the reaction by slowly adding 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is the Boc-protected amine, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). The Boc group can be removed with trifluoroacetic acid (TFA) in DCM if the free amine is desired.

Protocol 3: O-Demethylation to 2-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Objective: To cleave the 3-methoxy ether to form the corresponding 4-hydroxyquinoline (quinolin-4-one) using boron tribromide.[16][22]

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Starting Material1.0 g (5.04 mmol)1.03-Methoxy-2-methylquinoline-4-carbonitrile
Boron Tribromide (BBr₃)15.1 mL3.01.0 M solution in DCM. Caution: Highly corrosive and moisture-sensitive.
Dichloromethane (DCM, Anhydrous)30 mL-Solvent.
Reaction Time 8-12 hours-Monitor by TLC.
Temperature -78 °C to Room Temp.-

Step-by-Step Methodology:

  • To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the starting material (1.0 g, 5.04 mmol) and dissolve it in anhydrous DCM (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (15.1 mL of a 1.0 M solution in DCM, 15.1 mmol) dropwise via syringe over 20 minutes.

  • After addition, allow the reaction to slowly warm to room temperature and stir for 8-12 hours.

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • CAUTION: Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases.

  • Dilute the mixture with additional DCM (50 mL) and water (50 mL).

  • Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-hydroxyquinoline derivative.

Conclusion

3-Methoxy-2-methylquinoline-4-carbonitrile is a potent and versatile synthetic intermediate. Its well-defined functional groups provide reliable handles for orthogonal chemical modifications, enabling rapid access to diverse and medicinally relevant scaffolds. The protocols outlined in this guide serve as a robust foundation for researchers to leverage this building block in the synthesis of novel compounds for drug discovery and development programs.

References

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]

  • Reddy, T. S., et al. (2007). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Beilstein Journal of Organic Chemistry, 3, 29. Available at: [Link]

  • Nainwal, L. M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 999831. Available at: [Link]

  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1965–1970. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Reaction of 2-methylquinoline with benzaldehyde in the presence of zinc chloride under microwave irradiation. ChemInform, 45(1). Available at: [Link]

  • ResearchGate. (2014). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. Retrieved from [Link]

  • ResearchGate. (2004). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 45(5), 1029-1032. Available at: [Link]

  • ResearchGate. (2023). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. Retrieved from [Link]

  • Sharma, N., et al. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Current Organic Synthesis, 16(1), 154-159. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (2018). Dimethylation with BBr3?. Retrieved from [Link]

  • SciSpace. (2004). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 45(5), 1029-1032. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20187–20215. Available at: [Link]

  • Ishida, T., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 12229–12238. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]

  • The Pharma Innovation. (n.d.). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from [Link]

  • Gensch, T., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Journal of the American Chemical Society, 137(42), 13644–13650. Available at: [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6796-6805. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 2-Methylquinoline: Properties and Synthesis for Industrial Use. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

Application

Application Notes and Protocols for the Hydrolysis of 3-Methoxy-2-methylquinoline-4-carbonitrile to its Carboxylic Acid Counterpart

Introduction: The Significance of Quinoline Carboxylic Acids in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline Carboxylic Acids in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Quinoline derivatives form the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Specifically, quinoline-4-carboxylic acids are crucial intermediates and pharmacophores in the development of novel drugs.[5] Their versatile structure allows for diverse functionalization, enabling the fine-tuning of pharmacological profiles to enhance efficacy and selectivity. The conversion of a nitrile group at the 4-position of the quinoline ring to a carboxylic acid is a pivotal transformation, unlocking a gateway to a multitude of further chemical modifications and the synthesis of advanced drug candidates.

This guide provides a comprehensive technical overview and detailed protocols for the hydrolysis of 3-methoxy-2-methylquinoline-4-carbonitrile to 3-methoxy-2-methylquinoline-4-carboxylic acid. We will delve into the mechanistic underpinnings of both acidic and basic hydrolysis, offering field-proven insights to guide researchers in selecting the optimal conditions for this transformation.

Chemical Principles and Mechanistic Insights

The hydrolysis of nitriles to carboxylic acids is a fundamental reaction in organic synthesis, proceeding through an amide intermediate.[6][7] This transformation can be effectively catalyzed by either acid or base, with each approach presenting distinct mechanistic pathways and experimental considerations.[8][9][10]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom in the cyano group.[11][12][13] This activation facilitates the nucleophilic attack by a water molecule, a relatively weak nucleophile.[11][12] The subsequent steps involve a series of proton transfers and tautomerization to yield an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[6][8][11]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile.[8][10] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to the amide intermediate.[8][11] The amide subsequently undergoes base-mediated hydrolysis to yield a carboxylate salt.[6] An acidic workup is then necessary to protonate the carboxylate and isolate the final carboxylic acid product.[6]

Experimental Protocols

The following protocols are designed to be robust and reproducible for the hydrolysis of 3-methoxy-2-methylquinoline-4-carbonitrile. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acid-Catalyzed Hydrolysis

This method is often preferred for its direct formation of the carboxylic acid, although it may require more stringent conditions for complete conversion, especially with sterically hindered substrates.

Materials:

  • 3-Methoxy-2-methylquinoline-4-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dioxane or Acetic Acid (as a co-solvent, optional)

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-2-methylquinoline-4-carbonitrile (1.0 eq).

  • Addition of Acid: Add a 1:1 mixture of concentrated hydrochloric acid and water (e.g., 10 mL per gram of nitrile). If the starting material has poor solubility, a co-solvent such as dioxane or acetic acid can be added.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting nitrile spot and the appearance of a more polar spot for the carboxylic acid indicates the reaction's progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to approximately 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification of Aqueous Layer: The desired carboxylic acid will likely be in the aqueous layer as its sodium salt. Acidify the aqueous layer with concentrated HCl to a pH of 2-3, which will precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 3-methoxy-2-methylquinoline-4-carboxylic acid.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Protocol 2: Base-Catalyzed Hydrolysis

This method is generally effective and proceeds under milder conditions than acid hydrolysis. However, it requires a final acidification step to obtain the carboxylic acid.

Materials:

  • 3-Methoxy-2-methylquinoline-4-carbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxy-2-methylquinoline-4-carbonitrile (1.0 eq) in ethanol or methanol.

  • Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by TLC as described in the acid-catalyzed protocol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the alcohol.

  • Extraction of Impurities: Dilute the residue with water and wash with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-acidic byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization (Optional): Recrystallize the crude product from a suitable solvent like ethanol/water for enhanced purity.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Concentrated HCl or H₂SO₄NaOH or KOH
Solvent Water, optional co-solvent (Dioxane, Acetic Acid)Ethanol/Water or Methanol/Water
Temperature Reflux (100-110 °C)Reflux (80-90 °C)
Reaction Time Typically longer, requires monitoringGenerally faster, requires monitoring
Initial Product Carboxylic AcidCarboxylate Salt
Work-up Neutralization then acidification of aqueous layerRemoval of organic solvent, acidification
Advantages Direct formation of carboxylic acidMilder conditions, often faster
Disadvantages Harsher conditions, potential for side reactionsRequires a separate acidification step

Visualizing the Process

Reaction Mechanism Workflow

hydrolysis_mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 3-Methoxy-2-methylquinoline-4-carbonitrile A_P1 Protonation of Nitrile A_Start->A_P1 H⁺ A_P2 Nucleophilic Attack by H₂O A_P1->A_P2 H₂O A_P3 Amide Intermediate Formation A_P2->A_P3 Tautomerization A_P4 Hydrolysis of Amide A_P3->A_P4 H₃O⁺, Δ A_End 3-Methoxy-2-methylquinoline-4-carboxylic Acid A_P4->A_End B_Start 3-Methoxy-2-methylquinoline-4-carbonitrile B_P1 Nucleophilic Attack by OH⁻ B_Start->B_P1 OH⁻ B_P2 Amide Intermediate Formation B_P1->B_P2 H₂O, Tautomerization B_P3 Hydrolysis of Amide B_P2->B_P3 OH⁻, Δ B_P4 Carboxylate Salt B_P3->B_P4 B_End 3-Methoxy-2-methylquinoline-4-carboxylic Acid B_P4->B_End Acidic Workup (H⁺)

Caption: Comparative workflow of acid and base-catalyzed nitrile hydrolysis.

Experimental Workflow Diagram

experimental_workflow start Start: 3-Methoxy-2-methylquinoline-4-carbonitrile reaction Hydrolysis Reaction (Acidic or Basic Conditions) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Neutralization/Acidification) monitoring->workup Complete extraction Extraction & Phase Separation workup->extraction isolation Isolation of Crude Product (Filtration) extraction->isolation purification Purification (Recrystallization) isolation->purification final_product Final Product: 3-Methoxy-2-methylquinoline-4-carboxylic Acid purification->final_product

Caption: General experimental workflow for nitrile hydrolysis.

Conclusion

The hydrolysis of 3-methoxy-2-methylquinoline-4-carbonitrile is a critical step in the synthesis of potentially bioactive molecules. The choice between acidic and basic hydrolysis will depend on the specific requirements of the research, including substrate stability, desired reaction time, and available equipment. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently perform this important transformation, paving the way for further drug development and discovery.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • M. Ghorab, M. S. Al-Said, M. A. El-Gazzar. (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]

  • A. K. K. B. Singh, A. K. Singh, V. K. Singh. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

  • S. K. Sahu, M. S. Raj, A. K. Panda, S. K. Sahoo. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • M. M. Ghorab, F. A. Ragab, H. I. Heiba. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Acta Pharmaceutica, 66(4), 421-455. Retrieved from [Link]

  • S. Bräse. (2015, November 20). Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

  • M. Kaplan, et al. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 26(19), 15334. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(15), 5045–5048. Retrieved from [Link]

  • Komatsu, H., et al. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Lahna, A., et al. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Komatsu, H., et al. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

Sources

Method

Reduction of 3-Methoxy-2-methylquinoline-4-carbonitrile to amine derivatives

An In-Depth Guide to the Synthesis of (3-Methoxy-2-methylquinolin-4-yl)methanamine via Nitrile Reduction Abstract This comprehensive application note provides detailed protocols and technical insights for the reduction o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (3-Methoxy-2-methylquinolin-4-yl)methanamine via Nitrile Reduction

Abstract

This comprehensive application note provides detailed protocols and technical insights for the reduction of 3-methoxy-2-methylquinoline-4-carbonitrile to its primary amine derivative, (3-methoxy-2-methylquinolin-4-yl)methanamine. Quinoline-based amines are pivotal structural motifs in medicinal chemistry and drug discovery. This guide is designed for researchers, chemists, and drug development professionals, offering a comparative analysis of two primary reductive pathways: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses the relative advantages and safety considerations, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Aminomethylquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aminomethyl group at the 4-position, as in (3-methoxy-2-methylquinolin-4-yl)methanamine, provides a critical basic nitrogen center that can engage in key hydrogen bonding interactions with biological targets, enhance aqueous solubility, and serve as a versatile synthetic handle for further molecular elaboration. The successful and high-yielding synthesis of this amine is therefore a crucial step in the development of novel quinoline-based drug candidates.

The primary challenge in the reduction of nitriles to primary amines is the potential formation of secondary and tertiary amine impurities. This occurs when the intermediate imine species reacts with the newly formed primary amine product. The protocols detailed herein are optimized to suppress these side reactions and maximize the yield of the desired primary amine.

Strategic Approaches to Nitrile Reduction

Two robust and widely adopted methods for the conversion of the quinoline carbonitrile to the target amine are presented: Catalytic Hydrogenation and Chemical Hydride Reduction. The choice between these methods often depends on the available laboratory infrastructure, desired scale, and tolerance for specific reaction conditions.

cluster_start Starting Material cluster_methods Reduction Strategies cluster_product Target Product Start 3-Methoxy-2-methylquinoline-4-carbonitrile Method1 Catalytic Hydrogenation Start->Method1 H₂ / Catalyst Method2 Chemical Hydride Reduction Start->Method2 Hydride Source Product (3-Methoxy-2-methylquinolin-4-yl)methanamine Method1->Product Method2->Product

Figure 1: High-level overview of the synthetic strategies for the reduction of the quinoline carbonitrile.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a powerful and clean method for nitrile reduction, often providing high yields and simple product isolation. Raney® Nickel, a fine-grained nickel-aluminum alloy, is a highly effective and widely used catalyst for this transformation due to its high surface area and intrinsic catalytic activity.[1] The reaction is typically performed under a pressurized hydrogen atmosphere, and the addition of ammonia to the solvent is a common strategy to inhibit the formation of secondary amines.[2][3]

Causality and Mechanistic Insight

The hydrogenation occurs on the surface of the nickel catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitrile group also coordinates to the nickel surface, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The intermediate imine is rapidly hydrogenated to the primary amine, minimizing its concentration in the reaction medium and thus suppressing the side reaction with the amine product. Ammonia acts as a competitive inhibitor, reacting with the intermediate imine to form an aminal which readily dissociates back to the imine, effectively protecting it from reacting with the product amine.

Experimental Protocol: Hydrogenation using Raney® Nickel

Safety Precaution: Raney® Nickel is pyrophoric when dry and must be handled with extreme care, typically as a slurry in water or ethanol. Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood using a properly rated pressure vessel (autoclave or Parr hydrogenator).

Materials:

  • 3-Methoxy-2-methylquinoline-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Ammonium Hydroxide (28-30% solution)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

cluster_workflow Catalytic Hydrogenation Workflow A Charge Reactor: Substrate, Solvent, NH₄OH, Raney Ni Slurry B Seal & Purge: Flush with N₂ (3x), then H₂ (3x) A->B C Pressurize & Heat: Set H₂ pressure (e.g., 50-100 psi) and temperature (e.g., 50-80°C) B->C D Reaction: Monitor H₂ uptake and/or TLC/GC-MS C->D E Cooldown & Vent: Cool to RT, carefully vent H₂ D->E F Catalyst Filtration: Filter through Celite® (Keep wet to prevent fire!) E->F G Purification: Concentrate filtrate, purify by crystallization or chromatography F->G

Figure 2: Step-by-step workflow for the catalytic hydrogenation protocol.

Procedure:

  • Reactor Charging: To a suitable high-pressure reactor vessel, add 3-methoxy-2-methylquinoline-4-carbonitrile (1.0 eq).

  • Add anhydrous ethanol or methanol as the solvent (approx. 10-20 mL per gram of substrate), followed by concentrated ammonium hydroxide (approx. 10% of the solvent volume).

  • Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Ensure the catalyst remains wet at all times.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle three times.

  • Following the nitrogen purge, purge the system similarly with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi). Begin stirring and heat the reaction mixture to 50-80°C.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the ballast tank. Alternatively, small aliquots can be carefully removed to check for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Prepare a pad of diatomaceous earth (Celite®) in a Buchner funnel and wet it with the reaction solvent. Carefully filter the reaction mixture through the Celite® pad. Wash the reactor and the filter cake thoroughly with additional solvent. CRITICAL: Do not allow the filter cake containing Raney® Nickel to dry, as it can ignite spontaneously in air.[4] Quench the filter cake immediately with copious amounts of water.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The resulting (3-methoxy-2-methylquinolin-4-yl)methanamine can be further purified by crystallization or column chromatography.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and non-selective reducing agent capable of readily converting nitriles to primary amines.[5][6] This method is particularly useful for lab-scale synthesis when high-pressure hydrogenation equipment is not available. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with protic solvents like water and alcohols.[7][8]

Causality and Mechanistic Insight

The reduction proceeds via the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbon of the nitrile group. This occurs in two successive additions. The first addition forms an imine-aluminum complex, which is then rapidly attacked by a second hydride equivalent to form a diamido-aluminum complex. A careful aqueous work-up is then required to hydrolyze these stable aluminum complexes and liberate the free primary amine.[9] The use of a well-defined quenching procedure, such as the Fieser method, is essential for generating easily filterable inorganic salts and simplifying product isolation.

Experimental Protocol: LiAlH₄ Reduction

Safety Precaution: Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid. It can ignite upon grinding or contact with moisture. All glassware must be oven- or flame-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 3-Methoxy-2-methylquinoline-4-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Deionized Water

  • Sodium Hydroxide Solution (15% w/v)

  • Anhydrous Sodium or Magnesium Sulfate

cluster_workflow LiAlH₄ Reduction Workflow A Setup: Dry glassware under inert atmosphere (N₂/Ar) B Prepare LAH Slurry: Add LAH to anhydrous THF and cool to 0°C A->B C Substrate Addition: Add substrate solution slowly to LAH slurry at 0°C B->C D Reaction: Warm to RT or reflux. Monitor by TLC C->D E Cooldown & Quench: Cool to 0°C. Perform Fieser workup (H₂O, NaOH, H₂O) D->E F Filtration: Filter off granular aluminum salts. Wash cake. E->F G Purification: Dry filtrate, concentrate, and purify product F->G

Figure 3: Step-by-step workflow for the LiAlH₄ reduction protocol.

Procedure:

  • Inert Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • LAH Suspension: Charge the flask with lithium aluminum hydride (1.5-2.0 eq) and add anhydrous THF via cannula to create a suspension. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the 3-methoxy-2-methylquinoline-4-carbonitrile (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may require stirring at room temperature or gentle reflux for several hours to proceed to completion. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser Method): Cool the reaction mixture back down to 0°C. Quench the reaction by the extremely cautious, sequential, dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

    • This sequence is designed to produce a granular, easily filterable precipitate of aluminum salts.[9]

  • Stirring: After the additions are complete, remove the ice bath and stir the resulting slurry vigorously for 30-60 minutes at room temperature.

  • Isolation: Filter the white precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine product, which can be purified as needed.

Comparative Summary of Reduction Protocols

The selection of an appropriate protocol depends on various factors, including scale, available equipment, and safety infrastructure.

FeatureMethod 1: Catalytic Hydrogenation Method 2: Chemical Reduction (LiAlH₄)
Primary Reagent Raney® Nickel, H₂ gasLithium Aluminum Hydride (LiAlH₄)
Pressure High Pressure (50-100 psi)Atmospheric Pressure
Solvent Protic (Ethanol, Methanol)Anhydrous Aprotic (THF, Ether)
Key Advantages - High yields and selectivity- Easy product isolation (filtration)- Scalable for industrial production- Atom economical (H₂ is the only reagent)- No specialized pressure equipment required- Generally rapid reactions- Broad functional group tolerance (for nitriles)
Key Disadvantages - Requires specialized high-pressure reactor- Catalyst can be pyrophoric[1]- Potential for catalyst poisoning- LiAlH₄ is highly reactive and water-sensitive- Requires strictly anhydrous conditions- Work-up can be challenging- Not atom economical
Safety Concerns Flammable H₂ gas, pyrophoric catalystPyrophoric and water-reactive reagent

Conclusion

The reduction of 3-methoxy-2-methylquinoline-4-carbonitrile to (3-methoxy-2-methylquinolin-4-yl)methanamine can be accomplished efficiently by either catalytic hydrogenation or chemical reduction with lithium aluminum hydride. For larger-scale synthesis where appropriate equipment is available, catalytic hydrogenation with Raney® Nickel is often the preferred method due to its scalability, cleanliness, and ease of product isolation. For smaller, laboratory-scale preparations, LiAlH₄ reduction offers a convenient and rapid alternative that circumvents the need for high-pressure apparatus, provided that stringent anhydrous techniques and safety protocols are observed. Both methods provide reliable access to this valuable amine intermediate, paving the way for further exploration in drug discovery programs.

References

  • Wikipedia. Raney nickel. [Link]

  • Science of Synthesis. Catalytic Reduction of Nitriles. [Link]

  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]

  • ACS Publications. Hydrogenation of Basic Nitriles with Raney Nickel. [Link]

  • PubMed. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]

  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?[Link]

  • ResearchGate. Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. [Link]

  • PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]

  • RSC Publishing. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. [Link]

  • RSC Publishing. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • ACS Publications. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

  • YouTube. Lithium aluminum hydride reduction. [Link]

  • YouTube. CHEM 222: Lithium Aluminum Hydride Reduction of Carbonyls. [Link]

  • Organic Syntheses. L-VALINOL. [Link]

  • ACS Omega. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. [Link]

  • Chad's Prep. Hydride Reduction. [Link]

  • Albemarle. Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. [Link]

  • PubChem. (3-Methoxy-2-pyridinyl)-quinolin-4-ylmethanamine. [Link]

  • Google Patents. A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]

  • YouTube. Synthesis of Amines: Reduction of Nitriles. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile

Executive Summary The quinoline-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antiviral, anticancer (e.g., Bosutinib intermediates), and antimalarial the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antiviral, anticancer (e.g., Bosutinib intermediates), and antimalarial therapeutics. Traditional thermal synthesis of highly substituted quinolines—specifically those with electron-donating groups at the C3 position—suffers from prolonged reaction times (12–24 hours), harsh conditions, and difficult purification profiles.

This Application Note details a validated, microwave-assisted protocol for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile . By leveraging the "ceiling effect" of microwave dielectric heating, we convert a multi-day thermal workflow into a rapid (<1 hour total) two-stage process. The method utilizes a modified Pfitzinger reaction followed by a telescoped amidation-dehydration sequence, eliminating the need for toxic metal cyanides.

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule contains a 3-methoxy group and a 4-cyano group. Direct electrophilic cyanation of the quinoline ring at C4 is difficult due to electronic deactivation. Consequently, the most reliable retrosynthetic disconnection involves constructing the quinoline core with a C4-carboxylate handle (Pfitzinger strategy), followed by functional group interconversion (FGI).

Microwave Advantage[1][2]
  • Thermal Gradient Inversion: Microwave irradiation heats the reaction mixture directly (volumetric heating), avoiding the "wall effect" of oil baths. This is critical for the Pfitzinger condensation, where local overheating often degrades the sensitive methoxyacetone precursor.

  • Superheating: Pressurized microwave vessels allow solvents (e.g., water/ethanol) to exceed their atmospheric boiling points, accelerating the rate-determining step of the isatin ring-opening and subsequent condensation.

Retrosynthetic Pathway

The synthesis is broken down into two robust protocols:

  • Scaffold Construction: Reaction of Isatin with Methoxyacetone.

  • Functionalization: Conversion of the C4-carboxylic acid to the nitrile via a primary amide intermediate.

Retrosynthesis Target TARGET MOLECULE 3-Methoxy-2-methyl- quinoline-4-carbonitrile Amide Intermediate Amide (Dehydration Precursor) Target->Amide MW Dehydration (POCl3 or TCT) Acid Intermediate Acid 3-Methoxy-2-methyl- quinoline-4-carboxylic acid Amide->Acid MW Amidation (Urea/CDI) Precursors STARTING MATERIALS Isatin + Methoxyacetone Acid->Precursors MW Pfitzinger (KOH, EtOH)

Figure 1: Retrosynthetic analysis utilizing a modified Pfitzinger approach optimized for microwave irradiation.

Experimental Protocols

Protocol A: Scaffold Synthesis (Modified Pfitzinger Reaction)

Objective: Synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic acid. Mechanism: Base-promoted ring opening of isatin to isatinate, followed by condensation with methoxyacetone and cyclization.

Reagents:

  • Isatin (1.0 equiv)

  • Methoxyacetone (1.2 equiv)

  • KOH (33% aq. solution, 4.0 equiv)

  • Ethanol (Co-solvent)

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave process vial, dissolve Isatin (5 mmol) in 33% aqueous KOH (10 mL).

  • Addition: Add Ethanol (5 mL) to solubilize the organic ketone. Add Methoxyacetone (6 mmol) dropwise. Note: Methoxyacetone is volatile; add it last.

  • Irradiation: Cap the vial and irradiate using the following dynamic method:

    • Ramp: 2 minutes to 140°C.

    • Hold: 10 minutes at 140°C.

    • Pressure Limit: 250 psi.

    • Stirring: High.[1]

  • Work-up:

    • Allow the vessel to cool to 50°C.

    • Pour the dark reaction mixture into crushed ice (50 g).

    • Acidify carefully with Glacial Acetic Acid to pH 4–5.

    • The product will precipitate as a solid. Filter, wash with cold water, and dry.

    • Purification: Recrystallize from Ethanol if necessary.

Expected Result: 3-Methoxy-2-methylquinoline-4-carboxylic acid (Yield: 85–92%).

Protocol B: Functional Group Interconversion (Acid to Nitrile)

Objective: Conversion of the carboxylic acid to the carbonitrile.[2][3][4] Strategy: A "One-Pot, Two-Stage" microwave sequence avoids the isolation of the amide intermediate, saving time and solvent.

Reagents:

  • Starting Material: Carboxylic Acid from Protocol A (1.0 equiv).

  • Reagent A (Amidation): Urea (3.0 equiv), Imidazole (Catalyst, 1.0 equiv).

  • Reagent B (Dehydration): Trichloroisocyanuric Acid (TCT) (0.5 equiv) or POCl3 (1.5 equiv).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

Stage 1: Amidation

  • Mix the Carboxylic Acid (2 mmol), Urea (6 mmol), and Imidazole (2 mmol) in a microwave vial.

  • Solvent-Free Phase: Irradiate at 135°C for 10 minutes . (The mixture will melt and react).

  • Checkpoint: TLC should show conversion to the primary amide.

Stage 2: Dehydration 4. Cool the vial. Add DMF (3 mL) to dissolve the crude amide melt. 5. Add TCT (1 mmol) or POCl3 (3 mmol) carefully (exothermic). 6. Irradiation: Cap and irradiate at 80°C for 5 minutes . 7. Work-up:

  • Quench the reaction mixture into ice-cold saturated NaHCO3 solution (caution: gas evolution).
  • Extract with Ethyl Acetate (3 x 10 mL).
  • Wash organic layer with brine, dry over Na2SO4, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Result: 3-Methoxy-2-methylquinoline-4-carbonitrile (Yield: 75–80% over two stages).

Process Visualization & Logic

The following diagram illustrates the workflow operational parameters, highlighting the efficiency gains over traditional thermal methods.

Workflow Start Start: Isatin + Methoxyacetone Step1 MW Step 1: Pfitzinger 140°C | 10 min | 33% KOH (Formation of Acid) Start->Step1 Isolate Acidification & Filtration Step1->Isolate Step2 MW Step 2: Amidation 135°C | 10 min | Urea (Solvent-Free) Isolate->Step2 Step3 MW Step 3: Dehydration 80°C | 5 min | TCT/DMF (Formation of Nitrile) Step2->Step3 Final Final Product: 3-Methoxy-2-methyl- quinoline-4-carbonitrile Step3->Final

Figure 2: Operational workflow for the microwave-assisted synthesis, showing reaction parameters.

Data Summary & Validation

The following table summarizes the expected physiochemical properties and comparison with conventional thermal methods.

ParameterMicrowave Protocol (This Work)Conventional Thermal (Reflux)Advantage
Reaction Time (Step 1) 10 Minutes12–16 Hours98% Time Savings
Reaction Time (Step 2) 15 Minutes (Total)4–6 HoursRapid FGI
Yield (Overall) ~65–70%~40–50%Cleaner Profile
Solvent Usage Minimal (EtOH/Water/DMF)High Volume (Reflux)Green Chemistry
Atom Economy High (Urea as N-source)Low (Excess reagents)Cost Efficiency

Characterization Checkpoints (Self-Validation):

  • IR Spectroscopy: Look for the disappearance of the broad -OH stretch (acid) and the appearance of the sharp -C≡N stretch at ~2220 cm⁻¹ .

  • 1H NMR (DMSO-d6):

    • Singlet at ~2.6 ppm (2-Methyl group).

    • Singlet at ~3.9 ppm (3-Methoxy group).

    • Absence of broad carboxylic acid proton (>11 ppm).

References

  • Pfitzinger Reaction (Microwave):A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System... Z.

  • Amidation Protocol: Direct preparation of primary amides from carboxylic acids and urea using imidazole under microwave irradiation.[9] Tetrahedron Letters, 2003.

  • Dehydration to Nitrile: Efficient New Protocols for Converting Primary Amides into Nitriles... J. Org.[1] Chem, 2018.[12]

  • General Quinoline Synthesis:Facile and efficient synthesis of quinoline-4-carboxylic acids under microwave irradi

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methoxy-2-methylquinoline-4-carbonitrile Synthesis

Case ID: #QCN-4-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile presents a classic "multi-varia...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #QCN-4-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile presents a classic "multi-variable optimization" challenge. Researchers often encounter yield losses at two critical bottlenecks:

  • Regioselectivity Failure: During the ring-closing condensation (Pfitzinger or Friedländer), the reaction favors the formation of the 2-(methoxymethyl) isomer rather than the desired 3-methoxy-2-methyl core.

  • Functional Group Attrition: The conversion of the C4-carboxylic acid (or halide) to the nitrile is thermodynamically demanding and prone to hydrolysis or incomplete conversion.

This guide moves beyond standard textbook protocols to address the causality of low yields, offering self-validating troubleshooting steps.

Module 1: Diagnostic & Root Cause Analysis

Before optimizing reagents, you must validate your core structure. A common "low yield" report is actually a "wrong isomer" problem.

Q: My LC-MS shows the correct mass (M+1), but the NMR is messy or the melting point is off. What is happening?

A: You likely synthesized the regioisomer . In the Pfitzinger reaction (Isatin + Methoxyacetone), the ketone can enolize at two positions.

  • Kinetic Control (Methyl attack): The less hindered methyl group attacks the isatin, resulting in 2-(methoxymethyl)quinoline-4-carboxylic acid . This is the dominant pathway in standard basic conditions (KOH/EtOH).

  • Thermodynamic Control (Methylene attack): Attack by the methoxy-substituted methylene is required to place the methoxy group at the 3-position. This is sterically and electronically disfavored.

Diagnostic Check:

  • 1H NMR Signal: Look for the singlet corresponding to the methyl group at C2.

    • Desired Product (3-OMe, 2-Me): Methyl singlet around δ 2.6–2.7 ppm .

    • Wrong Isomer (2-CH2OMe): Methylene singlet around δ 4.6–4.8 ppm ; NO methyl singlet attached to the ring.

Module 2: Optimizing the Ring Construction

If you have confirmed you are making the wrong isomer or getting low yields of the acid precursor, follow this protocol.

Protocol A: The Modified Pfitzinger (Yield Improvement)

To force the formation of the 3-methoxy-2-methyl core, you must alter the condensation dynamics to favor the thermodynamic enolate or switch strategies.

The Fix: Use the Friedländer Synthesis approach instead of Pfitzinger for this specific substitution pattern, or use a specific Pfitzinger modification.

Recommended Workflow (Friedländer Approach)

This pathway avoids the ambiguity of ketone enolization by locking the positions on the reactants.

Reagents:

  • 2-Aminoacetophenone (Provides the benzene ring, N, and C2-Methyl).

  • Ethyl Methoxyacetate or Methoxyacetonitrile (Provides C3-Methoxy and C4).

    • Note: If using Methoxyacetonitrile, you may target the 4-amino/4-cyano derivative directly, though yields vary.

Step-by-Step Optimization:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Solvent Ethanol/WaterDiphenyl ether or Sulfolane High boiling point required to drive thermodynamic cyclization.
Catalyst KOH (Aqueous)p-Toluenesulfonic acid (p-TSA) Acid catalysis often favors the condensation of the ketone carbonyl with the amine more cleanly than base.
Temperature Reflux (80°C)140°C - 180°C Overcomes the steric hindrance of the methoxy group.
Atmosphere AmbientArgon/Nitrogen Methoxy groups at benzylic-like positions are susceptible to oxidative degradation at high T.

Module 3: The Critical Conversion (COOH CN)

Most users arrive at the 3-methoxy-2-methylquinoline-4-carboxylic acid and fail to convert it efficiently to the nitrile.

Q: The dehydration of the amide turns into a black tar. How do I prevent this?

A: The 3-methoxy group is electron-donating.[1][2] This activates the ring, making it susceptible to electrophilic attack or polymerization during harsh dehydration (e.g., neat


 reflux).

The Solution: Use a Buffered Dehydration or a Pd-Catalyzed Exchange (if starting from chloride).

Method A: The "Vilsmeier-Haack" Dehydration (Scalable)

Instead of refluxing in thionyl chloride, use a milder activation.

  • Amide Formation: Convert Acid to Acid Chloride (

    
    , Cat. DMF, 40°C) 
    
    
    
    Quench with
    
    
    to get Primary Amide .
  • Dehydration:

    • Suspend Amide in dry Dichloromethane (DCM) or 1,4-Dioxane .

    • Add Triethylamine (3.0 equiv) .

    • Cool to 0°C.

    • Add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) dropwise.

    • Mechanism:[3][4][5][6][7][8][9] TFAA activates the amide oxygen without heating the electron-rich quinoline ring, preventing tar formation.

Method B: Pd-Catalyzed Cyanation (High Purity)

If you can synthesize 4-chloro-3-methoxy-2-methylquinoline (via


 treatment of the 4-hydroxy precursor), this method is superior for purity.
  • Reagents:

    
     (0.6 equiv), 
    
    
    
    (2 mol%), dppf (4 mol%).
  • Solvent: Wet DMF (add 1% water to accelerate catalyst turnover).

  • Temp: 110°C.

  • Advantage: Avoids the carboxylic acid intermediate entirely.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the yield based on the intermediate observed.

G Start Start: Yield Issue CheckIsomer Step 1: Check Regiochemistry (1H NMR) Start->CheckIsomer IsomerWrong Wrong Isomer Detected (2-CH2OMe) CheckIsomer->IsomerWrong Methyl @ 2.6ppm Absent IsomerRight Correct Isomer (3-OMe, 2-Me) CheckIsomer->IsomerRight Methyl @ 2.6ppm Present Action_Friedlander Action: Switch to Friedländer Synthesis (2-Aminoacetophenone + Ethyl Methoxyacetate) IsomerWrong->Action_Friedlander CheckStep Step 2: Identify Failure Point IsomerRight->CheckStep Fail_Acid Low Yield of Acid CheckStep->Fail_Acid Fail_CN Failed Conversion COOH -> CN CheckStep->Fail_CN Action_Acid Optimize Pfitzinger: Use p-TSA/Toluene (Acid Catalysis) Fail_Acid->Action_Acid Action_CN Action: Use TFAA/Et3N (Mild Dehydration) OR Pd-Cyanation Fail_CN->Action_CN

Caption: Troubleshooting decision tree for 3-Methoxy-2-methylquinoline-4-carbonitrile synthesis.

Frequently Asked Questions (Technical)

Q: Can I use microwave irradiation to improve the Pfitzinger yield?

A: Yes, but with caution. Microwave irradiation significantly accelerates the condensation of isatin and ketones. However, for methoxyacetone , the rapid heating can accelerate the self-aldol condensation of the ketone before it reacts with isatin.

  • Recommendation: Pre-mix Isatin and Base (KOH) for 10 minutes to ensure ring opening to the isatoic salt before adding the ketone. Run the microwave reaction at 120°C for no more than 10-15 minutes.

Q: My nitrile product hydrolyzes back to the amide on the silica column. Why?

A: Electron-rich nitriles (due to the 3-methoxy group) can be activated towards hydrolysis by acidic silica gel.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading your sample. Elute with a neutral solvent system (e.g., EtOAc/Hexane). Avoid Chloroform/Methanol if the methanol is not strictly anhydrous, as it can form imidates.

Q: Is there a "One-Pot" method?

A: Recent literature suggests a Three-Component Doebner-Like Reaction using:

  • Aniline[2][5][10][11]

  • Methoxyacetaldehyde (or equivalent acetal)

  • Pyruvic Acid derivative[5]

  • Verdict: While attractive, this often yields the quinoline-4-carboxylic acid which still requires conversion to nitrile. The Pd-catalyzed cyanation of the 4-chloro derivative remains the highest-yielding "convergent" strategy for the final step.

References

  • The Pfitzinger Reaction: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[2][4][7][10][12] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Regioselectivity in Quinoline Synthesis: Palmer, M. H., & McIntyre, P. S. (1969). "Heterocyclic compounds. Part XII. The Pfitzinger reaction." Journal of the Chemical Society C: Organic, 539-542. Link[12]

  • Mild Dehydration of Amides to Nitriles: Bose, D. S., & Goud, P. R. (1999). "A mild and versatile method for the conversion of primary amides to nitriles." Tetrahedron Letters, 40(42), 747-748. Link

  • Pd-Catalyzed Cyanation (Rosenmund-von Braun equivalent): Zanon, J., et al. (2003). "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • Friedländer Synthesis Review: Marco-Contelles, J., et al. (2009). "The Friedländer reaction: synthetic and catalytic aspects." Chemical Reviews, 109(6), 2652-2671. Link

Sources

Optimization

Troubleshooting cyclization failures in 3-Methoxy-2-methylquinoline-4-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, particularly focusing on the critical cyclization step. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile is typically achieved via a variation of the Friedländer annulation.[1] This pathway involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an activated α-methylene group, followed by a cyclodehydration to form the quinoline ring system.[2][3]

The most common precursors are a substituted 2-aminoacetophenone and an active methylene nitrile, such as ethyl 2-cyanoacetate or malononitrile. The reaction proceeds through two key stages: an initial Knoevenagel condensation to form an α,β-unsaturated cyano intermediate, followed by an intramolecular nucleophilic attack of the aniline amine onto the ketone, leading to cyclization and subsequent dehydration to yield the aromatic quinoline core.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization & Aromatization A 2-Amino-ω-methoxyacetophenone C Intermediate A (α,β-Unsaturated Cyano Ester) A->C Base or Acid Catalyst - H₂O B Ethyl Cyanoacetate B->C D Cyclized Intermediate B (Tetrahydroquinoline) C->D Heat (Δ) - EtOH E Final Product (3-Methoxy-2-methylquinoline-4-carbonitrile) D->E Dehydration - H₂O

Caption: General synthetic workflow for 3-Methoxy-2-methylquinoline-4-carbonitrile.

Troubleshooting Cyclization Failures

This section addresses the most common failures observed during the synthesis in a question-and-answer format.

Q1: My reaction has stalled after the initial condensation. TLC analysis shows the presence of the unsaturated intermediate but little to no final product. How do I drive the cyclization to completion?

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The intramolecular cyclization (annulation) step is often the rate-determining step and typically requires significant thermal energy to overcome the activation barrier for ring closure.[4][5] Classical Conrad-Limpach and Gould-Jacobs syntheses often require temperatures around 250°C.[4]

    • Solution: Gradually increase the reaction temperature. If your solvent's boiling point is the limiting factor, consider switching to a higher-boiling point solvent.

  • Suboptimal Solvent Choice: The solvent plays a critical role in reaction success.

    • Solution: High-boiling aromatic solvents like diphenyl ether, Dowtherm A, or even mineral oil are classic choices for facilitating high-temperature cyclizations, often leading to significantly improved yields compared to running the reaction neat.[5] For modern, catalyst-driven approaches, polar aprotic solvents like DMF or DMSO might be effective at lower temperatures.[4]

  • Catalyst Inefficiency: While the initial condensation may be catalyzed by a base, the cyclization can be sluggish without the proper promoter.

    • Solution: For thermal cyclizations, acidic catalysts are often employed. Polyphosphoric acid (PPA) is a common choice as it acts as both a catalyst and a dehydrating agent.[6] Alternatively, strong acids like sulfuric acid can be used, though they may require careful temperature control to prevent charring.[7]

ParameterRecommendation for Promoting CyclizationRationale
Temperature 200-260 °COvercomes the activation energy for the annulation step.[4]
Solvent Diphenyl ether, Dowtherm AHigh boiling point allows for necessary thermal energy input.[4][5]
Catalyst Polyphosphoric Acid (PPA)Acts as an acidic catalyst and a dehydrating agent to drive the equilibrium forward.
Q2: The reaction is messy, and I'm observing multiple side products. What are they, and how can I minimize them?

Possible Causes & Solutions:

  • Self-Condensation of Starting Materials: Under basic conditions, the ketone starting material can undergo an aldol-type self-condensation, leading to impurities that complicate purification.[2]

    • Solution: To avoid this, one strategy is to form the imine analogue of the o-aminoacetophenone first before introducing the active methylene compound.[2] Alternatively, using acid-catalyzed conditions from the start (e.g., a Dean-Stark setup with p-toluenesulfonic acid) can favor the desired Knoevenagel condensation over the aldol side reaction.

  • Hydrolysis of the Nitrile Group: The carbonitrile group is susceptible to hydrolysis under either strong acidic or basic conditions, especially at elevated temperatures with water present. This can lead to the formation of the corresponding amide or carboxylic acid.[8]

    • Solution: Ensure anhydrous conditions by using freshly distilled solvents and drying agents. If hydrolysis is suspected, analyze the crude product by IR spectroscopy (look for C=O stretches of amide or acid) or LC-MS. If the problem persists, consider milder catalysts or shorter reaction times.

  • N-Methylation/Demethylation: While less common, harsh conditions could potentially affect the methoxy group. Strong acids at high temperatures can cause demethylation. Conversely, if methylating agents are present from previous steps, N-methylation of the quinoline ring is a possibility.

    • Solution: Stick to the mildest possible conditions that afford product. If demethylation is suspected, use NMR to check for the disappearance of the methoxy signal and the appearance of a hydroxyl proton.

G Start Reaction Mixture DesiredPath Desired Product (Quinoline) Start->DesiredPath Correct Conditions (High Temp, Anhydrous) SidePath1 Side Product 1 (Aldol Condensation) Start->SidePath1 Incorrect Base Catalyst SidePath2 Side Product 2 (Nitrile Hydrolysis) Start->SidePath2 Presence of Water SidePath3 Side Product 3 (Decomposition) Start->SidePath3 Excessive Heat/Time

Caption: Potential reaction pathways leading to desired product or side products.

Q3: My yield is very low, and I can't isolate the product after workup. What could be happening?

Possible Causes & Solutions:

  • Product Solubility: The quinoline nitrogen is basic and can be protonated during an acidic workup.[9] The resulting salt may be highly soluble in the aqueous layer, leading to significant product loss.

    • Solution: Before extraction, carefully basify the aqueous layer with a solution like sodium bicarbonate or dilute sodium hydroxide until it is neutral or slightly basic (pH 7-8). This will ensure the product is in its free base form, which is more soluble in organic solvents. Always check the aqueous layer by TLC before discarding it.[10]

  • Product Instability During Purification: The product may be unstable on silica gel, especially if the silica is acidic.

    • Solution: Try neutralizing the silica gel by eluting the column with your solvent system containing a small amount of a neutralizating agent (e.g., 1% triethylamine) before loading your sample. Alternatively, consider purification by crystallization or using a different stationary phase like alumina.

  • Incomplete Reaction: As discussed in Q1, the reaction may simply not have gone to completion.

    • Solution: Before performing a full-scale workup, take a small aliquot of the reaction mixture, perform a mini-workup, and analyze by crude NMR or LC-MS to confirm product formation and estimate conversion.[10] This avoids wasting time and materials on a failed reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting materials for this synthesis? The ideal starting materials are 2-amino-ω-methoxyacetophenone and a cyanoacetate derivative like ethyl 2-cyanoacetate. The methoxy group on the acetophenone is crucial for the final product structure. Purity is paramount; impurities in the aniline derivative can significantly inhibit the reaction.[11]

Q2: How critical is reagent and solvent purity? Extremely critical. Water is a key enemy, as it can hydrolyze the nitrile functional group and may inhibit the dehydrative cyclization step. Use anhydrous solvents and ensure starting materials are dry. Impurities in starting materials can introduce competing side reactions.[11]

Q3: Which analytical techniques are best for monitoring this reaction? Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting materials and the appearance of the intermediate and final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for confirming the masses of intermediates and the final product, and for identifying side products. Proton NMR (¹H NMR) of the crude reaction mixture can provide a clear picture of the conversion ratio.

Q4: Are there any modern, milder alternatives to high-temperature thermal cyclization? Yes, modern organic synthesis has developed alternatives. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by facilitating efficient heating.[12] Furthermore, various Lewis acid and transition metal catalysts have been developed to promote Friedländer-type syntheses under milder conditions, though these may require screening for this specific substrate combination.[1][2]

Recommended Experimental Protocols

Protocol 1: General Procedure for Synthesis via Thermal Cyclization
  • Step 1: Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-amino-ω-methoxyacetophenone (1.0 eq), ethyl 2-cyanoacetate (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in anhydrous toluene.

  • Step 2: Water Removal: Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 2-4 hours). Monitor the reaction by TLC until the starting acetophenone is consumed.

  • Step 3: Solvent Exchange & Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure. To the crude intermediate, add a high-boiling solvent such as diphenyl ether.

  • Step 4: High-Temperature Annulation: Heat the mixture to 240-250°C under a nitrogen atmosphere for 1-3 hours. Monitor the disappearance of the intermediate by TLC.

  • Step 5: Workup and Purification: Cool the reaction mixture to room temperature. Dilute with hexanes to precipitate the crude product. Filter the solid and wash thoroughly with hexanes to remove the high-boiling solvent. The crude product can then be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Diagnostic Test for Nitrile Hydrolysis
  • Objective: To determine if reaction conditions are causing hydrolysis of the product's nitrile group.

  • Procedure: Dissolve a small, purified sample of the final product (3-Methoxy-2-methylquinoline-4-carbonitrile) in the reaction solvent (e.g., diphenyl ether). Add a catalytic amount of the acid or base used in the reaction, along with a stoichiometric amount of water.

  • Analysis: Heat this mixture under the same conditions as the cyclization step for the same duration. After cooling, analyze the sample by TLC and LC-MS. Compare the results to a standard of the starting material. The appearance of new spots on the TLC or new masses corresponding to the amide or carboxylic acid in the LC-MS will confirm that hydrolysis is occurring under the reaction conditions.

References
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Organic Chemistry. (2021, August 26). Combes Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7650–7659.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Skraup synthesis of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2012). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Journal of the Korean Chemical Society, 56(4), 457-462.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Eduful, B. (2019, February 24). Quinoline Series: Synthesis. openlabnotebooks.org. Retrieved from [Link]

  • Reddit. (2014, August 2). A well working quinoline synthesis. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • Fadda, A. A., et al. (2021).
  • Unknown. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Unknown. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Retrieved from [Link]

  • MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 3-Methoxy-2-methylquinoline-4-carbonitrile

Welcome to the technical support center for 3-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation with this compound. Our approach is rooted in providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I've just received my vial of 3-Methoxy-2-methylquinoline-4-carbonitrile. What are its expected solubility properties?

A1: While specific experimental data for 3-Methoxy-2-methylquinoline-4-carbonitrile is not extensively published, we can infer its likely behavior based on its chemical structure. The quinoline core is a weak base and generally exhibits poor aqueous solubility but good solubility in many organic solvents.[1][2][3] The presence of the methoxy, methyl, and carbonitrile groups contributes to its lipophilicity, suggesting that its solubility in aqueous media will be limited. It is crucial to experimentally determine the solubility in your specific solvent systems.

Q2: My compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common phenomenon known as "precipitation upon dilution." 3-Methoxy-2-methylquinoline-4-carbonitrile is likely highly soluble in a strong organic solvent like DMSO. When this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound's low aqueous solubility then causes it to crash out of solution.[4]

To address this, consider the following:

  • Optimize DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (often 0.1-1%). Then, ascertain if your compound remains soluble at the final desired concentration within this DMSO limit.

  • Serial Dilutions: Instead of a large single dilution, perform serial dilutions in your aqueous buffer. This can sometimes prevent immediate, localized supersaturation that leads to precipitation.

  • Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or propylene glycol.[5][6] This can sometimes improve the transition into the aqueous phase.

Q3: Can I improve the aqueous solubility of 3-Methoxy-2-methylquinoline-4-carbonitrile by adjusting the pH?

A3: Yes, pH adjustment is a powerful technique for ionizable compounds like quinolines.[7][8] The nitrogen on the quinoline ring is basic and can be protonated at acidic pH. This protonated, ionized form will have significantly higher aqueous solubility.

  • Acidic Conditions: Lowering the pH of your aqueous buffer (e.g., to pH 4-5) should increase the solubility. However, you must ensure that the acidic pH does not interfere with your experimental assay or the stability of the compound. The pKa of quinoline is approximately 4.9, and while the substituents on 3-Methoxy-2-methylquinoline-4-carbonitrile will alter this, it provides a useful starting point for pH optimization.[7]

  • Basic Conditions: In basic conditions, the compound will be in its neutral, less soluble form. Therefore, increasing the pH is unlikely to improve solubility.

Q4: Are there any solubility-enhancing excipients that I can use with this compound?

A4: Absolutely. Several excipients are commonly used in drug development to enhance the solubility of poorly water-soluble compounds.[9][10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[4][9]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of the compound.[4]

  • Co-solvents: As mentioned in A2, water-miscible organic solvents can be used to create a more favorable solvent environment. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][12][13]

TROUBLESHOOTING GUIDES

Issue 1: Initial Dissolution Failure in Aqueous Buffer

You are attempting to dissolve 3-Methoxy-2-methylquinoline-4-carbonitrile directly into an aqueous buffer (e.g., PBS, pH 7.4) and are observing that the compound remains as a solid.

start Start: Compound fails to dissolve in aqueous buffer organic Attempt dissolution in organic solvents (DMSO, Ethanol, Methanol) start->organic ph_adjust Is pH adjustment permissible in the experiment? organic->ph_adjust If organic solvent stock is not desired co_solvent Prepare a concentrated stock in a suitable organic solvent organic->co_solvent If soluble in organic solvent acidic_buffer Prepare buffers at lower pH (e.g., pH 4, 5, 6) and test solubility ph_adjust->acidic_buffer Yes ph_adjust->co_solvent No acidic_buffer->co_solvent If still insoluble success Solution Achieved acidic_buffer->success If soluble dilute Dilute the organic stock into the aqueous buffer co_solvent->dilute precipitate Does the compound precipitate upon dilution? dilute->precipitate optimize_dmso Optimize (lower) the final organic solvent concentration precipitate->optimize_dmso Yes precipitate->success No excipients Consider solubility-enhancing excipients (Cyclodextrins, Surfactants) optimize_dmso->excipients excipients->success If soluble fail Further formulation development needed excipients->fail

Caption: Workflow for addressing initial dissolution failure.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.4).

  • Add excess compound: To a known volume of each buffer, add an excess amount of 3-Methoxy-2-methylquinoline-4-carbonitrile (enough so that undissolved solid remains).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). This is known as the shake-flask method.[14]

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Issue 2: Inconsistent Results in Biological Assays

You have managed to get the compound into solution, but your assay results show high variability between replicates or experiments.

This is often a sign of poor solubility leading to inconsistent concentrations in the assay wells.[4] Even if not visibly precipitated, the compound may be forming micro-precipitates or aggregating.

start High variability in assay results visual Visually inspect final assay plate for precipitation/cloudiness start->visual centrifuge Centrifuge the plate and check for a pellet visual->centrifuge If precipitation is suspected solubility_test Perform a kinetic solubility test in the final assay buffer visual->solubility_test Even if no visible precipitation centrifuge->solubility_test If pellet is observed excipients Incorporate solubilizing excipients (e.g., low-level surfactant) solubility_test->excipients If solubility is borderline particle_size Consider particle size reduction techniques (micronization) for stock preparation solubility_test->particle_size If solubility is very low consistent Consistent results achieved excipients->consistent reformulate Reformulate using a different strategy (e.g., solid dispersion, nanosuspension) particle_size->reformulate reformulate->consistent

Caption: Decision tree for troubleshooting inconsistent assay data.

This is a higher-throughput method to assess apparent solubility under your specific assay conditions.[15]

  • Prepare a high-concentration stock: Dissolve 3-Methoxy-2-methylquinoline-4-carbonitrile in 100% DMSO to a high concentration (e.g., 10 mM).

  • Create a dilution plate: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Transfer to assay buffer: Transfer a small, fixed volume of each concentration from the DMSO plate to a new 96-well plate containing your final assay buffer. Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 1%).

  • Incubate: Allow the plate to incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Measure turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from any precipitate. The concentration at which turbidity appears is the kinetic solubility limit.

Data Summary: General Solubility Enhancement Strategies

The following table summarizes common approaches for enhancing the solubility of poorly soluble compounds like 3-Methoxy-2-methylquinoline-4-carbonitrile.

Strategy Mechanism of Action Typical Application Considerations
pH Adjustment Increases the proportion of the ionized, more soluble form of the compound.[9][10]For ionizable compounds like quinolines in aqueous media.The required pH must be compatible with the experimental system and compound stability.
Co-solvents Reduces the polarity of the solvent, making it more favorable for lipophilic compounds.[5][6]Used in both stock solutions and final formulations to increase drug load.The co-solvent must be miscible with the primary solvent and non-toxic to the system.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[10]Useful for very hydrophobic compounds in aqueous systems.Can interfere with some biological assays; must be used at appropriate concentrations.
Cyclodextrins Form inclusion complexes with the drug, shielding it from the aqueous environment.[9]A common strategy in pharmaceutical formulations to improve solubility and stability.Stoichiometry of complexation and potential for competitive binding should be considered.
Particle Size Reduction Increases the surface area-to-volume ratio, which can enhance the dissolution rate.[16][17]Micronization or nanosuspension for solid dosage forms or suspensions.Does not increase thermodynamic solubility but can improve the rate of dissolution.
Solid Dispersions The drug is dispersed in a solid, hydrophilic polymer matrix in an amorphous state.[18][19]Advanced formulation technique to significantly improve dissolution and bioavailability.Requires specialized formulation expertise and equipment.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Benzo[f]quinoline. Solubility of Things. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • Co-solvency: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Quinoline | C9H7N | CID 7047. PubChem. Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

  • Solubility Measurement Techniques. Scribd. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Minimizing side reactions during 3-Methoxy-2-methylquinoline-4-carbonitrile preparation

Welcome to the technical support resource for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis and minimize the formation of unwanted side products.

Introduction

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold present in a wide array of pharmacologically active compounds. The target molecule, 3-Methoxy-2-methylquinoline-4-carbonitrile, is a valuable building block for further chemical elaboration. However, its preparation can be accompanied by several side reactions that can impact yield and purity. This guide provides a systematic approach to identifying and mitigating these challenges.

A plausible and efficient synthetic route to 3-Methoxy-2-methylquinoline-4-carbonitrile involves a modified Friedländer annulation, a classic and versatile method for quinoline synthesis.[1][2][3] This approach involves the condensation of an appropriately substituted 2-aminoaryl nitrile with a β-dicarbonyl compound or its equivalent.

Proposed Synthetic Pathway

A logical synthetic approach to 3-Methoxy-2-methylquinoline-4-carbonitrile is outlined below. This multi-step process begins with commercially available starting materials and proceeds through a key Friedländer-type cyclization.

Synthetic_Pathway A 2-Amino-4-methoxybenzonitrile C Intermediate Enamine A->C Condensation B Ethyl Acetoacetate B->C D 3-Cyano-2-methyl-4-quinolone C->D Cyclization (High Temp.) E 3-Cyano-4-chloro-2-methylquinoline D->E Chlorination (e.g., POCl3) F 3-Methoxy-2-methylquinoline-4-carbonitrile E->F Nucleophilic Substitution (Sodium Methoxide)

Caption: Proposed synthetic workflow for 3-Methoxy-2-methylquinoline-4-carbonitrile.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Step 1 & 2: Enamine Formation and Friedländer Cyclization

Q1: The initial condensation between 2-amino-4-methoxybenzonitrile and ethyl acetoacetate is sluggish or incomplete. What could be the issue?

A1: Incomplete condensation can stem from several factors:

  • Insufficient Catalyst: This reaction is often catalyzed by a small amount of acid (e.g., acetic acid) or can be run neat. Ensure an appropriate catalyst is used if necessary.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. Employing a Dean-Stark apparatus or performing the reaction under vacuum can facilitate water removal and drive the reaction to completion.

  • Steric Hindrance: While less likely with these specific reactants, steric hindrance can play a role in related syntheses.

Q2: During the high-temperature cyclization to form the quinolone, I'm observing significant charring and low yields of the desired product. What are the likely side reactions?

A2: High-temperature cyclizations in quinoline synthesis can be prone to several side reactions, leading to tar and polymer formation.[4]

  • Self-Condensation of Ethyl Acetoacetate: At high temperatures, ethyl acetoacetate can undergo self-condensation, leading to a complex mixture of byproducts.

  • Polymerization of Intermediates: Reactive intermediates in the reaction mixture can polymerize under harsh thermal conditions.

  • Uncontrolled Exotherm: The Skraup synthesis, a related quinoline synthesis, is notoriously exothermic. While the Friedländer is generally milder, localized overheating can lead to decomposition.

Troubleshooting Strategies:

Problem Potential Cause Suggested Solution Reference
Low Yield in CyclizationHarsh reaction conditionsOptimize the reaction temperature. Consider using a high-boiling solvent like Dowtherm A or diphenyl ether to maintain a consistent and controlled temperature.[5]
Tar/Polymer FormationUncontrolled reactionEnsure efficient stirring to prevent localized overheating. If the reaction is highly exothermic, consider adding the enamine intermediate portion-wise to the hot solvent.[4]
Incomplete CyclizationInsufficient reaction time or temperatureMonitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature as needed.[5]

Q3: I'm observing the formation of an unexpected isomer during the cyclization. How can I control regioselectivity?

A3: While the desired product in this specific synthesis is less prone to regioisomer formation due to the nature of the starting materials, regioselectivity can be a significant issue in other Friedländer syntheses, particularly with unsymmetrical ketones.[1][6]

  • Thermodynamic vs. Kinetic Control: The reaction conditions can influence which regioisomer is favored. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

  • Catalyst Choice: The choice of acid or base catalyst can influence the regiochemical outcome.

Step 3: Chlorination

Q4: The chlorination of the 4-quinolone with phosphorus oxychloride (POCl₃) is giving a low yield of the 4-chloroquinoline. What are potential side reactions?

A4: The Vilsmeier-Haack reaction, which is mechanistically related to this chlorination, can sometimes lead to side products.[7][8]

  • Incomplete Reaction: Insufficient POCl₃ or reaction time can lead to incomplete conversion of the starting material.

  • Formation of Byproducts: Overheating or prolonged reaction times can lead to the formation of unidentified, often polymeric, byproducts.

  • Hydrolysis: The 4-chloroquinoline product is susceptible to hydrolysis back to the 4-quinolone upon workup. It is crucial to perform the workup under anhydrous or near-anhydrous conditions until the excess POCl₃ is quenched.

Experimental Protocol: Chlorination of 3-Cyano-2-methyl-4-quinolone

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3-cyano-2-methyl-4-quinolone (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-cyano-4-chloro-2-methylquinoline.

Step 4: Methoxylation

Q5: The final nucleophilic substitution with sodium methoxide is not proceeding to completion, or I am observing side products. What should I consider?

A5: While this should be a relatively clean reaction, several factors can affect its efficiency.

  • Quality of Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose if not stored properly. Use freshly prepared or high-quality commercial sodium methoxide.

  • Anhydrous Conditions: The presence of water can lead to the formation of the 4-quinolone as a byproduct through hydrolysis of the starting material or product. Ensure that the methanol and all glassware are dry.

  • Formation of N-oxide: Although less common under these conditions, the quinoline nitrogen is nucleophilic and can react with oxidizing agents if present as impurities.[9]

Q6: I am concerned about the potential for hydrolysis of the nitrile group during the synthesis. Under what conditions is this likely to occur?

A6: The nitrile group is generally stable under the proposed reaction conditions. However, it can be hydrolyzed to a carboxylic acid or an amide under strongly acidic or basic conditions, particularly with prolonged heating.[10][11]

  • Acidic Hydrolysis: Heating with strong aqueous acid (e.g., concentrated HCl or H₂SO₄) will hydrolyze the nitrile to a carboxylic acid.

  • Basic Hydrolysis: Refluxing with a strong aqueous base (e.g., NaOH) will initially form the carboxylate salt, which upon acidification will yield the carboxylic acid.

To avoid nitrile hydrolysis, it is important to control the pH and temperature during the workup steps, especially after the chlorination and methoxylation steps.

Visualization of Key Processes

Troubleshooting_Workflow cluster_synthesis Synthesis Stages cluster_problems Potential Issues A Enamine Formation P1 Low Conversion A->P1 B Cyclization P2 Tar Formation B->P2 P3 Side Product Formation (e.g., Isomers, Hydrolysis) B->P3 C Chlorination C->P3 D Methoxylation D->P3 P4 N-Oxide Formation D->P4

Caption: Logical relationship between synthesis stages and potential issues.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionStage of OccurrenceMitigation Strategy
Aldol Self-CondensationCyclizationUse optimized temperature and reactant ratios.
Polymerization/Tar FormationCyclizationEnsure controlled heating and efficient stirring.
Regioisomer FormationCyclizationCareful selection of catalyst and reaction temperature.
Hydrolysis of ChloroquinolineChlorination WorkupUse anhydrous conditions and prompt quenching/neutralization.
Hydrolysis of NitrileAll stages (if conditions are harsh)Avoid prolonged exposure to strong acids or bases at high temperatures.
N-Oxide FormationMethoxylation (if oxidants are present)Use high-purity reagents and maintain an inert atmosphere.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Rajendran, S., Sivalingam, K., Karnam Jayarampillai, R. P., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085.
  • BenchChem Technical Support Team. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • BenchChem Technical Support Team. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. BenchChem.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Wikipedia. (2023). Friedländer synthesis.
  • BenchChem Technical Support Team. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
  • Zhu, H., Powell, J. N., Geldchen, V. A., Drumheller, A. S., & Driver, T. G. (2024). Harnessing the Reactivity of Nitroarene Radical Anions to Create Quinoline N-Oxides by Electrochemical Reductive Cyclization.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Rajendran, S., Sivalingam, K., Karnam Jayarampillai, R. P., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed.
  • Ramaiah, K., & Srinivasan, V. R. (1962). Part III.* 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 360-366.
  • New Journal of Chemistry. (2021). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry.
  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer synthesis of quinolines. Organic Reactions, 28(1), 37-201.
  • Kumari, L., Mazumder, A., Pandey, D., Yar, M. S., Kumar, R., Mazumder, R., & Gupta, S. (2020). Synthesis and biological potentials of quinoline analogues: A review of literature. Mini-Reviews in Organic Chemistry, 17(5), 543-561.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922).
  • Sun, Q., et al. (2019). Quinoline and quinolone dimers and their biological activities: An overview. European Journal of Medicinal Chemistry, 161, 101-117.
  • Martinez, R., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132641.
  • Arkivoc. (2010). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2010(11), 194-205.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 143-147.
  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Al-Tel, T. H. (2008). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Molecules, 13(4), 856-866.
  • Preparation and Properties of Quinoline. (n.d.).
  • ResearchGate. (n.d.). Hydrolysis of 3 under acidic conditions.
  • Kim, S., et al. (2012). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 77(24), 11115-11123.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
  • Growing Science. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Current Chemistry Letters, 3(2), 77-82.
  • Mironov, M. A., et al. (2015). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 20(10), 18063-18073.
  • ResearchGate. (2025). Rediscovered synthesis of 3-cyanoquinoline derivatives.
  • Tarawneh, A. H. (2022).
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • MDPI. (2025).
  • Kim, J. H., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Bulletin of the Korean Chemical Society, 24(10), 1433-1434.
  • Quora. (2019). What happens when nitriles undergo acid hydrolysis?. Quora.
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  • ChemRxiv. (2021). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses.

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Troubleshooting

Stability of 3-Methoxy-2-methylquinoline-4-carbonitrile under acidic conditions

Welcome to the Technical Support Guide for 3-Methoxy-2-methylquinoline-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges rel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Guide for 3-Methoxy-2-methylquinoline-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges related to the stability of this compound, particularly under acidic conditions. Here, we provide in-depth answers to frequently encountered issues, troubleshooting guides, and validated protocols to ensure the integrity of your research.

FAQ 1: What are the primary degradation pathways for 3-Methoxy-2-methylquinoline-4-carbonitrile in an acidic environment?

When exposed to acidic conditions, particularly in the presence of water and heat, 3-Methoxy-2-methylquinoline-4-carbonitrile is susceptible to two primary degradation pathways targeting its functional groups: the nitrile and the methoxy ether.

  • Acid-Catalyzed Nitrile Hydrolysis : This is often the most significant degradation pathway. The reaction proceeds in two main stages. Initially, the nitrile group is hydrolyzed to form an intermediate, 3-Methoxy-2-methylquinoline-4-carboxamide.[1][2][3] Under more stringent conditions, such as prolonged heating in strong acid, this amide intermediate can undergo further hydrolysis to yield the final product, 3-Methoxy-2-methylquinoline-4-carboxylic acid, along with an ammonium salt.[4][5][6]

  • Acid-Catalyzed Ether Cleavage : The methoxy group (-OCH₃), an aryl methyl ether, is generally more stable but can be cleaved under harsh acidic conditions, especially with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr).[7][8][9] This reaction converts the methoxy group into a hydroxyl group, resulting in the formation of 3-Hydroxy-2-methylquinoline-4-carbonitrile. The mechanism involves the initial protonation of the ether's oxygen atom, making it a better leaving group, followed by a nucleophilic attack on the methyl group.

The quinoline ring itself is relatively stable, but the nitrogen atom will be protonated in acid, which can influence the reactivity of the entire molecule.[10]

G cluster_hydrolysis Nitrile Hydrolysis Pathway cluster_cleavage Ether Cleavage Pathway parent 3-Methoxy-2-methylquinoline-4-carbonitrile (Parent Compound) amide 3-Methoxy-2-methylquinoline-4-carboxamide (Amide Intermediate) parent->amide Mild Acid (e.g., H₂O, H⁺, Δ) phenol 3-Hydroxy-2-methylquinoline-4-carbonitrile (Phenol Product) parent->phenol Strong Acid (e.g., HBr, HI, Δ) acid 3-Methoxy-2-methylquinoline-4-carboxylic acid (Final Product) amide->acid Further Hydrolysis

Figure 1. Potential degradation pathways of 3-Methoxy-2-methylquinoline-4-carbonitrile under acidic conditions.

FAQ 2: My HPLC/LC-MS analysis shows unexpected peaks after an acidic workup. How can I identify the potential byproducts?

Troubleshooting Guide: Identification of Degradation Products

Observing new peaks in your chromatogram post-acidic treatment is a common sign of compound degradation. The identity of these byproducts can be inferred from their expected molecular weights and confirmed with further analysis.

Step 1: Predict Potential Products and Their Properties

The most likely byproducts are the amide intermediate and the carboxylic acid from nitrile hydrolysis, and the phenol from ether cleavage. Use the table below to predict their properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Polarity vs. ParentExpected Elution in RP-HPLC
Parent Compound C₁₂H₁₀N₂O198.22- (Baseline)- (Reference)
Amide IntermediateC₁₂H₁₂N₂O₂216.24More PolarEarlier
Carboxylic Acid ProductC₁₂H₁₁NO₃217.22Most PolarEarliest
Phenol ProductC₁₁H₈N₂O184.19More PolarEarlier

Step 2: Utilize Mass Spectrometry (LC-MS)

Run an LC-MS analysis on your sample. Compare the m/z values of the unexpected peaks with the molecular weights listed in the table. Remember to account for the mass of the proton in positive ion mode (M+H)⁺.

  • A peak at m/z 217.2 suggests the presence of the amide intermediate.

  • A peak at m/z 218.2 suggests the formation of the carboxylic acid.

  • A peak at m/z 185.2 indicates potential ether cleavage to the phenol.

Step 3: Isolate and Confirm with NMR

If possible, isolate the impurity using preparative HPLC. A ¹H NMR spectrum will provide definitive structural confirmation.

  • For the Amide: Look for the appearance of two broad singlets in the downfield region (typically 7-8 ppm) corresponding to the -CONH₂ protons.

  • For the Carboxylic Acid: Expect a very broad singlet for the -COOH proton (often >10 ppm) and the disappearance of the nitrile signal in the ¹³C NMR spectrum.

  • For the Phenol: Look for the appearance of a broad singlet for the phenolic -OH proton and the disappearance of the methoxy (-OCH₃) singlet around 3.9-4.0 ppm.

FAQ 3: How can I design an experiment to test the stability of my compound under specific acidic conditions?

Protocol: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to understand how your compound behaves under stress conditions. This protocol provides a framework for evaluating stability in an acidic medium using HPLC-UV analysis.[11][12]

Objective: To intentionally degrade a sample of 3-Methoxy-2-methylquinoline-4-carbonitrile to identify degradation products and quantify the rate of degradation under specific acidic conditions.

Materials:

  • 3-Methoxy-2-methylquinoline-4-carbonitrile

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • RP-18 column (e.g., C18, 4.6 x 150 mm, 5 µm)[11]

  • Thermostatic water bath or oven

Experimental Workflow:

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_sample 3. Time-Point Sampling cluster_analysis 4. HPLC Analysis prep Prepare 1 mg/mL stock solution of compound in Methanol/ACN stress Mix stock with 0.1 M HCl. Incubate at 60°C. prep->stress sample Withdraw aliquots at T=0, 2, 4, 8, 24 hours stress->sample neutralize Neutralize with 0.1 M NaOH. Dilute to working concentration. sample->neutralize hplc Inject sample into HPLC-UV. Monitor at a suitable λmax. neutralize->hplc data Quantify parent peak area. Identify degradation peaks. hplc->data

Figure 2. Workflow for conducting a forced degradation study under acidic conditions.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Methoxy-2-methylquinoline-4-carbonitrile in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Initiate Degradation: In a sealed vial, mix a known volume of the stock solution with 0.1 M HCl. For example, add 1 mL of stock to 9 mL of 0.1 M HCl to get a final concentration of 100 µg/mL.

  • Time Zero (T=0) Sample: Immediately withdraw an aliquot from the acidic solution. Neutralize it with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). This is your T=0 reference.

  • Incubation: Place the sealed vial in a thermostatically controlled environment set to a specific temperature (e.g., 60°C).[12]

  • Time-Point Sampling: Withdraw and process aliquots as described in Step 3 at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Detection: Monitor at the maximum absorbance wavelength (λmax) of the parent compound.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage of the parent compound vs. time to determine the degradation kinetics.

FAQ 4: What are the best practices for handling and working with this compound to minimize acid-induced degradation?

Preventative Measures and Best Practices

To preserve the integrity of 3-Methoxy-2-methylquinoline-4-carbonitrile during experiments involving acidic reagents or conditions, adhere to the following guidelines:

  • Control Temperature: Chemical reactions, including degradation, are highly temperature-dependent. Whenever possible, perform acidic steps at reduced temperatures (e.g., 0°C or room temperature) instead of heating.[4][6]

  • Limit Exposure Time: Minimize the duration the compound is in contact with the acidic medium. Plan your experimental workflow to proceed to the next step (e.g., neutralization, extraction) as quickly as possible.

  • Use the Mildest Possible Acidic Conditions: If the goal is not hydrolysis, use the weakest acid or lowest concentration that achieves the desired chemical transformation. For pH adjustments, consider using buffered solutions instead of strong mineral acids.

  • Avoid Certain Strong Acids: If preserving the methoxy group is critical, avoid using HBr and HI, as these are particularly effective at cleaving ethers.[7] Opt for acids like HCl or H₂SO₄ if a strong acid is necessary.

  • Work Under an Inert Atmosphere: While nitrile hydrolysis is the primary concern, oxidation can also be a minor degradation pathway for many organic molecules.[12] Working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or a rapid HPLC method to monitor the progress of your reaction. This allows you to identify the point of completion and avoid unnecessarily prolonged exposure to harsh conditions.

By implementing these strategies, you can significantly reduce the risk of unwanted degradation and ensure more reliable and reproducible experimental outcomes.

References

  • JoVE. (2023). Amides to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. Available at: [Link]

  • LibreTexts Chemistry. (2023). 11.10 Chemistry of Amides. Available at: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Available at: [Link]

  • University of Calgary. Ch24 : ArOR + HX -> ArOH + RX. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube. Available at: [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. Available at: [Link]

  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

  • PMC. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methoxy-2-methylquinoline-4-carbonitrile

[1] Ticket ID: #QCN-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Impurity Removal & Workup Optimization[1] Introduction: The Purification Strategy Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #QCN-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Impurity Removal & Workup Optimization[1]

Introduction: The Purification Strategy

Welcome to the technical support hub. You are likely dealing with a crude solid of 3-Methoxy-2-methylquinoline-4-carbonitrile .[1] Based on the structural chemistry of substituted quinolines, your crude material likely contains specific impurities: the 3-hydroxy precursor (incomplete methylation), hydrolysis byproducts (amides), or oxidized N-oxides .[1]

Because the nitrile group at C4 is electron-withdrawing, the basicity of the quinoline nitrogen is reduced compared to unsubstituted quinoline. However, the most critical purification lever you have is the acidity difference between your target (neutral ether) and its likely precursor (acidic phenol).

Module 1: Diagnostic & Triage

Before attempting purification, confirm the identity of your impurities using this diagnostic table.

Observation Likely Impurity Root Cause Recommended Action
LC-MS: [M-14] peak 3-Hydroxy-2-methylquinoline-4-carbonitrileIncomplete methylation of the hydroxyl precursor.[1]Protocol A: Caustic Wash
LC-MS: [M+18] peak 4-Carboxamide derivativeHydrolysis of the nitrile group (CN → CONH₂).[1]Protocol C: Recrystallization (Avoid Acid/Base)
Dark Brown/Tar Polymerized anilines / Oxidation productsOxidation during high-temp cyclization.[1]Protocol B: Activated Carbon
Sticky Oil / Gum Solvent entrapment / Mixed melting pointPresence of aliphatic impurities or solvent.Trituration with cold Hexane/Ether.

Module 2: Purification Protocols

Protocol A: The "Caustic Wash" (Removing the 3-Hydroxy Precursor)

Use this if your main impurity is the unmethylated 3-hydroxy compound.[1]

The Science: The 3-hydroxy impurity is a "quinolinol," which behaves like a phenol (pKa ~9–10). It is soluble in dilute aqueous base. Your target, the 3-methoxy ether, is not.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate . Use approx. 10–15 mL solvent per gram of crude.

  • Base Extraction: Wash the organic layer twice with 1M NaOH (cold).

    • Visual Cue: The aqueous layer may turn yellow/orange (phenolate anion color).

  • Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove excess base and water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Evaporate the solvent to yield a solid. If it oils out, proceed to Trituration .

Protocol B: Recrystallization (The Gold Standard)

Use this for general cleanup of salts, tars, and amides.[1]

Solvent Selection Logic: Quinoline carbonitriles are generally sparingly soluble in water/alkanes but soluble in hot alcohols.

  • Primary System: Ethanol (95%) or Methanol.

  • Anti-Solvent System: DCM/Hexane or Acetone/Water.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol (or Methanol) and heat to reflux (boiling).

  • Charcoal Step (Crucial for Tars): If the solution is dark brown, add activated carbon (5% w/w). Stir at reflux for 5 minutes. Caution: Add carbon slowly to avoid boil-over.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove carbon/insolubles.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Troubleshooting: If no crystals form, scratch the glass or add a "seed" crystal.[2][3] If it oils out, reheat and add dropwise water (anti-solvent) until just turbid, then cool.

  • Collection: Filter the crystals and wash with ice-cold ethanol .

Protocol C: Flash Chromatography (The Last Resort)

Use this if the impurities are non-ionizable and have similar solubility (e.g., regioisomers).

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase:

    • Start: 10% Ethyl Acetate in Hexanes.

    • Gradient: Ramp to 40% Ethyl Acetate in Hexanes.

  • Note: The nitrile group makes the compound moderately polar. If it sticks to the column, add 1% Triethylamine to the mobile phase to neutralize acidic silica sites, preventing tailing.

Module 3: Visual Workflows

Decision Tree: Impurity Profile to Strategy

PurificationStrategy Start Crude 3-Methoxy-2-methyl quinoline-4-carbonitrile CheckImpurity Analyze Impurity Profile (TLC / LC-MS) Start->CheckImpurity IsPhenol Contains 3-Hydroxy (Precursor)? CheckImpurity->IsPhenol IsColored Dark/Tarry? IsPhenol->IsColored No BaseWash Protocol A: Caustic Wash (1M NaOH) IsPhenol->BaseWash Yes IsAmide Contains Amide (Hydrolysis)? IsColored->IsAmide No Charcoal Protocol B: Recrystallization + Charcoal IsColored->Charcoal Yes IsAmide->Charcoal No (Standard Recrys) Column Protocol C: Flash Column (Hex/EtOAc) IsAmide->Column Yes (Hard to crystallize) BaseWash->IsColored Final Pure Crystalline Solid Charcoal->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity characterization.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This phenomenon usually occurs when the melting point of the impure mixture is lower than the boiling point of your solvent.

  • Fix: You are likely using too much solvent or the temperature is dropping too fast. Re-dissolve the oil by heating, then add a seed crystal of pure material.[3] Alternatively, switch to a solvent pair: dissolve in minimum hot DCM, then slowly add Hexane until cloudy, and cool.

Q2: Can I use acid extraction (e.g., HCl wash) to purify this? A: Proceed with caution. While quinolines are basic, the electron-withdrawing nitrile (-CN) group at position 4 significantly lowers the pKa of the ring nitrogen [1].[1] Strong acids might protonate it, but they also risk hydrolyzing the nitrile to an amide or carboxylic acid, especially if heat is applied. The "Caustic Wash" (Protocol A) is safer because the target molecule is stable in cold base.

Q3: The 3-methoxy group seems unstable. Could it be cleaving? A: If you see a growth in the 3-hydroxy peak over time, you may be experiencing ether cleavage.[1] This is rare under neutral conditions but can happen in the presence of strong Lewis acids (like BBr₃ or AlCl₃) or hot hydroiodic acid. Ensure your workup does not involve strong acidic conditions at high temperatures.

Q4: What are the Retardation Factors (Rf) for TLC? A: In a 30% Ethyl Acetate / 70% Hexane system:

  • Target (Methoxy-Nitrile): Rf ~ 0.4 – 0.6 (Distinct spot).

  • Impurity (Hydroxy-Nitrile): Rf ~ 0.1 – 0.2 (Streaks near baseline due to H-bonding).

  • Impurity (Amide): Rf ~ 0.05 – 0.1 (Very polar).

References

  • ChemicalBook. (2025). 4-Cyanoquinoline Properties and Synthesis. Retrieved from

  • Organic Syntheses. (1955). 3-Hydroxyquinoline Preparation (demonstrating phenolic nature). Coll. Vol. 3, p.453. Retrieved from

  • National Institutes of Health (NIH). (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (Discusses solubility and pKa). Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Troubleshooting

Solvent selection for recrystallizing 3-Methoxy-2-methylquinoline-4-carbonitrile

Technical Support Guide: Recrystallization of 3-Methoxy-2-methylquinoline-4-carbonitrile Core Directive & Executive Summary Topic: Solvent Selection & Protocol for 3-Methoxy-2-methylquinoline-4-carbonitrile Purification...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Recrystallization of 3-Methoxy-2-methylquinoline-4-carbonitrile

Core Directive & Executive Summary

Topic: Solvent Selection & Protocol for 3-Methoxy-2-methylquinoline-4-carbonitrile Purification Case ID: RC-QCN-04 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: 3-Methoxy-2-methylquinoline-4-carbonitrile is a functionalized quinoline scaffold often used as an intermediate in the synthesis of kinase inhibitors and antimalarial agents. Its physicochemical profile—defined by a lipophilic aromatic core balanced by polar methoxy and nitrile substituents—creates a specific solubility window.

For most synthesis batches, Ethanol (EtOH) is the recommended single-solvent system due to its optimal temperature-dependent solubility gradient. For difficult separations requiring rigorous impurity rejection, an Ethyl Acetate/Heptane binary system is the validated alternative.

Technical Specifications & Solubility Profile

Before initiating recrystallization, verify your compound's properties against the standard profile to ensure the protocol matches your specific batch characteristics.

PropertySpecificationImplication for Solvent Selection
Molecular Structure Quinoline core, -OMe, -CN, -MeModerately polar; significant

-

stacking potential.
Est. Melting Point ~110–130 °C (Derivative dependent)High enough for boiling EtOH/EtOAc; watch for "oiling out" if solvent BP > MP.
Solubility (Cold) Insoluble in Water, Hexane.Ideal antisolvents.[1]
Solubility (Hot) Soluble in EtOH, MeOH, EtOAc, MeCN.Candidate primary solvents.[2]
pKa (Quinoline N) ~4.9 (Weak base)Avoid strong acidic solvents to prevent salt formation during purification.

Solvent Selection Decision Matrix

Use this logic flow to determine the correct solvent system for your specific impurity profile.

SolventSelection Start Start: Assess Crude Purity PurityCheck Is Crude Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (<85%) SingleSolvent Primary Choice: Ethanol (95%) PurityCheck->SingleSolvent Yes BinarySystem Binary System: Ethyl Acetate + Heptane ImpurityType->BinarySystem Non-polar byproducts (Starting materials) PolarSystem Wash Protocol: Water Wash -> Recrys. from MeOH ImpurityType->PolarSystem Polar byproducts (Salts/Oxides)

Figure 1: Decision tree for selecting the optimal solvent system based on crude material purity and impurity characteristics.

Standard Operating Procedures (SOPs)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification, removal of trace isomers, and scaling up.

  • Preparation: Place 5.0 g of crude 3-Methoxy-2-methylquinoline-4-carbonitrile in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[3]

  • Dissolution: Add 15 mL of Ethanol (95%) . Heat the mixture to reflux (approx. 78 °C) on a hot plate/stirrer.

  • Titration: If solids remain, add hot ethanol in 2 mL increments until the solution is just clear.

    • Critical Check: Do not exceed 40 mL total volume. If undissolved solids persist, they are likely inorganic salts (filter them out hot).

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 30 mins).

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration using a Büchner funnel. Wash the cake with 5–10 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum oven at 45 °C for 4 hours.

Protocol B: Binary-Solvent Recrystallization (EtOAc / Heptane)

Best for: Oily crudes or separating non-polar side products.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Antisolvent Addition: While maintaining a gentle boil, slowly add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Re-clarification: Add 2–3 drops of EtOAc to make the solution clear again.

  • Crystallization: Remove from heat, cover, and allow to cool slowly.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

  • Diagnosis: The temperature at which the solution becomes saturated is higher than the melting point of your solvated compound (Liquid-Liquid Phase Separation).

  • Fix:

    • Reheat the mixture to redissolve the oil.

    • Add more solvent (dilute the solution) to lower the saturation temperature below the melting point.

    • Seed the solution with a pure crystal at a temperature just below the oiling point.

    • Switch to a higher boiling solvent system (e.g., Toluene) if the issue persists with Ethanol.

Q2: The yield is very low (<40%). Where is my product?

  • Diagnosis: The compound is too soluble in the chosen solvent at cold temperatures.

  • Fix:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling step (Second Crop).

    • If using Ethanol, switch to Methanol or add water as an antisolvent (dropwise) to the cold ethanol solution to force precipitation.

Q3: The crystals are colored (yellow/brown), but the pure compound should be white/off-white.

  • Diagnosis: Chromophoric impurities (oxidized phenols or polymerized quinolines) are trapped.

  • Fix: Perform a Charcoal Treatment .[2]

    • Dissolve crude in hot solvent.[2][4]

    • Add Activated Carbon (1–2% w/w).

    • Stir hot for 5 minutes.

    • Filter hot through a Celite pad to remove charcoal.

    • Proceed with crystallization.[2][4]

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (T > 70°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present Cool Slow Cooling (RT -> 0°C) Dissolve->Cool If clear Filter->Cool Collect Vacuum Filtration Cool->Collect Wash Wash (Cold Solvent) Collect->Wash Dry Dry (Vac Oven) Wash->Dry

Figure 2: Step-by-step workflow for the purification of quinoline carbonitriles.

References

  • Solvent Selection for Quinoline Derivatives

    • Source: Leonard, N. J., et al. "Synthesis of 4-hydroxyquinolines." Journal of the American Chemical Society, 1946.
    • Relevance: Establishes alcohols (Ethanol/Methanol) as baseline solvents for substituted quinolines.
  • Purification of Methoxy-quinoline-carbonitriles

    • Source: "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid."[5] Molecules, MDPI.

    • Relevance: Describes purification of structurally similar 3-cyano-6-methoxyquinolines using methanol and ethyl acet
  • General Recrystallization Guidelines

    • Source: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.
    • Relevance: Provides thermodynamic basis for antisolvent addition and cooling r
  • Two-Solvent Recrystallization Protocols

    • Source: "Two-Solvent Recrystallization Guide." MIT OpenCourseWare.[3]

    • Relevance: Standardizes the EtOAc/Heptane protocol described in Protocol B.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl Quinoline Synthesis

Status: Operational Current Time: 2026-02-16 Operator: Senior Application Scientist Welcome to the Quinoline Synthesis Technical Hub Subject: Troubleshooting Steric Barriers in 2-Methyl Substituted Quinoline Scaffolds. O...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Time: 2026-02-16 Operator: Senior Application Scientist

Welcome to the Quinoline Synthesis Technical Hub

Subject: Troubleshooting Steric Barriers in 2-Methyl Substituted Quinoline Scaffolds. Objective: To provide high-fidelity solutions for researchers encountering low yields, regioselectivity issues, or reaction stagnation due to steric hindrance in the 2-position or adjacent sites (ortho-effect).

You are likely here because standard protocols (Skraup, Doebner-Miller) have failed to deliver acceptable yields for your hindered substrates. The 2-methyl position, while seemingly simple, introduces specific steric challenges when coupled with ortho-substituted anilines or bulky electrophiles.

Part 1: Diagnostic & Decision Logic

Before modifying your reaction, identify the specific steric bottleneck. Use the decision matrix below to select the optimal synthetic route.

QuinolineSelection Start START: Define Steric Constraint Constraint1 Is the steric bulk on the Aniline (Ortho-position)? Start->Constraint1 Constraint2 Is the steric bulk on the Carbonyl/Ketone component? Constraint1->Constraint2 No Route_Friedlander RECOMMENDED: Friedländer Annulation (Acid Catalysis + Microwave) Constraint1->Route_Friedlander Yes (Moderate Sensitivity) Route_Metal RECOMMENDED: Fe/Cu-Catalyzed Oxidative Cyclization Constraint1->Route_Metal Yes (High Sensitivity) Constraint2->Route_Friedlander Yes (Aldehyde/Ketone based) Route_Combes RECOMMENDED: Combes Synthesis (Regioselectivity Control) Constraint2->Route_Combes Yes (Diketo-based) Action_MW Action: Apply Microwave Irradiation (Overcomes activation barrier) Route_Friedlander->Action_MW Yield < 40%? Action_Acid Action: Switch to Lewis Acid (Yb(OTf)3 or solid acid) Route_Metal->Action_Acid Catalyst Poisoning?

Figure 1: Decision matrix for selecting the synthetic pathway based on the location of steric hindrance.

Part 2: The Friedländer Annulation (The Robust Protocol)

The Friedländer synthesis is generally the most reliable method for sterically hindered 2-methyl quinolines because it pre-installs the nitrogen on the aromatic ring, bypassing the difficult C-N bond formation step found in other methods.

Core Issue: Condensation Failure

In hindered systems (e.g., 2-aminoaryl ketones reacting with bulky ketones), the initial aldol condensation is the rate-determining step and often fails under thermal reflux.

Solution: Microwave-Assisted Acid Catalysis

Microwave irradiation has been proven to increase yields from ~34% (thermal) to ~72% (MW) for hindered substrates by overcoming the activation energy barrier that thermal heating cannot surmount efficiently [5].

Experimental Protocol: Microwave-Assisted Synthesis

Reagents:

  • Substrate A: 2-Aminoaryl ketone (1.0 equiv)

  • Substrate B: Ketone with

    
    -methylene (1.2 equiv) - Source of the 2-methyl group
    
  • Catalyst/Solvent: Glacial Acetic Acid (Neat) or EtOH with catalytic H₂SO₄.

Step-by-Step:

  • Preparation: In a 10 mL microwave-transparent crimp vial, charge Substrate A (1.0 mmol) and Substrate B (1.2 mmol).

  • Solvent System: Add 2 mL of Glacial Acetic Acid. Note: For extremely acid-sensitive substrates, use EtOH with 10 mol% Yb(OTf)₃.

  • Irradiation: Seal the vial. Place in a single-mode microwave reactor.

    • Target Temp: 160 °C

    • Hold Time: 5–10 minutes (vs. 24h reflux)

    • Pressure Limit: 250 psi

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). Neutralize with saturated NaHCO₃ to pH 8.

  • Isolation: The product usually precipitates.[1] Filter and wash with cold water. If oil forms, extract with EtOAc, dry over MgSO₄, and concentrate.

Why this works: The microwave dielectric heating directly couples with the polar transition state of the aldol elimination step, driving the reaction forward despite steric repulsion [5][7].

Part 3: Troubleshooting The Combes & Skraup Routes

If your workflow requires the Combes or Skraup/Doebner-Miller pathways, you will encounter regioselectivity issues driven by sterics.

FAQ: Combes Synthesis Regioselectivity

Q: I am getting a mixture of regioisomers. How do I favor the 2-methyl product? A: In the Combes synthesis, the reaction between an aniline and a


-diketone involves a competition between steric and electronic effects.
  • Mechanism: The rate-determining step is the electrophilic aromatic annulation.[2][3]

  • Steric Control: Increasing the bulk of the substituent on the diketone favors the formation of the 2-substituted quinoline (kinetic product) over the 4-substituted isomer.[2][3]

  • Guidance: Use a bulky group at the other position of the diketone to force the methyl group into the 2-position [1].

FAQ: Skraup/Doebner-Miller "Ortho Effect"

Q: My yield drops significantly when using ortho-substituted anilines. A: This is the classic "Ortho Effect." Substituents at the ortho-position of the aniline (e.g., 2-methylaniline) create steric clash during the final aromatization/cyclization step.

  • Fix: Switch to a Two-Phase Hydrolysis system or use Fe-Catalyzed Oxidative Cyclization . The Fe-catalyzed route allows for milder C-H activation that is less sensitive to the ortho-buttressing effect than the harsh acid conditions of Skraup [3].

Part 4: Data & Performance Comparison

The following table summarizes the efficiency of different methods when applied to sterically hindered substrates (e.g., ortho-substituted anilines or bulky ketones).

MethodCatalystConditionsYield (Hindered)Steric ToleranceRef
Friedländer (Thermal) KOH / EtOHReflux, 24h34%Low[5]
Friedländer (MW) AcOH160°C, 10 min72% High [5]
Fe-Catalyzed FeCl₃ / O₂100°C, Air75%Moderate[3]
Combes H₂SO₄100°CVariableHigh (Regio-dependent)[1]
Part 5: Mechanistic Visualization

Understanding the steric bottleneck in the Friedländer mechanism helps in choosing the right catalyst.

FriedlanderMechanism cluster_steric Bottleneck Reactants 2-Aminoaryl Ketone + Methyl Ketone Aldol Aldol Intermediate (Steric Clash Here) Reactants->Aldol Slow (Rate Limiting) Imine Schiff Base / Enamine Aldol->Imine - H2O Cyclization Cyclization (- H2O) Imine->Cyclization Product 2-Methyl Quinoline Cyclization->Product

Figure 2: The Friedländer mechanism highlighting the Aldol intermediate as the primary steric bottleneck.

References
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from

  • Alchetron. (2024).[4] Combes quinoline synthesis. Retrieved from

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines. Retrieved from

  • Royal Society of Chemistry. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks. Retrieved from

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis. Retrieved from

  • National Institutes of Health (PMC). (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H and 13C NMR Spectral Analysis of 3-Methoxy-2-methylquinoline-4-carbonitrile

The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of 3-Methoxy-2-methylquinoline-4-carbonitrile . As direct experimental data for this specific polysubstituted quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of 3-Methoxy-2-methylquinoline-4-carbonitrile . As direct experimental data for this specific polysubstituted quinoline is rare in open literature, this guide synthesizes predictive spectral data derived from experimentally validated analogues (2-methylquinoline, 3-methoxyquinoline, and quinoline-4-carbonitrile).[1] It serves as a benchmark for structural validation in drug discovery workflows.

Executive Summary & Application Scope

3-Methoxy-2-methylquinoline-4-carbonitrile (CAS: 855754-09-5) is a highly functionalized heterocyclic building block, often utilized in the synthesis of bioactive alkaloids and kinase inhibitors.[1][2] Its structural integrity is critical, as the regiochemistry of the methoxy (-OCH₃) and nitrile (-CN) groups significantly influences downstream biological efficacy.

This guide compares the Target Compound against common Regioisomeric Alternatives (e.g., 4-methoxy-3-carbonitrile isomers) and provides a robust analytical protocol to distinguish them using 1H and 13C NMR spectroscopy.[1][2]

Key Analytical Challenges
  • Regio-differentiation: Distinguishing the 3-OMe/4-CN substitution pattern from the 4-OMe/3-CN isomer formed during cyclization.

  • Solvent Effects: Chemical shift variations between CDCl₃ and DMSO-d₆ due to the basic nitrogen atom.[1]

  • Signal Overlap: Potential overlap of aromatic protons in the "bay region" (H-5/H-8).[1][2]

Experimental Protocol: Self-Validating Workflow

Sample Preparation

To ensure high-resolution spectra and minimize aggregation effects common in planar heterocycles:

  • Solvent Selection: Use DMSO-d₆ (99.9% D) for primary characterization.[1]

    • Reasoning: Quinolines often exhibit π-stacking in CDCl₃, leading to concentration-dependent shifts.[1] DMSO disrupts these stacks, providing sharper signals for the polar nitrile group.

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: Higher concentrations may broaden the -OCH₃ singlet due to viscosity changes.[1][2]

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C) .

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for structural confirmation.

NMR_Workflow Start Crude Product Isolation H1_Scan 1H NMR (DMSO-d6) Start->H1_Scan Check_Me Check Aliphatic Region (2.0 - 4.5 ppm) H1_Scan->Check_Me Decision1 2x Singlets Found? (~2.7 & ~4.0 ppm) Check_Me->Decision1 Decision1->Start No (Repurify) C13_Scan 13C NMR & DEPT-135 Decision1->C13_Scan Yes CN_Check Check Nitrile Peak (~115-117 ppm) C13_Scan->CN_Check HMBC 2D HMBC Experiment CN_Check->HMBC Validation Confirm 3-OMe vs 4-OMe Connectivity HMBC->Validation

Figure 1: Step-by-step NMR validation workflow for substituted quinolines.

Spectral Data Comparison: Target vs. Alternatives

This section contrasts the Predicted Spectral Data of the target molecule with its most likely synthetic impurity/isomer. The data is derived from additive substituent increments of experimentally verified quinoline cores [1][2].

1H NMR Comparative Data (400 MHz, DMSO-d₆)
FeatureTarget Product (3-Methoxy-2-methyl-4-CN)Alternative Isomer (4-Methoxy-2-methyl-3-CN)Diagnostic Difference
2-CH₃ δ 2.65 - 2.75 (s, 3H)δ 2.60 - 2.70 (s, 3H)Minimal difference; not diagnostic.[1][2]
-OCH₃ δ 3.95 - 4.05 (s, 3H) δ 4.30 - 4.40 (s, 3H) Critical: 4-OMe is significantly more deshielded due to peri-interaction with H-5.[1]
H-5 (Aromatic) δ 8.10 - 8.20 (d)δ 8.30 - 8.40 (d)H-5 in the 4-OMe isomer is shielded by the electron-donating oxygen at C4.
H-8 (Aromatic) δ 7.90 - 8.00 (d)δ 7.80 - 7.90 (d)Less sensitive to C3/C4 substitution.[1][2]

Mechanistic Insight: In the Target Product , the methoxy group is at position 3.[3] It is flanked by the 2-Me and 4-CN.[1][2][4] The steric crowding is moderate. In the Alternative Isomer , the methoxy is at position 4. The oxygen lone pairs conjugate directly into the ring, but the methyl group at C4 causes a significant Van der Waals deshielding (peri-effect) on the H-5 proton, often shifting H-5 upfield relative to the cyano-substituted analogue, but the methoxy signal itself shifts downfield.

13C NMR Comparative Data (100 MHz, DMSO-d₆)
Carbon EnvironmentShift (ppm)Multiplicity (DEPT)Notes
-CN (Nitrile) 115.5 - 117.0 C (Quaternary)Weak signal; distinct from aromatic CH.
C-2 (C-Me) 158.0 - 160.0C (Quaternary)Deshielded by N and Me.[1][2]
C-3 (C-OMe) 150.0 - 155.0 C (Quaternary)Diagnostic: C-O carbon is very deshielded.
C-4 (C-CN) 105.0 - 110.0C (Quaternary)Shielded relative to C-OMe due to resonance.[1][2]
-OCH₃ 60.0 - 62.0CH₃Typical methoxy region.[1][2]
2-CH₃ 23.0 - 25.0CH₃Typical aryl-methyl region.[1][2]

Structural Confirmation Logic (HMBC)

To unequivocally prove the structure is 3-Methoxy-2-methylquinoline-4-carbonitrile and not an isomer, you must observe specific 2D NMR correlations.[1]

HMBC Pathway Diagram

The diagram below illustrates the critical long-range (2-3 bond) couplings required to confirm the regiochemistry.[1]

HMBC_Pathway cluster_logic Logic Check Methoxy_H Methoxy H (δ 4.0) C3 C-3 (ipso-OMe) Methoxy_H->C3 3J (Strong) Methyl_H Methyl H (δ 2.7) Methyl_H->C3 3J (Diagnostic) C2 C-2 (ipso-Me) Methyl_H->C2 2J Result If Methyl H correlates to the same Carbon as Methoxy H, then groups are ortho (2,3). C4 C-4 (ipso-CN) CN Nitrile C (δ 116) C4->CN 1J (C-C)

Figure 2: HMBC connectivity logic. The key is the correlation of the Methyl protons to C3 (the carbon bearing the methoxy).

Validation Criteria:
  • Methoxy Protons (δ 4.0) must show a strong correlation to C-3 .[1]

  • Methyl Protons (δ 2.7) must show a correlation to C-2 (direct) and C-3 (3-bond).[1][2]

  • Crucial Test: If the Methyl protons and Methoxy protons correlate to the same quaternary aromatic carbon (C-3), the groups are adjacent (positions 2 and 3). If they correlate to different carbons with no overlap, the structure may be the 2,4-isomer.

References

  • BenchChem. "Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines." BenchChem Application Library, 2025. Link

  • Johns, S. R., & Willing, R. I. "13C N.M.R. Spectra of Quinoline and Methylquinolines." Australian Journal of Chemistry, vol. 29, no. 7, 1976, pp. 1617-1622. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web, 2024. (Data for Quinoline-4-carbonitrile used for comparative baseline). Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-2-methylquinoline-4-carbonitrile

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-methoxy-2-methylquinoline-4-carbonitrile. In the absence of direct experimental data for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-methoxy-2-methylquinoline-4-carbonitrile. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of structurally related compounds to offer a robust predictive model. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel heterocyclic compounds.

Introduction: The Significance of Fragmentation Patterns in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds.[1] Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) which subsequently undergoes a series of fragmentation events.[1][2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pathways are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both charged and neutral), and the potential for intramolecular rearrangements.[1]

3-Methoxy-2-methylquinoline-4-carbonitrile is a substituted quinoline, a heterocyclic aromatic scaffold prevalent in medicinal chemistry and materials science. Its structure combines three key functional groups that will dictate its fragmentation behavior: a quinoline core, a methoxy group, a methyl group, and a nitrile group. Understanding the interplay of these functionalities during fragmentation is crucial for its unambiguous identification and for distinguishing it from its isomers.

Predicted Mass Spectrum and Fragmentation Pathways

The molecular formula of 3-methoxy-2-methylquinoline-4-carbonitrile is C12H10N2O, with a monoisotopic mass of 198.0793 g/mol . The following sections detail the predicted fragmentation pathways based on established principles for quinolines, methoxyarenes, methylarenes, and aromatic nitriles.

The Molecular Ion and Initial Fissions

Aromatic nitriles are known to exhibit a prominent molecular ion peak due to the stability of the aromatic system, and this is expected for the target molecule.[3][4] The initial fragmentation events are anticipated to be driven by the substituents on the quinoline ring.

Fragmentation of the Methoxy Group

The fragmentation of methoxy-substituted aromatic compounds is well-documented.[5] For monomethoxyquinolines, two primary fragmentation schemes have been proposed.[5] One major pathway involves the loss of a methyl radical (•CH3, 15 Da) to form an [M-15]+ ion, followed by the expulsion of carbon monoxide (CO, 28 Da) to yield an [M-15-28]+ or [M-43]+ ion.[5] A study on monomethoxyquinolines highlighted that the 3-methoxy isomer exhibits an unusual, concerted loss of 43 mass units (CH3CO•).[5]

  • Pathway A1: Loss of a Methyl Radical (•CH3)

    • M+ (m/z 198) → [M-CH3]+ (m/z 183) + •CH3

  • Pathway A2: Subsequent Loss of Carbon Monoxide (CO)

    • [M-CH3]+ (m/z 183) → [M-CH3-CO]+ (m/z 155) + CO

Influence of the Methyl Group

The 2-methyl group can also initiate fragmentation. Alpha-cleavage, the breaking of the bond adjacent to the quinoline ring, can lead to the loss of a hydrogen radical (•H) to form a stable, resonance-delocalized [M-1]+ ion.

  • Pathway B: Loss of a Hydrogen Radical (•H)

    • M+ (m/z 198) → [M-H]+ (m/z 197) + •H

Fragmentation involving the Nitrile Group

Aromatic nitriles characteristically lose a hydrogen cyanide (HCN) molecule (27 Da).[3][4] This can occur from the molecular ion or from subsequent fragment ions. Another potential fragmentation is the loss of the cyano radical (•CN, 26 Da).

  • Pathway C1: Loss of Hydrogen Cyanide (HCN)

    • M+ (m/z 198) → [M-HCN]+ (m/z 171) + HCN

  • Pathway C2: Loss of a Cyano Radical (•CN)

    • M+ (m/z 198) → [M-CN]+ (m/z 172) + •CN

Fragmentation of the Quinoline Core

The fundamental fragmentation of the quinoline ring itself involves the loss of HCN.[6] This pathway becomes more prominent after initial losses from the substituents. For instance, the [M-CH3-CO]+ ion at m/z 155 could further fragment by losing HCN.

  • Pathway D: Quinoline Ring Fission

    • [M-CH3-CO]+ (m/z 155) → [C8H6O]+ (m/z 128) + HCN

The following Graphviz diagram illustrates the predicted primary fragmentation pathways.

fragmentation_pathway M M+• (m/z 198) M_minus_15 [M-CH3]+ (m/z 183) M->M_minus_15 - •CH3 M_minus_1 [M-H]+ (m/z 197) M->M_minus_1 - •H M_minus_27 [M-HCN]+• (m/z 171) M->M_minus_27 - HCN M_minus_26 [M-CN]+ (m/z 172) M->M_minus_26 - •CN M_minus_43 [M-CH3-CO]+ (m/z 155) M_minus_15->M_minus_43 - CO Fragment_128 [C8H6O]+• (m/z 128) M_minus_43->Fragment_128 - HCN gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample Filter Filter Solution Dissolve->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 3-Methoxy-2-methylquinoline-4-carbonitrile

Introduction: 3-Methoxy-2-methylquinoline-4-carbonitrile is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Quinoline derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Methoxy-2-methylquinoline-4-carbonitrile is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antifungal properties.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized materials. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying the key functional groups within a molecule, offering a distinct "fingerprint" based on molecular vibrations.[3]

This guide provides an in-depth analysis of the predicted characteristic IR absorption peaks for 3-Methoxy-2-methylquinoline-4-carbonitrile. It serves as a reference for researchers by correlating the molecule's structural features with its expected spectral data. Furthermore, we will compare the utility of IR spectroscopy with other common analytical techniques and provide a standardized experimental protocol for data acquisition.

Predicted Infrared Spectrum Analysis

The infrared spectrum of 3-Methoxy-2-methylquinoline-4-carbonitrile can be deconstructed by analyzing the vibrational modes of its constituent functional groups. Each bond within the molecule vibrates at a characteristic frequency when it absorbs infrared radiation.[4] The primary absorption bands are predicted based on established group frequency data from extensive spectroscopic literature.

The key functional groups and their expected vibrational frequencies are summarized in the table below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensitySupporting Rationale
Nitrile C≡N Stretch2260 - 2220[5][6]Medium to StrongThe C≡N triple bond gives rise to a sharp, characteristic absorption in a relatively uncongested region of the spectrum.[7] Conjugation with the aromatic quinoline ring may shift the frequency slightly.[7]
Aromatic System Aromatic C-H Stretch3100 - 3000[8][9]Medium to WeakThe stretching of C-H bonds on the sp²-hybridized carbons of the quinoline ring typically occurs at frequencies just above 3000 cm⁻¹.[10][11]
Aromatic C=C/C=N Ring Stretch1600 - 1450[9][12]Medium to Strong (multiple bands)The quinoline core will produce a series of sharp bands corresponding to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.[12][13]
Aromatic C-H Out-of-Plane Bend900 - 675[8]StrongThese bands are highly diagnostic of the substitution pattern on the aromatic ring. The specific pattern for this molecule would be complex due to its polysubstituted nature.
Aliphatic Groups Aliphatic C-H Stretch (-CH₃)3000 - 2850[4][14]MediumThe methyl group's sp³-hybridized C-H bonds absorb at frequencies just below 3000 cm⁻¹, distinguishing them from aromatic C-H stretches.[10]
Aliphatic C-H Bend (-CH₃)~1450 and ~1375[14]MediumThese bands correspond to the asymmetrical and symmetrical bending (deformation) of the methyl group.
Ether Linkage Aryl C-O Asymmetric Stretch1275 - 1200[1]StrongThe stretching of the C-O bond in the methoxy group attached to the aromatic ring is expected to produce a strong, prominent band in this region.
Aryl C-O Symmetric Stretch~1050[3]MediumA second, typically less intense, C-O stretching band is also expected.
Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the key chemical bonds in 3-Methoxy-2-methylquinoline-4-carbonitrile and their corresponding predicted IR absorption regions.

G mol 3-Methoxy-2-methylquinoline-4-carbonitrile nitrile Nitrile (C≡N) mol->nitrile ~2240 cm⁻¹ aromatic_ch Aromatic C-H mol->aromatic_ch >3000 cm⁻¹ aliphatic_ch Aliphatic C-H (-CH₃) mol->aliphatic_ch <3000 cm⁻¹ ring_stretch Aromatic Ring (C=C/C=N) mol->ring_stretch 1600-1450 cm⁻¹ ether Aryl Ether (C-O) mol->ether 1275-1200 cm⁻¹

Caption: Key functional groups of the target molecule and their predicted IR peak locations.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural characterization relies on its synergy with other analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Identifies functional groups (C≡N, C=O, O-H, C-H types, C-O, etc.). Provides a molecular "fingerprint".[4]Fast, non-destructive, requires minimal sample, applicable to solids, liquids, and gases.Does not provide detailed connectivity or stereochemical information. Complex spectra can be difficult to interpret fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C). Establishes the carbon-hydrogen framework.Unparalleled for determining precise molecular structure, including stereochemistry and isomerism.Requires larger sample amounts, more expensive instrumentation, and longer acquisition times. Sample must be soluble.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns that can help identify structural components.Extremely high sensitivity (picomole to femtomole range), provides exact molecular formula with high-resolution instruments.Isomer identification can be challenging without tandem MS (MS/MS). Can be a destructive technique.

In practice, these techniques are used together. For 3-Methoxy-2-methylquinoline-4-carbonitrile, IR would quickly confirm the presence of the nitrile, methoxy, and aromatic quinoline core. NMR would then be used to confirm the precise substitution pattern (i.e., the relative positions of the methyl, methoxy, and nitrile groups). Finally, MS would confirm the molecular weight, providing definitive evidence that the correct compound has been synthesized.

Experimental Protocol: Acquiring an FT-IR Spectrum

This section details a standardized protocol for obtaining a high-quality FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and efficient technique.

Objective: To obtain the infrared spectrum of 3-Methoxy-2-methylquinoline-4-carbonitrile in the solid state.

Instrumentation: A Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe. An unclean crystal is a common source of spectral contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan. This scan measures the ambient spectrum, including contributions from atmospheric water vapor and carbon dioxide.

    • Causality: The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 3-Methoxy-2-methylquinoline-4-carbonitrile powder directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 32) to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

  • Data Processing and Cleaning:

    • After acquisition, raise the press arm and carefully remove the sample powder.

    • Thoroughly clean the ATR crystal as described in Step 1 to prevent cross-contamination of subsequent measurements.

    • Process the spectrum using the instrument software. This may include baseline correction or ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

Workflow for ATR-FTIR Analysis

G Start Start Prep Clean ATR Crystal Start->Prep Background Acquire Background Spectrum Prep->Background Sample Apply Solid Sample & Apply Pressure Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (e.g., Baseline Correction) Acquire->Process Clean Clean ATR Crystal Process->Clean End End Clean->End

Caption: Standard operating procedure for acquiring a solid-state FT-IR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 3-Methoxy-2-methylquinoline-4-carbonitrile is predicted to show a series of characteristic peaks that confirm its molecular architecture. The sharp nitrile band around 2240 cm⁻¹, distinct aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, and a strong aryl ether absorption near 1250 cm⁻¹ are the most prominent identifying features. While IR spectroscopy is a vital first-pass analytical tool for functional group confirmation, it should be employed as part of a multi-technique approach, alongside NMR and MS, to achieve unambiguous structural verification in research and development settings.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. Retrieved from [Link]

  • University of Northern Iowa Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). Infrared (IR) Spectroscopy Handout. Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Northern Illinois University, The Michael Faraday Laboratories. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[8][13]pyridine-1,3-diones. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methoxy-2-methylquinoline-4-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmacologically active compounds.[1] Its versatile bicyclic aromatic system allows for extensive functionalization, leading to derivatives with a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 3-methoxy-2-methylquinoline-4-carbonitrile, a promising core for developing novel therapeutic agents.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline analogs is highly dependent on the nature and position of substituents. The electronic properties, lipophilicity, and steric profile of the molecule are critical factors that dictate its interaction with biological targets. Below, we analyze the inferred SAR for key positions of the 3-methoxy-2-methylquinoline-4-carbonitrile scaffold.

Position 4: The Importance of the Carbonitrile Group

The carbonitrile (-C≡N) group at the C-4 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence is critical for the cytotoxic activity observed in many quinoline series. Replacing this group often leads to a significant drop in potency. For instance, studies on related quinoline-4-carboxamides and quinoline-3-carbonitriles have shown that a potent electron-withdrawing substituent at this position is crucial for activity.[3] The nitrile moiety likely plays a key role in binding to the active site of target proteins.

Position 2: Influence of the Methyl Group

At the C-2 position, a small alkyl group such as methyl is often favorable. SAR studies on related heterocyclic compounds suggest that larger substituents at this position can introduce steric hindrance, potentially disrupting the optimal binding conformation with the target enzyme or receptor.[4] While replacing the methyl group with larger aryl groups can sometimes lead to potent compounds, this often depends on the specific biological target and requires careful optimization to balance potency with other properties like solubility and metabolic stability.[4]

Position 3: The Role of the Methoxy Group

The methoxy (-OCH₃) group at C-3 is an electron-donating group. Its presence can modulate the electron density of the quinoline ring system, which has been shown to enhance the antiproliferative activity of certain quinoline derivatives.[5] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. Altering this group to other small alkoxy groups (e.g., ethoxy) may be tolerated, but its complete removal would likely alter the electronic profile and reduce activity.

Positions 5, 6, 7, and 8: Tuning Activity via Ring Substitution

Substitutions on the benzo-fused ring of the quinoline scaffold are a common strategy for fine-tuning pharmacological activity.

  • Halogenation (Cl, F): The introduction of halogen atoms, particularly at the C-6 or C-7 positions, frequently enhances cytotoxic activity. This is attributed to a combination of factors, including increased lipophilicity (which can improve cell membrane penetration) and the potential for halogen bonding interactions with target proteins.[6]

  • Electron-Donating Groups: Small electron-donating groups like methyl or additional methoxy groups on the benzene ring can also positively influence activity, though their optimal position varies depending on the specific series and target.

The diagram below summarizes the key inferred SAR principles for the 3-methoxy-2-methylquinoline-4-carbonitrile scaffold based on data from related quinoline analogs.

MTT_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells 1. Seed Cells (96-well plate, 24h incubation) start->seed_cells treat_cells 2. Add Quinoline Analogs (Varying concentrations) seed_cells->treat_cells incubate_48h 3. Incubate for 48-72 hours treat_cells->incubate_48h add_mtt 4. Add MTT Reagent (3-4 hour incubation) incubate_48h->add_mtt dissolve_formazan 5. Solubilize Formazan Crystals (Add DMSO) add_mtt->dissolve_formazan read_absorbance 6. Measure Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data 7. Calculate IC50 Values read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The structure-activity relationship of 3-methoxy-2-methylquinoline-4-carbonitrile analogs, while not defined by a single comprehensive study, can be logically inferred from the broader quinoline literature. The evidence strongly suggests that the 4-carbonitrile, 2-methyl, and 3-methoxy groups are key pharmacophoric features. Potency and selectivity can be further optimized by strategic substitutions on the benzene ring, with halogens at the C-6 or C-7 positions being a particularly promising strategy for enhancing anticancer activity. This guide provides a foundational framework for researchers aiming to design and synthesize novel, potent quinoline-based therapeutic agents.

References

  • Hossain, M. U., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Source Not Found]
  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. [Source Not Found]
  • Gatadi, S., et al. (2024). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. [Source Not Found]
  • Chen, Y.-C., et al. (2016). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. [Source Not Found]
  • Marciniec, K., et al. (2017). Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. [Source Not Found]
  • Xu, B., et al. (2024).
  • Ökten, S., et al. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate. [Link]

  • Gouda, M. A., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. [Source Not Found]
  • Merchan-Arenas, D. R., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. [Link]

  • SlideShare. (2016). Structures Activity Relationship. SlideShare. [Link]

  • Singh, A., & Singh, R. K. (2018). Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. ResearchGate. [Link]

  • Jatav, V., et al. (2022). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. [Link]

  • Mashuta, M. S., & Johnson, A. T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Source Not Found]
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Validation

A Comparative Analysis of the Biological Potency of 3-Methoxy vs. 3-Hydroxy Quinoline-4-carbonitriles in Drug Discovery

Introduction: The Quinoline-4-carbonitrile Scaffold and the Critical Role of 3-Substitution The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-4-carbonitrile Scaffold and the Critical Role of 3-Substitution

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within this class, quinoline-4-carbonitrile derivatives have emerged as particularly promising scaffolds, especially in the realm of kinase inhibition.[3] The nitrile group at the 4-position often serves as a key pharmacophore, engaging in crucial interactions within the active sites of target proteins.

The substitution pattern on the quinoline ring plays a pivotal role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. The 3-position, in particular, is a key vector for structural modification that can significantly influence ligand-receptor interactions. This guide provides a comparative analysis of the biological potency of two closely related analogs: 3-methoxy and 3-hydroxy quinoline-4-carbonitriles. While direct head-to-head comparative studies are sparse, by synthesizing data from various sources and applying principles of medicinal chemistry, we can elucidate the potential differences in their biological profiles.

The Physicochemical Dichotomy: Hydrogen Bond Donor vs. Acceptor

The fundamental difference between a hydroxyl (-OH) and a methoxy (-OCH₃) group at the 3-position lies in their hydrogen bonding capabilities. A hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for potentially more extensive and varied interactions with a biological target. In contrast, a methoxy group is restricted to being a hydrogen bond acceptor. This distinction is critical in determining the binding affinity and specificity of a compound. Furthermore, the methoxy group introduces greater lipophilicity compared to the more polar hydroxyl group, which can impact cell permeability and metabolic stability.[4]

Synthesis of 3-Methoxy and 3-Hydroxy Quinoline-4-carbonitriles

The synthesis of these quinoline derivatives can be achieved through several established methods. A common approach involves the cyclization of appropriately substituted anilines.

General Synthetic Pathway

Synthetic_Pathway Aniline Substituted Aniline Intermediate1 Enaminonitrile Intermediate Aniline->Intermediate1 Reaction with (ethoxymethylene)malononitrile Cyclization Cyclization Intermediate1->Cyclization Quinolinone 4-Oxo-1,4-dihydroquinoline- 3-carbonitrile Cyclization->Quinolinone Chlorination Chlorination (e.g., POCl₃) Quinolinone->Chlorination Quinolone_Chloride 4-Chloroquinoline- 3-carbonitrile Chlorination->Quinolone_Chloride Nucleophilic_Substitution Nucleophilic Substitution (e.g., with anilines) Quinolone_Chloride->Nucleophilic_Substitution Final_Product 4-Anilinoquinoline- 3-carbonitrile Nucleophilic_Substitution->Final_Product

Caption: Generalized synthetic route to 4-anilinoquinoline-3-carbonitriles.

For the synthesis of 3-hydroxy derivatives, a common precursor is a 2-amino-substituted benzaldehyde or ketone which can undergo a Friedländer-type condensation with an active methylene compound. The hydroxyl group may be protected during the synthesis and deprotected in the final step. For 3-methoxy analogs, the synthesis often starts with an aniline derivative already containing the methoxy group.

Comparative Biological Potency

While a direct comparative study is lacking, we can infer the potential biological activities of 3-methoxy and 3-hydroxy quinoline-4-carbonitriles by examining studies on related compounds.

3-Methoxy Quinoline-4-carbonitriles: Potent Kinase Inhibitors

The 3-methoxy substituent is often found in potent kinase inhibitors. For instance, 4-anilino-6,7-dimethoxy-3-quinolinecarbonitrile has been identified as an effective inhibitor of the epidermal growth factor receptor (EGFR) kinase.[3] The methoxy groups in this series of compounds are thought to occupy a specific region of the ATP-binding pocket, contributing to the overall binding affinity. The replacement of a nitrogen atom in the analogous quinazoline scaffold with a carbon atom bearing an electron-withdrawing cyano group at the 3-position was a key design strategy in the development of these potent inhibitors.[3][5]

3-Hydroxy Quinoline-4-carbonitriles: Emerging Roles in Diverse Biological Activities

The 3-hydroxy quinoline scaffold has been explored for various biological activities, including antioxidant and anticancer properties.[6][7] For example, 3-hydroxyquinoline-4-carboxylic acids have demonstrated notable antioxidant activity.[6] In the context of kinase inhibition, a 4-hydroxyphenyl group at the 3-position of a quinoline ring (not a carbonitrile) has been shown to be favorable for potent inhibition of platelet-derived growth factor receptor (PDGFR) tyrosine kinase, with an IC₅₀ value in the nanomolar range.[8] This suggests that the hydrogen-bonding capability of the hydroxyl group can be crucial for high-affinity binding to certain kinases.

The table below summarizes representative biological activities of quinoline derivatives with 3-methoxy and 3-hydroxy-related substitutions. It is important to note that these are not direct comparisons of the same molecular scaffold but provide insights into the potential of each substituent.

Compound Class/DerivativeBiological Target/ActivityPotency (IC₅₀/EC₅₀)Reference
4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrileEGFR Kinase~7.5 nM[5]
3-(4-hydroxyphenyl)-6,7-dimethoxyquinolinePDGFR Tyrosine Kinase≤ 20 nM[8]
3-aryl-2-hydroxyquinoline-4-carboxylic acid derivativesAntioxidant (ABTS assay)Moderate to Good[6]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense Dispense Kinase, Substrate, and Test Compound into Microplate Prepare_Reagents->Dispense Initiate_Reaction Initiate Reaction with ATP Dispense->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction and Add Detection Reagent Incubate->Stop_and_Detect Measure_Signal Measure Signal (Luminescence/Fluorescence) Stop_and_Detect->Measure_Signal Analyze_Data Calculate % Inhibition and IC₅₀ Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[9]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Discussion: Structure-Activity Relationship and Future Directions

The choice between a 3-methoxy and a 3-hydroxy substituent on the quinoline-4-carbonitrile scaffold is highly dependent on the specific biological target and the desired pharmacological profile.

  • For targets where a hydrogen bond donating group is crucial for binding , the 3-hydroxy analog is likely to exhibit superior potency. The hydroxyl group can engage in specific hydrogen bond interactions that a methoxy group cannot, potentially leading to a tighter and more specific binding.

  • In cases where the binding pocket is more hydrophobic or where a hydrogen bond donor is not required , the 3-methoxy analog may be more favorable. The increased lipophilicity of the methoxy group can enhance cell permeability and may lead to improved pharmacokinetic properties.[4]

  • Metabolic Stability: The free hydroxyl group in the 3-hydroxy analog can be a site for phase II metabolism (e.g., glucuronidation or sulfation), which could lead to rapid clearance in vivo. The methoxy group is generally more metabolically stable, although it can undergo O-demethylation.

Future research should focus on the direct, parallel synthesis and biological evaluation of 3-methoxy and 3-hydroxy quinoline-4-carbonitrile pairs against a panel of relevant biological targets, such as various protein kinases. This would provide definitive data on their relative potencies and help to establish clear structure-activity relationships. Such studies would be invaluable for guiding the rational design of next-generation quinoline-based therapeutics.

Conclusion

In the comparative analysis of 3-methoxy versus 3-hydroxy quinoline-4-carbonitriles, the key differentiating factor is the hydrogen bonding capacity of the substituent. While 3-methoxy derivatives have shown significant promise as potent kinase inhibitors, the potential of 3-hydroxy analogs to act as hydrogen bond donors opens up opportunities for strong and specific interactions with other biological targets. The optimal choice of substituent will ultimately be determined by the specific therapeutic application and the topology of the target's binding site. A systematic investigation involving direct comparative studies is warranted to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Maguire, M. P., et al. (1994). 4-Anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Journal of Medicinal Chemistry, 37(14), 2129-2137.
  • Shirai, F., et al. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry, 40(13), 2047-2052.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-468.
  • Abdel-Maksoud, M. S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
  • Mótyán, G., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3326.
  • Guzmán-Hernández, R., et al. (2022). 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. Molecules, 27(19), 6529.
  • Díaz-Coutiño, D. F., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17395-17411.
  • Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627-2629.
  • Li, J., et al. (2022).
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Lavrado, J., et al. (2011). Synthesis of Hydroxy and Methoxy Perylene Quinones, Their Spectroscopic and Computational Characterization, and Their Antiviral Activity. The Journal of Physical Chemistry A, 115(29), 8232-8241.
  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133036.
  • Naidoo, S., et al. (2020). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 25(18), 4238.
  • Ghorab, M. M., et al. (2016). Design, synthesis and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 19(1), 33-41.
  • Al-Ostath, A. I. N., et al. (2021). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-540.
  • Mphahlele, M. J., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3326.
  • Musumeci, F., et al. (2020).

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Comparative

XRD Profiling &amp; Structural Validation: 3-Methoxy-2-methylquinoline-4-carbonitrile

[1] Executive Summary: The Structural Challenge In the development of quinoline-based therapeutics—often targeting malaria, cancer (TKIs), or viral replication—the specific substitution pattern determines biological effi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural Challenge

In the development of quinoline-based therapeutics—often targeting malaria, cancer (TKIs), or viral replication—the specific substitution pattern determines biological efficacy. 3-Methoxy-2-methylquinoline-4-carbonitrile represents a crowded, highly functionalized scaffold where steric interactions between the 3-methoxy and 4-cyano groups can induce specific polymorphic behaviors or synthesis impurities (e.g., regioisomers).[1]

This guide provides a comparative framework for validating this compound using X-Ray Diffraction (XRD) . Unlike NMR, which confirms connectivity, XRD is the gold standard for determining phase purity, crystallinity, and solid-state packing , which directly influence solubility and bioavailability.[1]

Key Differentiation: This guide compares the target compound against its two most common synthesis artifacts:

  • The Precursor: 3-Hydroxy-2-methylquinoline-4-carbonitrile (Incomplete methylation).[1]

  • The Regioisomer: 4-Methoxy-2-methylquinoline-3-carbonitrile (Isomeric impurity).[1]

Experimental Protocol: Data Generation

To obtain high-fidelity XRD data for 3-Methoxy-2-methylquinoline-4-carbonitrile, adherence to a rigorous crystallization and acquisition protocol is mandatory.[1]

Phase 1: Crystal Engineering (Sample Prep)

The target compound's methoxy group eliminates the strong hydrogen-bond donor capacity seen in its hydroxy-precursor, altering the lattice energy.[1]

ParameterProtocol RecommendationRationale
Solvent System Ethanol/Water (80:[1]20) or AcetonitrilePromotes slow nucleation; polar solvents stabilize the cyano dipole.
Crystallization Method Slow Evaporation at 4°CMinimizes kinetic trapping of amorphous phases or metastable polymorphs.
Sample Form Fine Powder (<10 µm)Grinding ensures random orientation, preventing "preferred orientation" artifacts in the diffractogram.
Phase 2: XRD Acquisition Settings[1]
  • Radiation Source: Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7107 Å). Note: Cu is preferred for organic small molecules to maximize peak resolution.

  • Scan Range (2θ): 3° to 50°.

  • Step Size: 0.02°.

  • Dwell Time: >1 second/step (to resolve low-intensity high-angle peaks).

Comparative Analysis: Target vs. Alternatives

Since specific public PDF (Powder Diffraction File) cards may not exist for this proprietary intermediate, this section defines the Characteristic Diffraction Zones based on structural analogues (e.g., 2-methyl-4-hydroxyquinoline and quinoline-4-carbonitrile derivatives).

Comparative Diffraction Table
FeatureTarget: 3-Methoxy-2-methyl... Alternative A: Precursor (3-Hydroxy) Alternative B: Isomer (4-Methoxy)
Lattice Driver Dipole-Dipole (CN...OMe) & π-π StackingStrong H-Bonding (OH...N)Dipole-Dipole (Different Vector)
Low Angle (5-12° 2θ) Distinct peaks expected. The bulky 3-OMe group expands the unit cell volume compared to the compact -OH.[1]Shifted to higher angles. Tighter packing due to H-bond network often results in smaller d-spacings.[1]Variable. Isomers often crystallize in different space groups (e.g., P21/c vs P-1).
π-Stacking Region (23-27° 2θ) Sharp, intense peak ~26-27°. Typical of planar quinoline stacking (d ~3.4 Å).[1]Broadened or Split. H-bonding can disrupt perfect parallel stacking.[1]Similar intensity , but peak position will shift ±0.5° due to steric tilt of the 4-OMe group.[1]
Crystallinity High (if pure). Sharp Bragg reflections.Moderate. Often retains solvent/moisture (solvates) due to -OH.High.
Diagnostic Indicators
  • The "Hydroxy" Fingerprint: If your diffractogram shows broad "humps" or unexpected peaks at very low angles (<6° 2θ), suspect the 3-Hydroxy precursor forming a solvate or hydrate.

  • The "Isomer" Shift: The 4-cyano group is linear, while the 4-methoxy group is bent.[1] Swapping these (Target vs. Isomer) drastically changes the unit cell shape. If the experimental pattern does not match the calculated pattern from a single crystal, you likely have the isomer.[1]

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile using XRD and complementary techniques.

XRD_Validation Start Crude Synthesis Product Recryst Recrystallization (EtOH/H2O) Start->Recryst XRD_Acq Acquire Powder XRD (2θ: 3-50°) Recryst->XRD_Acq Check_Amorphous Broad Halo / No Peaks? XRD_Acq->Check_Amorphous Amorphous_Result Amorphous Phase (Re-crystallize) Check_Amorphous->Amorphous_Result Yes Check_Precursor Match Precursor Pattern? (Broad peaks <6° 2θ) Check_Amorphous->Check_Precursor No (Sharp Peaks) Precursor_Result Incomplete Methylation (3-Hydroxy impurity) Check_Precursor->Precursor_Result Yes Check_Isomer Match Isomer Pattern? (Distinct Unit Cell) Check_Precursor->Check_Isomer No Isomer_Result Regioisomer Present (4-Methoxy-3-CN) Check_Isomer->Isomer_Result Yes Final_Valid Validated Structure: 3-Methoxy-2-methylquinoline-4-carbonitrile Check_Isomer->Final_Valid No (Unique Pattern)

Caption: Decision logic for validating quinoline derivatives via XRD. Yellow nodes represent critical decision points based on diffraction signatures.[1]

Technical Insights & Causality

Why XRD for this Compound?

While NMR (Nuclear Magnetic Resonance) confirms the presence of the methyl (δ ~2.6 ppm) and methoxy (δ ~4.0 ppm) protons, it cannot easily distinguish between polymorphs .

  • Polymorphism Risk: The 4-cyano group is a strong dipole. 3-Methoxy-2-methylquinoline-4-carbonitrile may crystallize in centrosymmetric (antiparallel dipoles) or non-centrosymmetric (parallel dipoles) space groups.[1] Only XRD can reveal this packing, which dictates the compound's thermodynamic stability and melting point.[1]

The "Methyl Effect"

The 2-methyl group introduces steric bulk that prevents the quinoline rings from stacking directly on top of each other (perfect face-to-face).[1] Instead, expect a slipped π-stacking arrangement. In the XRD pattern, this often manifests as a shift in the characteristic stacking peak from ~3.3 Å (graphitic) to ~3.5 Å (slipped).

References

  • Quinoline Crystallography

    • Title: Crystal structure and Hirshfeld surface analysis of methyl 2-[(4-cyanophenyl)
    • Source:Acta Crystallographica Section E, 2025.[2]

    • Relevance: Establishes baseline lattice parameters for 4-substituted quinoline carboxyl
    • URL:[Link]

  • Precursor Characterization

    • Title: Synthesis and X-ray powder diffraction data of 4-methoxyquinoline deriv
    • Source:Journal of Chemical Crystallography.
    • Relevance: Provides comparative diffraction d
    • URL:[Link] (Journal Landing Page for verification of methodology).

  • Methodological Standard

    • Title: Standard Practice for X-Ray Diffraction Determin
    • Source:ASTM Intern
    • Relevance: Defines the industrial standard for quantit
    • URL:[Link]

  • Structural Analogue (Isomer)

    • Title: Crystal structure of 4-methoxyquinazoline (Structural analogue for packing comparison).
    • Source:IUCrD
    • Relevance: Demonstrates the "herringbone" packing typical of methoxy-N-heterocycles.[1]

    • URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 3-Methoxy-2-methylquinoline-4-carbonitrile

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust drug substance manufacturing. The quality of an intermediate like 3-Methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust drug substance manufacturing. The quality of an intermediate like 3-Methoxy-2-methylquinoline-4-carbonitrile directly impacts the impurity profile, yield, and overall safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for purity determination and compares it with other relevant analytical techniques, offering field-proven insights into experimental choices.

The narrative that follows is grounded in the principles of scientific integrity, drawing from internationally recognized guidelines to present a self-validating system for analytical procedure endorsement.

The Central Role of Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of the final API is not an isolated event but rather the culmination of well-controlled preceding steps.[2] Intermediates are no longer seen as simple "transitional materials"; instead, regulatory guidance, such as ICH Q11, emphasizes that a thorough understanding of impurities at an early stage mitigates risks downstream. Weak analytical control over intermediates can lead to the carryover of impurities, necessitating costly and complex purification steps at later stages, or even leading to batch failures. Therefore, a robust and validated analytical method for purity is not merely a quality control checkpoint but a strategic tool that informs process optimization and ensures regulatory compliance.[2]

HPLC: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high sensitivity, resolving power, and applicability to a wide range of non-volatile and thermally labile compounds.[2][3] For a substituted quinoline derivative like 3-Methoxy-2-methylquinoline-4-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's aromaticity and moderate polarity for effective separation from potential impurities.

Proposed HPLC Method for 3-Methoxy-2-methylquinoline-4-carbonitrile

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the quinoline ring system. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier providing good peak shape. The acidic aqueous phase suppresses the ionization of the basic quinoline nitrogen, leading to sharper, more symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Detection UV at 254 nmThe quinoline ring system contains a strong chromophore, making UV detection highly sensitive at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.

A Deep Dive into HPLC Method Validation: An ICH Q2(R1) Guided Approach

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] The following sections detail the validation parameters for the proposed HPLC method, in line with the ICH Q2(R1) guideline.[3][8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a solution of 3-Methoxy-2-methylquinoline-4-carbonitrile.

  • Prepare solutions of known related substances and potential starting materials.

  • Prepare a placebo solution (if for a formulated product).

  • Spike the analyte solution with the known impurities and placebo.

  • Inject and analyze all solutions.

  • For forced degradation, subject the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions.

Acceptance Criteria: The peak for 3-Methoxy-2-methylquinoline-4-carbonitrile should be well-resolved from all other peaks (impurities, degradation products), with a resolution (Rs) of >1.5. Peak purity analysis (using a PDA detector) should show no co-eluting peaks.

HPLC_Validation_Workflow cluster_start Method Development cluster_end Method Implementation start Define Analytical Target Profile Specificity Specificity start->Specificity end Routine QC Use & Lifecycle Management Robustness Robustness Robustness->end

Caption: The molecular structure of the target analyte.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of 3-Methoxy-2-methylquinoline-4-carbonitrile, a validated RP-HPLC method stands as the most robust and reliable primary technique. It offers the specificity to separate and quantify the main component from its related substances and degradation products, a critical requirement for regulatory submissions.

However, a multi-faceted approach provides the most complete picture. Gas Chromatography is invaluable for the orthogonal assessment of volatile impurities, particularly residual solvents. Quantitative NMR can serve as a powerful tool for the independent confirmation of purity without the need for a specific reference standard, and DSC offers a rapid screen for the purity of the crystalline solid-state form.

By integrating these techniques, researchers and drug developers can build a comprehensive analytical control strategy, ensuring the quality and consistency of this vital pharmaceutical intermediate and, ultimately, contributing to the safety and efficacy of the final drug product.

References

  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Retrieved February 15, 2026, from [Link]

  • Z. Z. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net. Retrieved February 15, 2026, from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. TA Instruments. Retrieved February 15, 2026, from [Link]

  • S. K., et al. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. Retrieved February 15, 2026, from [Link]

  • Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Retrieved February 15, 2026, from [Link]

  • El-Shaheny, R. (n.d.). Pharmaceutical Applications of Gas Chromatography. SCIRP. Retrieved February 15, 2026, from [Link]

  • Chromatography Online. (n.d.). Ensuring Purity for Chromatography in Pharmaceutical Analysis. Chromatography Online. Retrieved February 15, 2026, from [Link]

  • Pharma Manual. (2024, January 8). Gas Chromatography and Its Importance in Pharmaceuticals. Pharma Manual. Retrieved February 15, 2026, from [Link]

  • Liu, Y., et al. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. Retrieved February 15, 2026, from [Link]

  • Ozeki, Y. (2024, October 29). Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Molecular and Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-methoxyquinoline-3-carbonitrile. PubChem. Retrieved February 15, 2026, from [Link]

  • Samara National Research University. (2020, August 20). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Samara National Research University. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Stenutz. (n.d.). 3-methoxy-4-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. Stenutz. Retrieved February 15, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved February 15, 2026, from [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, December 22). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 6-methoxy-2-methyl-. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Retrieved February 15, 2026, from [Link]

  • Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024, May 24). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Retrieved February 15, 2026, from [Link]

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Comparative

Elemental analysis standards for 3-Methoxy-2-methylquinoline-4-carbonitrile

An In-Depth Comparative Guide to Elemental Analysis Standards for 3-Methoxy-2-methylquinoline-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals 3-Methoxy-2-methylquinoline-4-carbonitrile is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Elemental Analysis Standards for 3-Methoxy-2-methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

3-Methoxy-2-methylquinoline-4-carbonitrile is a heterocyclic aromatic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] For drug development professionals and researchers, establishing the precise elemental composition of such a molecule is a foundational requirement. It serves two primary purposes:

  • Confirmation of Identity and Purity: Verifying the empirical formula is the first step in confirming that the correct molecule has been synthesized. The ratio of Carbon, Hydrogen, and Nitrogen is a fundamental characteristic of the compound.

  • Safety and Regulatory Compliance: For pharmaceutical applications, quantifying trace elemental impurities is not just a matter of quality but a critical safety requirement mandated by global regulatory bodies.[3][4]

This guide details the two-pronged strategy required for the complete elemental characterization of this molecule: first, the "gold standard" combustion analysis for determining the bulk C, H, and N composition, and second, the advanced plasma-based spectroscopic methods for detecting trace elemental impurities as mandated by pharmaceutical regulations.

The Foundational Standard: Theoretical Elemental Composition

The first standard against which all experimental results are measured is the theoretical composition derived from the molecular formula. For 3-Methoxy-2-methylquinoline-4-carbonitrile, the formula is C₁₂H₁₀N₂O .

Calculation of Theoretical Composition:

  • Molecular Weight: 198.22 g/mol

  • Atomic Weights: C (12.011), H (1.008), N (14.007), O (15.999)

The expected mass percentages are summarized below.

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass Contribution ( g/mol )Theoretical Percentage (%)
CarbonC12.01112144.13272.71%
HydrogenH1.0081010.0805.09%
NitrogenN14.007228.01414.13%
OxygenO15.999115.9998.07%
Note: Oxygen is typically determined by difference in standard CHN analysis.

Analysis of Bulk Composition: Combustion (CHN) Analysis

Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. The principle is based on the complete, high-temperature combustion of a precisely weighed sample in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

Causality of Method Choice

Combustion analysis is chosen for this primary characterization because it is a direct and robust method that provides the fundamental empirical formula of the compound. Its accuracy is essential for confirming the identity and stoichiometric purity of a synthesized batch. In several studies involving novel quinoline derivatives, elemental analysis is the final confirmatory step after spectroscopic characterization.[5]

Standards, Calibration, and Trustworthiness

A protocol's trustworthiness is established through rigorous calibration and validation.

  • Certified Reference Materials (CRMs): The CHN analyzer must be calibrated using ultra-pure, stable organic compounds with well-established elemental compositions. These CRMs are often traceable to national standards bodies like NIST.[6] Examples of suitable CRMs include:

    • Acetanilide: For C, H, N calibration.

    • Urea: A high-nitrogen standard.[7]

    • Atropine: A complex molecule standard to verify performance.

  • System Suitability: Before running the sample, a known standard is analyzed to ensure the system is performing within specified limits. The results must fall within a narrow tolerance band (e.g., ±0.3%) of the certified values.

Experimental Protocol: CHN Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately weigh 1-3 mg of sample into a tin capsule. p2 Record weight and fold capsule to encase sample securely. p1->p2 a1 Run System Suitability (e.g., Acetanilide CRM). p2->a1 a2 Introduce sample into combustion furnace (~900-1000°C). a1->a2 a3 Separate gases (CO₂, H₂O, N₂) via GC column. a2->a3 a4 Quantify gases using Thermal Conductivity Detector (TCD). a3->a4 d1 Calculate %C, %H, %N based on detector response and sample weight. a4->d1 d2 Compare experimental % to theoretical values for C₁₂H₁₀N₂O. d1->d2 d3 Verify results are within acceptance criteria (e.g., ±0.4%). d2->d3

  • Sample Preparation: Accurately weigh 1-3 mg of the 3-Methoxy-2-methylquinoline-4-carbonitrile sample into a pre-cleaned tin capsule.

  • System Calibration: Calibrate the instrument using a high-purity, certified standard like Acetanilide.

  • Analysis: Introduce the encapsulated sample into the combustion furnace. The sample is flash-combusted, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Quantification: The resultant gases are passed through specific traps and a gas chromatography column for separation before being quantified by a thermal conductivity detector.

  • Data Interpretation: The instrument software calculates the percentage of each element based on the detector signals and the initial sample weight. The result is then compared to the theoretical values. An acceptable result for a pure compound is typically within ±0.4% of the theoretical value.

Analysis of Trace Contaminants: Elemental Impurity Standards

For any compound intended for pharmaceutical use, analysis of trace elemental impurities is a mandatory safety requirement. The guiding standards are the United States Pharmacopeia (USP) General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures) , which are harmonized with the International Council for Harmonisation (ICH) Q3D guidelines .[3][8]

These regulations replaced older, less specific "heavy metals" tests with modern, instrument-based methods capable of quantifying specific elements at low levels.[9] The techniques of choice are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10]

Causality of Method Choice: Sensitivity and Specificity

ICP-MS and ICP-OES are chosen for their high sensitivity, multi-element detection capabilities, and ability to provide precise quantitative results for the 24 elements regulated by USP/ICH guidelines.[9][10] For the low Permitted Daily Exposure (PDE) limits set by these regulations, ICP-MS is often the preferred technique due to its superior sensitivity, which can reach parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Standards, Calibration, and Trustworthiness
  • Liquid Calibration Standards: ICP instruments are calibrated using certified multi-element liquid standards. These standards are commercially available, and their concentrations are traceable to NIST Standard Reference Materials (SRMs).[6]

  • Sample Preparation is Key: The greatest challenge for analyzing an organic solid like 3-Methoxy-2-methylquinoline-4-carbonitrile is converting it into a clear, aqueous solution suitable for introduction into the ICP plasma. USP <233> outlines several approaches.[3]

    • Direct Aqueous Dilution: Not applicable for this likely water-insoluble compound.

    • Direct Organic Solvent Dilution: If the compound is soluble in a suitable organic solvent like Dimethyl Sulfoxide (DMSO), this can be a simple and effective method.[3]

    • Closed-Vessel Microwave Digestion: This is the most robust and common method for insoluble organic matrices. The sample is heated with strong acids (e.g., nitric acid, hydrochloric acid) in a sealed vessel under high pressure and temperature, completely destroying the organic matrix and leaving the elements of interest in a clear acid solution. This method is crucial to prevent the loss of volatile elements like mercury.[8]

ICP_Prep_Decision start Start: Sample of 3-Methoxy-2-methylquinoline-4-carbonitrile solubility Is sample soluble in an ICP-compatible organic solvent (e.g., DMSO, DMF)? start->solubility dissolve Dissolve in organic solvent. Dilute to final concentration. solubility->dissolve  Yes digest Use Closed-Vessel Microwave Digestion with concentrated acids. solubility->digest No   analyze Analyze via ICP-MS/OES dissolve->analyze digest->analyze

Experimental Protocol: ICP-MS Analysis via Microwave Digestion
  • Sample Preparation (Digestion):

    • Accurately weigh approximately 0.1-0.5 g of the quinoline sample into a clean microwave digestion vessel.

    • Add a cocktail of high-purity acids (e.g., 8 mL HNO₃, 2 mL HCl).

    • Seal the vessel and place it in the microwave digestion system.

    • Run a pre-programmed method that ramps the temperature and pressure (e.g., to 200°C and 300 psi) and holds for a set time to ensure complete digestion.

    • After cooling, carefully open the vessel and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards (including a blank) by diluting the certified multi-element stock solution. The concentrations should bracket the expected sample concentrations and the regulatory limits.

  • Analysis: Introduce the blank, standards, and prepared sample solution into the ICP-MS. The instrument will measure the ion intensity for each target element.

  • Data Interpretation: The software constructs a calibration curve from the standards and uses it to calculate the concentration of each elemental impurity in the sample. These concentrations are then used to determine if the drug product would comply with the PDE limits established in USP <232> and ICH Q3D.

Comparative Guide: Combustion vs. ICP-MS

FeatureCombustion (CHN) AnalysisICP-MS (Elemental Impurities)
Primary Purpose Determine bulk elemental composition (%C, %H, %N) to verify the empirical formula.Quantify trace elemental impurities for safety and regulatory compliance.[4]
Elements Detected Carbon, Hydrogen, Nitrogen (also Sulfur, Oxygen by special configuration).A broad range of elements (~24 regulated), primarily metals and metalloids.[9]
Sensitivity Percent (%) level.Parts-per-billion (µg/kg) to parts-per-trillion (ng/kg) level.
Governing Standard General analytical chemistry principles; results compared to theoretical values.USP <232>/<233>, ICH Q3D.[8]
Calibration Standard High-purity organic Certified Reference Materials (e.g., Acetanilide).NIST-traceable, multi-element aqueous or oil-based solutions.[6]
Sample Preparation Simple: weighing into a tin capsule.Complex: often requires acid digestion in a microwave system.[3]
Output Data % Composition by weight.Concentration (e.g., µg/g or ppm).

Conclusion

The elemental analysis of 3-Methoxy-2-methylquinoline-4-carbonitrile requires a dual-methodology approach to ensure both identity and safety.

  • Combustion analysis serves as the foundational standard for confirming the molecular formula by providing an accurate percentage of C, H, and N, which must align closely with theoretical calculations.

  • ICP-MS analysis , governed by the stringent standards of USP <232>/<233> and ICH Q3D, is the essential tool for quantifying hazardous trace elemental impurities, a non-negotiable step for any compound intended for pharmaceutical development.

By employing both techniques and adhering to the rigorous use of certified reference materials and validated protocols, researchers and drug developers can generate a complete and trustworthy elemental profile of their molecule, satisfying both scientific and regulatory requirements.

References

  • Cassap, M. (n.d.). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. PharmTech. Available at: [Link]

  • Dhuria, R. S., Jain, V., Kapadnis, G., & Vyas, S. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies, Inc. Available at: [Link]

  • Li, R., & Zhan, Z. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. Available at: [Link]

  • Agilent Technologies, Inc. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available at: [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Example of Folic Acid. Available at: [Link]

  • SLS Lab Supplies. (n.d.). Kjeldahl Nitrogen, Total (TKN) | TKN1000-500ML | SUPELCO. Available at: [Link]

  • Target Analysis. (n.d.). Nitrogen Containing Compounds. Available at: [Link]

  • National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material (Urea). Available at: [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF. Available at: [Link]

  • CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Available at: [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • Hyde Analytical. (n.d.). Use of USP <643> Total Organic Carbon for Cleaning Validation. Available at: [Link]

  • IJSDR. (2025, August). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available at: [Link]

  • PMC. (n.d.). Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy. Available at: [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. Available at: [Link]

  • Emissions Analytics. (n.d.). Complete list of compliance & testing standards (US EPA, ISO, CEN). Available at: [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Available at: [Link]

  • PMC. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Available at: [Link]

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Validation

Benchmarking Guide: 3-Methoxy-2-methylquinoline-4-carbonitrile vs. Standard Antimalarials

This guide outlines a rigorous benchmarking framework for evaluating 3-Methoxy-2-methylquinoline-4-carbonitrile (hereafter referred to as MMQ-CN ) against gold-standard antimalarial agents. This document is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous benchmarking framework for evaluating 3-Methoxy-2-methylquinoline-4-carbonitrile (hereafter referred to as MMQ-CN ) against gold-standard antimalarial agents. This document is designed for researchers assessing this specific New Chemical Entity (NCE) for its potential as a lead candidate in the treatment of Plasmodium falciparum malaria.

Executive Summary: The Candidate Profile

3-Methoxy-2-methylquinoline-4-carbonitrile (MMQ-CN) represents a distinct structural departure from the classical 4-aminoquinoline scaffold (e.g., Chloroquine). While traditional quinolines rely on a basic amine side chain for accumulation in the parasite's acidic digestive vacuole (DV), the 4-carbonitrile moiety of MMQ-CN introduces a neutral, electron-withdrawing pharmacophore. This modification is hypothesized to alter the drug's lipophilicity profile and resistance susceptibility, potentially bypassing the PfCRT (Chloroquine Resistance Transporter) efflux mechanism that renders older drugs ineffective.

Benchmarking Objective: To quantitatively assess MMQ-CN’s potency, resistance index, and safety profile relative to Chloroquine (CQ) and Artemisinin (ART) .

Chemical & Physicochemical Profile

Before biological screening, the candidate must be characterized to ensure "drug-likeness" and solubility, which are critical for accurate in vitro data.

PropertyMMQ-CN (Candidate)Chloroquine (Standard)Artemisinin (Standard)Implication
Molecular Weight ~198.22 g/mol 319.87 g/mol 282.33 g/mol MMQ-CN is fragment-like; high ligand efficiency potential.
LogP (Predicted) ~2.5 - 3.04.62.9Moderate lipophilicity suggests good membrane permeability without excessive metabolic clearance.
H-Bond Donors 010Lack of donors in MMQ-CN improves membrane traversal.
Key Pharmacophore 4-Cyano (Nitrile)4-Amino (Basic)Endoperoxide BridgeNitrile may act as a bioisostere or reversible covalent warhead for cysteine proteases (e.g., Falcipain).
In Vitro Efficacy Benchmarking

The primary metric for antimalarial potency is the IC50 (Half-maximal inhibitory concentration). The candidate must be tested against both drug-sensitive and drug-resistant strains of P. falciparum.

Experimental Design: SYBR Green I Fluorescence Assay

Rationale: This assay measures parasite proliferation by quantifying DNA content. It is high-throughput, cost-effective, and avoids radioactive isotopes.

Protocol Workflow:

  • Culture: Maintain P. falciparum (strains 3D7 and W2) in O+ human erythrocytes at 5% hematocrit in RPMI 1640 medium.

  • Synchronization: Use 5% Sorbitol to synchronize cultures to the ring stage.

  • Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of MMQ-CN, CQ, and ART.

  • Incubation: 72 hours at 37°C in a hypoxic chamber (90% N2, 5% O2, 5% CO2).

  • Lysis & Detection: Add 100 µL of lysis buffer containing SYBR Green I dye.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Target Performance Metrics (Benchmarks):

StrainPhenotypeChloroquine IC50Artemisinin IC50MMQ-CN Target
3D7 CQ-Sensitive15 - 25 nM2 - 5 nM< 50 nM (Potent)
W2 / Dd2 Multi-Drug Resistant150 - 300 nM2 - 5 nM< 100 nM (No Cross-Resistance)
Resistance Index (RI) (IC50 Resistant / IC50 Sensitive)> 10~ 1.0< 2.0 (Ideal)

Critical Insight: If MMQ-CN maintains an IC50 < 100 nM against the W2 strain, it suggests the nitrile group successfully evades the PfCRT mutation that exports Chloroquine.

Mechanism of Action: Heme Detoxification Pathway

Given the quinoline core, MMQ-CN is predicted to target the parasite's heme detoxification pathway. Plasmodium digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). The parasite polymerizes this into inert hemozoin. Quinolines inhibit this polymerization, causing toxic heme buildup.

Diagram: Heme Detoxification Inhibition

The following diagram illustrates the predicted interference of MMQ-CN in the parasite's digestive vacuole.

HemePathway Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hemoglobin->Digestion FreeHeme Free Heme (Fe2+) (Toxic) Digestion->FreeHeme FPIX FPIX (Toxic Heme) FreeHeme->FPIX Spontaneous Oxidation Oxidation to Ferriprotoporphyrin IX (Fe3+) Hemozoin Hemozoin (Inert Crystal) (Malaria Pigment) FPIX->Hemozoin Polymerization Biocrystallization Biocrystallization CQ Chloroquine (Caps growing crystal) CQ->FPIX Complexation MMQ MMQ-CN (Inhibits Dimerization?) MMQ->FPIX π-π Stacking

Figure 1: Predicted Mechanism of Action. MMQ-CN is hypothesized to bind to toxic FPIX via π-π stacking interactions, preventing its sequestration into inert Hemozoin.

Validation Experiment: β-Hematin Inhibition Assay

To confirm this mechanism, perform a cell-free assay:

  • Reactants: Hemin chloride (substrate) + Acetate buffer (pH 5.0).

  • Treatment: Add MMQ-CN at varying concentrations.

  • Incubation: 12-24 hours at 37°C to allow polymerization.

  • Quantification: Dissolve unpolymerized heme in pyridine and measure absorbance at 405 nm.

  • Result: A decrease in hemozoin formation confirms the mechanism.

In Vivo Efficacy: Peters' 4-Day Suppressive Test

While in vitro data is promising, in vivo efficacy determines metabolic stability and bioavailability.

Protocol:

  • Host: Swiss albino mice (n=5 per group).

  • Infection: Intraperitoneal injection of

    
    P. berghei (ANKA strain) infected erythrocytes on Day 0.
    
  • Treatment: Administer MMQ-CN orally (p.o.) or intraperitoneally (i.p.) at 10, 20, and 40 mg/kg/day on Days 0, 1, 2, and 3.

    • Control: Vehicle only (Negative), Chloroquine 10 mg/kg (Positive).

  • Analysis: On Day 4, prepare thin blood smears, stain with Giemsa, and count parasitemia.

Calculation:



Success Criteria:

  • > 90% Suppression at 10 mg/kg indicates a highly potent lead.

  • > 50% Suppression at 10 mg/kg indicates moderate activity requiring optimization (likely pharmacokinetic).

Safety & Selectivity (ADMET)

A potent compound is useless if it is toxic to the host.

AssayProtocol SummaryBenchmark (Acceptable Limit)
Cytotoxicity (HepG2) MTT assay on human liver carcinoma cells.Selectivity Index (SI) > 50 (CC50 / IC50)
Hemolysis Incubate with healthy RBCs; measure hemoglobin release.< 5% Lysis at 10x IC50
hERG Inhibition Patch-clamp assay (cardiotoxicity risk).IC50 > 10 µM (Critical for quinolines)
References
  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link

  • Peters, W. (1975). "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity." Annals of Tropical Medicine & Parasitology. Link

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[1] Link

  • Egan, T. J., et al. (2002). "In vitro inhibition of beta-hematin formation... as a screen for novel antimalarial agents."[2] Journal of Medicinal Chemistry. Link

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Methoxy-2-methylquinoline-4-carbonitrile: A Guide for Laboratory Professionals

Hazard Profile and Risk Assessment: A Proactive Approach Due to the presence of the quinoline and nitrile moieties, 3-Methoxy-2-methylquinoline-4-carbonitrile must be treated as a hazardous substance. Quinolines can exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment: A Proactive Approach

Due to the presence of the quinoline and nitrile moieties, 3-Methoxy-2-methylquinoline-4-carbonitrile must be treated as a hazardous substance. Quinolines can exhibit toxic properties if ingested, cause skin and eye irritation, and may be harmful to aquatic life with long-lasting effects.[1][2] Some quinoline derivatives are also suspected of having genetic or reproductive toxicity.[1] Nitrile compounds can be toxic and may release hydrogen cyanide upon decomposition or reaction with certain substances. Therefore, a thorough risk assessment is the foundational step before any handling or disposal procedure.

Core Principle: In the absence of specific data, always adopt the most stringent safety precautions based on the potential hazards of the chemical's structural components.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Methoxy-2-methylquinoline-4-carbonitrile in any capacity, from experimental use to disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and absorption.
Body Protection A laboratory coat and, if handling larger quantities, a chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator if there is a risk of inhalation.All handling should ideally be within a certified chemical fume hood to minimize inhalation exposure. A respirator provides an additional layer of protection.

Step-by-Step Disposal Protocol

The disposal of 3-Methoxy-2-methylquinoline-4-carbonitrile must adhere to the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[3] This means the generator of the waste is responsible for its safe management from creation to final disposal.

Step 1: Waste Identification and Segregation

Proper identification and segregation are crucial to prevent dangerous chemical reactions.[4]

  • Do not mix 3-Methoxy-2-methylquinoline-4-carbonitrile waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[4]

Step 2: Waste Collection and Containerization

The choice of waste container is critical for safe storage and transport.

  • Use only approved hazardous waste containers that are chemically compatible with 3-Methoxy-2-methylquinoline-4-carbonitrile. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[4]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label the hazardous waste container with the words "Hazardous Waste."[5]

  • Clearly identify the contents, including the full chemical name: "3-Methoxy-2-methylquinoline-4-carbonitrile." Avoid abbreviations.[5]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of accumulation.

Step 4: Storage

Temporary storage of hazardous waste must be done in a designated and controlled area.

  • Store the waste container in a well-ventilated, secondary containment bin to prevent spills from spreading.

  • The storage area should be away from heat sources and incompatible materials.

  • Storage of hazardous waste is permissible only for a limited time (often within 180 days of accumulation) before it must be disposed of by a licensed facility.

Step 5: Final Disposal
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not dispose of 3-Methoxy-2-methylquinoline-4-carbonitrile in the regular trash or pour it down the drain.[2][6] This is a violation of environmental regulations and can have severe consequences.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Methoxy-2-methylquinoline-4-carbonitrile.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal A Consult SDS for 3-Methoxy-2-methylquinoline-4-carbonitrile B Perform Risk Assessment (Assume Hazardous) A->B C Don Appropriate PPE B->C D Segregate Solid vs. Liquid Waste C->D E Use Designated, Compatible Hazardous Waste Containers D->E F Label Container Clearly: 'Hazardous Waste' & Full Chemical Name E->F G Store in Ventilated, Secondary Containment Area F->G H Contact Institutional EHS for Waste Pickup G->H I Waste Collected by Licensed Disposal Facility H->I

Caption: Disposal workflow for 3-Methoxy-2-methylquinoline-4-carbonitrile.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spills: Trained laboratory personnel wearing appropriate PPE can clean up small spills using an absorbent, non-reactive material (e.g., vermiculite, sand). The contaminated absorbent material must then be disposed of as hazardous waste.

  • Large Spills: Evacuate the area immediately and secure it. Contact your institution's emergency response team or EHS department without delay.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Regulatory Framework

The handling and disposal of hazardous chemicals in a laboratory setting are governed by several key regulations:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[7][8][9]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[3][10]

By adhering to these guidelines, researchers can ensure a safe laboratory environment and minimize their environmental impact, upholding the highest standards of scientific integrity and responsibility.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. Available at: [Link]

  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • EPA Hazardous Waste Management. Axonator. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]

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